molecular formula C9H10ClN B1631704 8-Chloro-1,2,3,4-tetrahydroquinoline CAS No. 90562-36-0

8-Chloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1631704
CAS No.: 90562-36-0
M. Wt: 167.63 g/mol
InChI Key: NLSDMOYGCYVCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H10ClN and its molecular weight is 167.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSDMOYGCYVCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101291712
Record name 8-Chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90562-36-0
Record name 8-Chloro-1,2,3,4-tetrahydroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90562-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Chloro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101291712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-1,2,3,4-tetrahydroquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and the introduction of a chlorine atom at the 8-position offers unique electronic and steric properties that can be exploited for the development of novel therapeutic agents.[1][2] This document details the most effective synthetic strategies, with a particular focus on the catalytic hydrogenation of 8-chloroquinoline. It offers an in-depth analysis of the reaction mechanism, a step-by-step experimental protocol, and a thorough characterization of the final product. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating systems for achieving high-purity this compound.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a fundamental structural motif found in a wide array of natural products and synthetic pharmaceuticals.[2] Its prevalence in biologically active molecules underscores its importance as a "privileged structure" in drug discovery. THQ derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anti-HIV, and antimalarial properties.[1][2] The partially saturated heterocyclic ring system provides a three-dimensional framework that can effectively interact with biological targets, while the aromatic portion allows for various substitutions to modulate physicochemical properties and target affinity.

The introduction of a chlorine atom onto the aromatic ring, as in this compound, significantly influences the molecule's electronic and lipophilic character. This halogen substituent can engage in halogen bonding, enhance metabolic stability, and improve membrane permeability, all of which are critical parameters in drug design. While the broader class of tetrahydroisoquinolines has been extensively studied for its therapeutic potential, the specific biological activities of this compound are an active area of research, with potential applications stemming from the unique properties imparted by the 8-chloro substitution.[3][4][5]

Synthetic Strategies: The Path to this compound

The most direct and efficient method for the synthesis of this compound is the reduction of the corresponding aromatic precursor, 8-chloroquinoline. This transformation selectively hydrogenates the pyridine ring of the quinoline system while leaving the benzene ring and the chloro-substituent intact. Several reduction methods can be employed, but catalytic hydrogenation stands out for its high efficiency, selectivity, and environmentally benign nature.

Catalytic Hydrogenation: A Green and Efficient Approach

Catalytic hydrogenation is the preferred industrial and laboratory method for the synthesis of tetrahydroquinolines from their quinoline precursors.[6] This method involves the use of a heterogeneous catalyst, typically a noble metal such as palladium or platinum supported on activated carbon, and a source of hydrogen. The reaction proceeds under a pressurized atmosphere of hydrogen gas, leading to the selective reduction of the nitrogen-containing heterocyclic ring.

The choice of catalyst is crucial for the success of the reaction. Palladium on activated carbon (Pd/C) is a highly effective and commonly used catalyst for this transformation due to its excellent activity and selectivity.[7] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, which helps to dissolve the starting material and facilitate the interaction with the catalyst surface.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Mechanistic Insights into Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of quinolines on a metal surface is a multi-step process. Initially, both the 8-chloroquinoline and hydrogen molecules adsorb onto the surface of the palladium catalyst. The diatomic hydrogen molecule undergoes dissociative chemisorption, breaking the H-H bond and forming reactive metal-hydride species on the catalyst surface.

The adsorbed 8-chloroquinoline then undergoes a series of stepwise hydrogenations. The reduction typically begins at the 1,2-double bond of the pyridine ring, followed by the reduction of the 3,4-double bond to yield the fully saturated 1,2,3,4-tetrahydroquinoline ring. The aromatic benzene ring is much less susceptible to hydrogenation under these conditions, ensuring the selective formation of the desired product.

Key Mechanistic Steps:

Hydrogenation_Mechanism cluster_0 Adsorption cluster_1 Surface Reaction cluster_2 Desorption A 8-Chloroquinoline (in solution) D Adsorbed 8-Chloroquinoline A->D Adsorbs B H2 (gas) E Adsorbed H atoms (Metal Hydrides) B->E Dissociative Chemisorption C Pd/C Catalyst Surface C->D C->E F Stepwise Hydrogenation of Pyridine Ring G Desorption of 8-Chloro-1,2,3,4- tetrahydroquinoline F->G Product forms H Product (in solution) G->H Desorbs

Caption: Simplified mechanism of catalytic hydrogenation of 8-chloroquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the catalytic hydrogenation of substituted quinolines and provides a reliable method for the synthesis of the title compound.[7]

Materials and Reagents:

Reagent/MaterialGradeSupplier
8-Chloroquinoline98%Commercially Available
Palladium on Activated Carbon (10% Pd)Commercially Available
Hydrogen GasHigh Purity
Methanol (MeOH)AnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Celite®Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 8-chloroquinoline (1.0 g, 6.11 mmol) in a 1:1 mixture of methanol and tetrahydrofuran (20 mL) in a high-pressure reaction vessel, add 10% palladium on activated carbon (0.1 g, 10 wt%).

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas to 1 atmosphere (or as specified by the available hydrogenation apparatus) and stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24-48 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas from the reaction vessel. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to afford this compound as a pale yellow oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 70-85%

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following data are expected for this compound.

Spectroscopic Data:

TechniqueExpected Observations
¹H NMR The spectrum should show characteristic signals for the aromatic protons on the chlorinated benzene ring and the aliphatic protons of the tetrahydroquinoline ring system. The aromatic protons will appear as a multiplet in the range of δ 6.5-7.2 ppm. The aliphatic protons at C2, C3, and C4 will appear as multiplets in the upfield region, typically between δ 1.8-3.5 ppm. The NH proton will likely appear as a broad singlet.
¹³C NMR The spectrum will show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the δ 110-150 ppm region, with the carbon bearing the chlorine atom showing a characteristic chemical shift. The aliphatic carbons (C2, C3, C4) will appear in the upfield region, typically between δ 20-50 ppm.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (167.64 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Note: The exact chemical shifts may vary slightly depending on the solvent used for NMR analysis.

Conclusion and Future Perspectives

This technical guide has detailed a robust and efficient method for the synthesis of this compound via the catalytic hydrogenation of 8-chloroquinoline. The provided experimental protocol, along with the mechanistic insights and characterization data, offers a comprehensive resource for researchers in medicinal chemistry and drug development.

The this compound scaffold represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Future research in this area could focus on the further functionalization of this core structure to explore its structure-activity relationships against various biological targets. The unique electronic properties conferred by the 8-chloro substituent make this a particularly interesting scaffold for the development of novel kinase inhibitors, receptor antagonists, and other targeted therapies.

References

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869.
  • László, C., et al. (2014). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. Tetrahedron, 70(40), 7261-7268.
  • Patel, H., & Patel, V. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences and Research, 8(11), 4506-4518.
  • Tavakkoli, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals, 13(2), 1-10.
  • Cortes, D., et al. (2006). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Magnetic Resonance in Chemistry, 44(8), 837-842.
  • Al-Masoudi, N. A., et al. (2011). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 16(12), 9546-9571.
  • Wang, L., et al. (2023). Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Archiv der Pharmazie, 356(11), e2300453.
  • Royal Society of Chemistry. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11.
  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232.
  • Zali, A., & Gowdini, M. (2021). Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites.
  • El-Sayed, M. A., et al. (2017). Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824-829.
  • Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of the Serbian Chemical Society, 83(5), 585-597.
  • Adoo, K. (2024). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. LinkedIn.
  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[3][8][9]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.
  • Jones, W. H. (1950). The Catalytic Hydrogenation of Quinoline. Georgia Institute of Technology.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Tyger Scientific Inc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline - CAS 75416-50-1.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Medicinal Chemistry, 12(6), 839-869.
  • Singh, S., et al. (2015). 8-Hydroxyquinoline catalysed regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles: realizing Cu-free click chemistry. Catalysis Science & Technology, 5(12), 5850-5856.

Sources

An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on 8-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS Number: 75416-50-1), a significant building block in medicinal chemistry. It is important to distinguish this from its isomer, 8-Chloro-1,2,3,4-tetrahydroquinoline, for which there is limited available scientific literature. Given the context of drug development and research, it is highly probable that the isoquinoline structure is the intended subject of interest.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal template for designing ligands that can interact with high specificity and affinity to biological targets.[1] The introduction of a chlorine atom at the 8-position, as in 8-Chloro-1,2,3,4-tetrahydroisoquinoline, modulates the electronic and lipophilic properties of the molecule, offering a valuable vector for further chemical exploration and optimization of pharmacological profiles. This guide provides a comprehensive overview of the synthesis, properties, and applications of 8-Chloro-1,2,3,4-tetrahydroisoquinoline, tailored for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug design. The key properties of 8-Chloro-1,2,3,4-tetrahydroisoquinoline are summarized below.

PropertyValueSource
CAS Number 75416-50-1[2][3][4][5][6]
Molecular Formula C₉H₁₀ClN[2][3]
Molecular Weight 167.63 g/mol [3][4]
Appearance Liquid[2]
Density 1.2 ± 0.1 g/cm³[3]
Flash Point 121.0 ± 27.3 °C[3]
Refractive Index 1.560[3]

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 8-Chloro-1,2,3,4-tetrahydroisoquinoline. While detailed spectra are proprietary to manufacturers or found in specific research publications, the expected spectroscopic signatures are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chlorine atom. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the chlorine would have a characteristic chemical shift.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 167 and an M+2 peak at m/z 169 with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

The synthesis of substituted tetrahydroisoquinolines can be achieved through various strategies. A common and effective method is the Bischler-Napieralski reaction, followed by reduction.[1] This approach involves the cyclization of an N-acyl derivative of a β-phenylethylamine.[1]

A plausible synthetic route to 8-Chloro-1,2,3,4-tetrahydroisoquinoline is outlined below:

Synthesis_of_8_Chloro_1_2_3_4_tetrahydroisoquinoline start 2-Chloro-phenethylamine intermediate1 N-formyl-2-chloro-phenethylamine start->intermediate1 Formylation (e.g., Acetic Formic Anhydride) intermediate2 8-Chloro-3,4-dihydroisoquinoline intermediate1->intermediate2 Bischler-Napieralski Cyclization (e.g., POCl₃ or P₂O₅) product 8-Chloro-1,2,3,4-tetrahydroisoquinoline intermediate2->product Reduction (e.g., NaBH₄ or H₂/Pd-C)

Caption: A general synthetic pathway to 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: A Representative N-Acetylation Reaction

The secondary amine of the tetrahydroisoquinoline ring is a key functional handle for further derivatization. A typical N-acetylation reaction is described below.[7]

Objective: To synthesize 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Sodium acetate

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine 8-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (1.0 eq), sodium acetate (1.2 eq), acetic anhydride (4 mL per 0.1 mole of starting material), and glacial acetic acid (10 mL per 0.1 mole of starting material).[7]

  • Heat the reaction mixture under reflux for 3 hours.[7]

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the desired N-acetylated product.

Applications in Drug Discovery and Medicinal Chemistry

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The tetrahydroisoquinoline core is found in a variety of biologically active compounds, and the 8-chloro substituent can be used to fine-tune the pharmacological properties of the final molecule.[1]

Applications_in_Drug_Discovery start 8-Chloro-1,2,3,4-tetrahydroisoquinoline (Building Block) substituent1 N-Alkylation/ N-Arylation start->substituent1 substituent2 Substitution at other positions (e.g., via lithiation) start->substituent2 product Diverse Library of Bioactive Compounds substituent1->product substituent2->product application1 Anticancer Agents product->application1 application2 Antiviral Agents product->application2 application3 CNS-active Agents product->application3

Caption: Role of 8-Chloro-1,2,3,4-tetrahydroisoquinoline as a scaffold.

The versatility of the tetrahydroisoquinoline scaffold allows for the development of compounds targeting a wide range of diseases. For instance, derivatives of tetrahydroisoquinoline have been investigated for their potential as anticancer, antiviral, and central nervous system (CNS) active agents.[1] The 8-chloro group can influence the molecule's interaction with its biological target and can also serve as a handle for further modifications, such as cross-coupling reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Based on available safety data, the following GHS hazard statements apply:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile building block for the synthesis of a wide array of complex molecules with potential therapeutic applications. Its unique structural and electronic properties, conferred by the tetrahydroisoquinoline scaffold and the 8-chloro substituent, make it a compound of significant interest to researchers in medicinal chemistry and drug discovery. A thorough understanding of its synthesis, properties, and reactivity is key to unlocking its full potential in the development of novel therapeutic agents.

References

  • PubChem. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link]
  • Chemsrc. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link]
  • ResearchGate. Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. [Link]
  • PrepChem.com. Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. [Link]
  • PrepChem.com. Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. [Link]
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
  • Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] This guide provides a detailed examination of a specific, synthetically crucial derivative: 8-Chloro-1,2,3,4-tetrahydroquinoline. We will dissect its molecular architecture, explore robust synthetic pathways, detail methods for its unambiguous characterization, and discuss its significance as a building block in contemporary drug discovery. This document is intended to serve as a comprehensive technical resource, blending foundational chemical principles with practical, field-proven insights for professionals engaged in chemical synthesis and pharmaceutical development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline nucleus, a fused bicyclic system comprising a benzene ring and a saturated piperidine ring, is classified as a "privileged structure" in drug discovery.[3] This designation is earned by its recurrence across a wide array of molecules demonstrating diverse biological activities, including anticancer, antiviral, anti-inflammatory, and antiarrhythmic properties.[1][2][4] The conformational flexibility of the saturated ring, combined with the aromatic system's capacity for various substitutions, allows for precise tuning of a molecule's steric and electronic properties to achieve high-affinity interactions with biological targets.

The introduction of a chlorine atom at the 8-position (this compound) significantly modulates the parent molecule's physicochemical profile. The chloro-substituent impacts lipophilicity, metabolic stability, and can participate in specific halogen bonding interactions with protein targets, making this derivative a highly valuable intermediate for creating novel therapeutic candidates.

Molecular Structure and Physicochemical Profile

This compound is a heterocyclic compound whose structure is foundational to its chemical behavior and synthetic utility.

  • IUPAC Name: this compound

  • CAS Number: 22135-62-6 (Note: This CAS number is associated with the hydrochloride salt in some databases, while 75416-50-1 is often used for the free base).[5]

  • Molecular Formula: C₉H₁₀ClN[5][6]

  • Molecular Weight: 167.64 g/mol [5][6]

The molecule consists of a quinoline core where the pyridine ring has been fully hydrogenated. The chlorine atom is attached to the aromatic portion of the molecule at the position adjacent to the nitrogen-bearing carbon.

Structural Diagram

The 2D structure of this compound is depicted below, illustrating the numbering convention and key structural features.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties critical for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

PropertyValueSource
Molecular Weight 167.64 g/mol [5][6]
Molecular Formula C₉H₁₀ClN[5][6]
Physical Form Liquid[6]
Flash Point 121.0 ± 27.3 °C[7]
InChIKey HQSAGIBNZOOQQL-UHFFFAOYSA-N[5][6]
Storage Temperature 2-8°C, inert atmosphere[6]

Synthesis and Mechanistic Considerations

The synthesis of tetrahydroquinolines can be achieved through various strategies, with the most common being the reduction of the corresponding quinoline precursor. Domino reactions, which enable the construction of complex molecules in a single operation, have also emerged as highly efficient methods.[1]

A prevalent and reliable method for synthesizing this compound is the catalytic hydrogenation of 8-chloroquinoline. This approach is favored for its high yield and selectivity.

Synthetic Workflow: Catalytic Hydrogenation

The workflow involves the reduction of the heteroaromatic ring while leaving the benzene ring intact. This selectivity is achieved by using specific catalysts and reaction conditions.

SynthesisWorkflow Start 8-Chloroquinoline Reaction Catalytic Hydrogenation Start->Reaction Reagents H₂ (gas) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol, Acetic Acid) Reagents->Reaction Conditions Workup Filtration (to remove catalyst) Reaction->Workup Purification Solvent Evaporation & Optional Recrystallization/Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis via catalytic hydrogenation.

Exemplary Experimental Protocol

This protocol describes a typical procedure for the reduction of 8-chloroquinoline.

Objective: To synthesize this compound from 8-chloroquinoline.

Materials:

  • 8-chloroquinoline

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or similar pressure vessel

  • Celite™ or another filter aid

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the Parr hydrogenator vessel is clean, dry, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: In the vessel, dissolve 8-chloroquinoline (1.0 eq) in anhydrous ethanol. Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).

    • Causality: Ethanol is an excellent solvent for the starting material and product, and it is stable under hydrogenation conditions. Pd/C is a highly effective and reusable catalyst for the reduction of aromatic nitrogen heterocycles.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat if necessary (reactions can often proceed at room temperature).

    • Trustworthiness: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is complete when H₂ consumption ceases.

  • Reaction Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Dilute the reaction mixture with additional ethanol and filter it through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad with ethanol to ensure complete recovery of the product.

    • Causality: Pd/C is pyrophoric when dry and exposed to air. Filtering it wet under an inert atmosphere is a critical safety measure. Celite™ prevents the fine catalyst particles from clogging the filter paper.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is this compound.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are typical for this class of compounds.

TechniqueKey Observations and Interpretations
¹H NMR ~6.5-7.2 ppm: Aromatic protons (3H, multiplets). The chloro-substituent influences their chemical shifts. ~3.8-4.2 ppm: N-H proton (1H, broad singlet). Position is solvent-dependent and exchanges with D₂O. ~3.3-3.5 ppm: Methylene protons adjacent to Nitrogen (C2-H₂, 2H, triplet). ~2.7-2.9 ppm: Benzylic methylene protons (C4-H₂, 2H, triplet). ~1.8-2.0 ppm: Methylene protons at C3 (C3-H₂, 2H, multiplet).
¹³C NMR ~140-145 ppm: Quaternary carbon attached to nitrogen (C8a). ~115-130 ppm: Aromatic carbons (CH and C-Cl). ~40-45 ppm: Methylene carbon adjacent to nitrogen (C2). ~25-30 ppm: Benzylic methylene carbon (C4). ~20-25 ppm: Methylene carbon (C3).
IR (Infrared) 3300-3400 cm⁻¹: N-H stretching (characteristic sharp to medium peak). 2850-3000 cm⁻¹: Aliphatic C-H stretching. ~3050 cm⁻¹: Aromatic C-H stretching. 1580-1600 cm⁻¹: Aromatic C=C ring stretching. 1000-1100 cm⁻¹: C-Cl stretching.
MS (Mass Spec) m/z ~167/169: Molecular ion (M⁺) peak, showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. Fragmentation: Common losses include the loss of H• (M-1) and cleavage of the saturated ring, consistent with tetrahydroquinoline fragmentation patterns.[8]

Role in Drug Discovery and Chemical Biology

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile intermediate for the synthesis of more complex drug candidates.

Scaffold for Lead Optimization

The tetrahydroquinoline core provides a rigid and well-defined three-dimensional structure. The 8-chloro group serves several strategic purposes:

  • Modulation of pKa: It alters the basicity of the secondary amine, which can be critical for tuning solubility and target engagement.

  • Increased Lipophilicity: The chlorine atom increases the molecule's oil/water partition coefficient (logP), potentially enhancing membrane permeability.

  • Metabolic Blocking: It can block a potential site of metabolic oxidation on the aromatic ring, improving the molecule's pharmacokinetic profile.

  • Synthetic Handle: The aromatic ring can be further functionalized via cross-coupling reactions or other aromatic substitution methods.

Caption: Role of the core scaffold in the drug discovery pipeline.

Safety, Handling, and Storage

As a chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Hazard Classification: The compound is generally classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6]

  • Handling: Work in a well-ventilated area, preferably within a chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Avoid inhalation of vapors and direct contact with skin and eyes.[9]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, often under an inert atmosphere as recommended.[6][9] Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of inhalation, move to fresh air.[9] For skin contact, wash off immediately with soap and plenty of water.[10][11] In case of eye contact, rinse thoroughly with plenty of water.[11] If swallowed, seek immediate medical attention.[10]

Conclusion

This compound is more than a simple chlorinated heterocycle; it is a strategically designed building block that offers chemists a reliable starting point for constructing complex and biologically active molecules. Its well-defined molecular structure, accessible synthesis, and the influential properties of the chloro-substituent make it a valuable asset in the toolkit of medicinal and synthetic chemists. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the rational design of next-generation therapeutics.

References

  • Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com.
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem.
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (2025-09-09). Chemsrc.
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). Tyger Scientific Inc.
  • Mass spectra of tetrahydroquinolines. (1968). Canadian Journal of Chemistry, 46(9), 1499-1506.
  • CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. (2010). HETEROCYCLES, 82(1).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(21), 12564-12586.
  • 1,2,3,4-Tetrahydroquinoline. (n.d.). PubChem.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2015). Molecules, 20(8), 13639–13679.
  • 7-Chloro-1,2,3,4-tetrahydroquinoline. (n.d.). PubChem.
  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (n.d.). ResearchGate.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
  • 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). (n.d.). ResearchGate.
  • Drugs incorporating tetrahydroquinolines. (n.d.). ResearchGate.
  • Isoquinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook.
  • Analytical Chemistry – Infrared (IR) Spectroscopy. (2015, February 5). Compound Interest.

Sources

Spectroscopic Profile of 8-Chloro-1,2,3,4-tetrahydroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 8-Chloro-1,2,3,4-tetrahydroquinoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a comprehensive understanding of the molecule's signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific derivative is not widely available in public repositories, this guide leverages spectral data from the parent compound, 1,2,3,4-tetrahydroquinoline, and known substituent effects to provide a robust predictive analysis.

Introduction: The Significance of this compound

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 8-position of the aromatic ring can significantly modulate the compound's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such derivatives during synthesis and development. This guide provides the foundational spectroscopic knowledge required for researchers working with this and related compounds.

Molecular Structure and Spectroscopic Overview

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure and numbering of this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known data for 1,2,3,4-tetrahydroquinoline.[1][2]

¹H NMR Spectroscopy

Experimental Protocol (General):

  • Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (N-H)3.8 - 4.2br s-1H
H23.3 - 3.5t~62H
H31.9 - 2.1m~62H
H42.7 - 2.9t~62H
H56.8 - 7.0d~7-81H
H66.9 - 7.1t~7-81H
H76.5 - 6.7d~7-81H

Interpretation:

The electron-withdrawing nature of the chlorine atom at C8 will have a noticeable effect on the chemical shifts of the aromatic protons. Specifically, the ortho-proton (H7) and para-proton (H5) are expected to be deshielded and shift downfield compared to the parent compound. The aliphatic protons (H2, H3, and H4) will likely experience minor shifts. The N-H proton will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

Experimental Protocol (General):

  • Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Acquire the ¹³C NMR spectrum on a spectrometer, often requiring a larger number of scans for adequate signal-to-noise.

  • Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C242 - 44
C322 - 24
C427 - 29
C4a122 - 124
C5127 - 129
C6129 - 131
C7115 - 117
C8143 - 145 (ipso-carbon)
C8a144 - 146

Interpretation:

The most significant effect of the chlorine substituent in the ¹³C NMR spectrum will be on the ipso-carbon (C8), which will be significantly deshielded. The other aromatic carbons will also experience shifts due to the electronic effects of the chlorine atom. The aliphatic carbons (C2, C3, and C4) are expected to show minimal changes in their chemical shifts compared to 1,2,3,4-tetrahydroquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol (General):

  • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • For a solid sample, a KBr pellet or a Nujol mull can be prepared.

  • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both liquid and solid samples.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3350 - 3450N-H stretch
3000 - 3100Aromatic C-H stretch
2850 - 2960Aliphatic C-H stretch
1580 - 1620C=C aromatic ring stretch
1450 - 1500C=C aromatic ring stretch
1250 - 1350C-N stretch
750 - 850C-Cl stretch
700 - 800Aromatic C-H out-of-plane bend

Interpretation:

The IR spectrum will be characterized by a sharp N-H stretching band in the region of 3350-3450 cm⁻¹. The aromatic C-H and C=C stretching vibrations will confirm the presence of the benzene ring. The aliphatic C-H stretching bands will be observed below 3000 cm⁻¹. A key feature will be the C-Cl stretching vibration, which is expected to appear in the fingerprint region. The substitution pattern on the aromatic ring will influence the pattern of the C-H out-of-plane bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol (General):

  • Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

Predicted Mass Spectrum Data (Electron Ionization):

m/zInterpretation
167/169Molecular ion (M⁺) peak with a characteristic ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes.
166/168[M-H]⁺
132[M-Cl]⁺
130Retro-Diels-Alder fragmentation

Interpretation:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 167 and an isotope peak at m/z 169 with an intensity of approximately one-third of the molecular ion, which is characteristic of a monochlorinated compound.[3] Key fragmentation pathways would likely involve the loss of a hydrogen atom, a chlorine atom, and a retro-Diels-Alder fragmentation of the heterocyclic ring.[3]

G M [M]⁺˙ m/z 167/169 M_minus_H [M-H]⁺ m/z 166/168 M->M_minus_H -H• M_minus_Cl [M-Cl]⁺ m/z 132 M->M_minus_Cl -Cl• RDA Retro-Diels-Alder m/z 130 M->RDA RDA

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from the parent compound, this document serves as a valuable resource for the identification and characterization of this important synthetic building block. The provided protocols and interpretations offer a solid framework for researchers to validate their experimental findings.

References

Sources

An In-Depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroisoquinoline: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a constrained bicyclic system and a strategically positioned chlorine atom, offer opportunities for targeted modifications to modulate pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of 8-chloro-1,2,3,4-tetrahydroisoquinoline and its derivatives. We delve into detailed synthetic protocols, explore key chemical transformations, and summarize the current understanding of its role in the development of novel therapeutic agents, with a particular focus on anticancer and antimicrobial applications. This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the rich chemistry and promising biological activities associated with this important molecular entity.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] The rigid framework of the THIQ system provides a well-defined three-dimensional arrangement for appended functional groups, enabling precise interactions with biological targets. The introduction of a chlorine atom at the 8-position of the THIQ scaffold creates 8-chloro-1,2,3,4-tetrahydroisoquinoline, a molecule with altered electronic and lipophilic properties that can significantly influence its chemical reactivity and biological profile. This guide will focus specifically on this chlorinated analog, exploring its synthesis, key reactions, and the therapeutic potential of its derivatives.

Synthesis of 8-Chloro-1,2,3,4-tetrahydroisoquinoline

The synthesis of 8-chloro-1,2,3,4-tetrahydroisoquinoline can be achieved through several strategic routes, primarily involving the reduction of a more oxidized precursor or the construction of the heterocyclic ring system from acyclic starting materials.

Reduction of 8-Chloroisoquinoline and its Derivatives

A common and direct method for the preparation of 8-chloro-1,2,3,4-tetrahydroisoquinoline involves the reduction of the aromatic isoquinoline or partially saturated dihydroisoquinoline core.

Experimental Protocol: Reduction of 8-Chloro-7-mercaptoisoquinoline [3]

This protocol details the synthesis of a derivative, 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride, which illustrates the reduction of the isoquinoline ring system.

  • Step 1: Reaction Setup. In a flask maintained under a nitrogen atmosphere, dissolve 8-chloro-7-mercaptoisoquinoline (11.7 g, 0.06 mol) in 150 ml of methylene chloride.

  • Step 2: Addition of Reducing Agent. To the stirred solution, add a 1 M solution of borane-methylsulfide complex (120 ml, 0.12 mol) dropwise.

  • Step 3: Reflux. After the addition is complete, stir the reaction mixture for 30 minutes at room temperature, followed by refluxing for 2.5 hours.

  • Step 4: Quenching. Cool the reaction mixture to 5°C and carefully add 135 ml of methanol dropwise to quench the excess reducing agent.

  • Step 5: Workup and Isolation. Evaporate the solvent under reduced pressure. To ensure complete removal of borane byproducts, repeatedly add and evaporate methanol.

  • Step 6: Salt Formation. Dissolve the residue in methanol and treat with ethereal hydrogen chloride.

  • Step 7: Final Product. Collect the resulting precipitate by filtration and dry to yield 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.

Causality: The use of borane-methylsulfide complex provides a powerful and selective method for the reduction of the heteroaromatic ring system without affecting other functional groups that might be present. The final precipitation as a hydrochloride salt aids in the purification and handling of the amine product.

Ring Construction Strategies

Alternative synthetic approaches focus on constructing the tetrahydroisoquinoline ring from acyclic precursors. These methods offer greater flexibility for introducing substituents on both the aromatic and heterocyclic rings.

One notable strategy involves a directed ortho-lithiation of an N-pivaloyl meta-chlorophenylethylamine, followed by formylation and subsequent acid-catalyzed ring closure.[4] A more advantageous variant utilizes an N-hydroxyethyl ortho-chlorobenzylamine intermediate that undergoes a Friedel-Crafts reaction, followed by oxidation of the resulting tetrahydroisoquinoline.[4] These multi-step sequences allow for the strategic assembly of the target molecule with precise control over the substitution pattern.

Caption: Overview of synthetic approaches to 8-Chloro-1,2,3,4-tetrahydroisoquinoline.

Chemical Reactivity and Derivatization

The 8-chloro-1,2,3,4-tetrahydroisoquinoline scaffold offers several sites for chemical modification, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies.

N-Functionalization

The secondary amine of the tetrahydroisoquinoline ring is a key site for functionalization, allowing for the introduction of various substituents through N-alkylation, N-acylation, and other reactions.

Experimental Protocol: N-Acetylation of 8-Chloro-1,2,3,4-tetrahydroisoquinoline [5]

This protocol provides a straightforward method for the N-acetylation of the title compound.

  • Step 1: Reaction Mixture. Combine 8-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (20.4 g, 0.1 mole), sodium acetate (9.85 g, 0.12 mole), acetic anhydride (40 ml), and acetic acid (100 ml).

  • Step 2: Heating. Heat the mixture for 3 hours.

  • Step 3: Isolation. The product, 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline, can be isolated and purified using standard techniques.

Causality: Acetic anhydride serves as the acetylating agent, while sodium acetate acts as a base to neutralize the HCl released from the starting material and the acetic acid formed during the reaction. Acetic acid is used as a solvent.

C-C Bond Forming Reactions: The Suzuki-Miyaura Coupling

The chlorine atom at the 8-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7][8] This powerful reaction allows for the formation of a carbon-carbon bond between the 8-position of the tetrahydroisoquinoline ring and a variety of aryl or vinyl boronic acids or their esters. This enables the synthesis of 8-aryl-1,2,3,4-tetrahydroisoquinolines, which are valuable scaffolds in drug discovery.[1][4]

The general mechanism for the Suzuki-Miyaura coupling involves the oxidative addition of the aryl chloride to a palladium(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Coupling 8-Chloro-THIQ 8-Chloro-THIQ Oxidative Addition Oxidative Addition 8-Chloro-THIQ->Oxidative Addition Aryl Boronic Acid Aryl Boronic Acid Transmetalation Transmetalation Aryl Boronic Acid->Transmetalation Base Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition 8-Aryl-THIQ 8-Aryl-THIQ Oxidative Addition->Transmetalation Pd(II) Intermediate Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Reductive Elimination->8-Aryl-THIQ

Caption: Simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Therapeutic Potential and Biological Activities

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established pharmacophore, and the introduction of a chlorine atom at the 8-position, along with further derivatization, has led to the discovery of compounds with significant therapeutic potential, particularly in the areas of oncology and infectious diseases.

Anticancer Activity

Derivatives of 8-chloro-1,2,3,4-tetrahydroisoquinoline have demonstrated promising anticancer properties. For instance, certain tetrahydroisoquinoline derivatives bearing a chloro group have shown significant KRas inhibition against various colon cancer cell lines.[9]

CompoundSubstitution PatternTargetIC50 (µM)Cancer Cell Line
GM-3-18 4-chlorophenyl groupKRas0.9 - 10.7Various Colon Cancer Cell Lines

Table 1: Anticancer activity of a representative chloro-substituted tetrahydroisoquinoline derivative.[9]

The mechanism of action for many of these compounds is believed to involve the disruption of microtubule dynamics, a critical process in cell division.[10] The binding of these small molecules to tubulin can inhibit its polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The substitution pattern on the N-benzyl ring of tetrahydroisoquinoline-based microtubule disruptors has been shown to be crucial for their antiproliferative activity. For example, the replacement of a methoxy group with a chloro substituent on the pendant benzyl ring can significantly enhance the antiproliferative activity.[10]

Antimicrobial Activity

The tetrahydroisoquinoline scaffold is also a promising platform for the development of novel antimicrobial agents.[11] Derivatives have been synthesized and evaluated for their activity against a range of pathogenic bacteria. The introduction of specific substituents on the tetrahydroisoquinoline core can lead to potent antibacterial agents.

For example, a series of 5,8-disubstituted THIQ analogs have been synthesized and evaluated for their anti-mycobacterial properties, with some compounds showing potent activity against Mycobacterium tuberculosis.[11]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, as well as the methylene protons of the tetrahydroisoquinoline ring system. The chemical shifts and coupling patterns of these signals would be influenced by the presence of the chlorine atom and any other substituents.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The chemical shift of the carbon atom attached to the chlorine would be a key diagnostic signal.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak, with the characteristic M and M+2 peaks in an approximately 3:1 ratio, would confirm the presence of a single chlorine atom.

Conclusion and Future Perspectives

8-Chloro-1,2,3,4-tetrahydroisoquinoline is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is achievable through multiple routes, and its structure offers numerous opportunities for chemical modification. The derivatives of this scaffold have demonstrated significant potential as anticancer and antimicrobial agents, highlighting the importance of the 8-chloro-tetrahydroisoquinoline core in the design of novel therapeutics.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of chemical transformations to generate novel derivatives, and in-depth biological evaluations to elucidate their mechanisms of action and structure-activity relationships. The continued investigation of this privileged scaffold holds great promise for the discovery of new and effective drugs to address unmet medical needs.

References

Sources

An In-depth Technical Guide to 8-Chloro-1,2,3,4-tetrahydroquinoline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. This guide provides a comprehensive technical overview of 8-Chloro-1,2,3,4-tetrahydroquinoline, a halogenated derivative with significant potential in drug discovery and organic synthesis. We will delve into the historical context of substituted tetrahydroquinolines, explore modern synthetic methodologies, detail its physicochemical properties, and discuss its applications. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this important heterocyclic compound.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in the design of therapeutic agents, renowned for its presence in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with various biological targets. Derivatives of tetrahydroquinoline have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-arrhythmic, and antiviral properties.[2][3] The introduction of a chlorine atom at the 8-position of the tetrahydroquinoline ring system modulates the electronic and lipophilic properties of the molecule, potentially enhancing its binding affinity to target proteins and improving its pharmacokinetic profile. This makes this compound a valuable building block for the synthesis of novel drug candidates.[4]

Historical Perspective and the Evolution of Synthesis

While a definitive historical account of the first synthesis of this compound is not prominently documented, its origins are intrinsically linked to the broader development of synthetic methods for the tetrahydroquinoline core. Early methods for the synthesis of tetrahydroquinolines typically involved the reduction of the corresponding quinoline precursors.[3]

The journey to creating substituted tetrahydroquinolines like the 8-chloro variant has been driven by the need for more efficient and regioselective synthetic strategies. Key historical approaches that have paved the way for modern methods include:

  • Catalytic Hydrogenation: The most traditional method involves the hydrogenation of 8-chloroquinoline over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[1] This approach is often effective but can sometimes lead to over-reduction or require harsh conditions.

  • Domino Reactions: The development of domino, tandem, or cascade reactions has revolutionized the synthesis of complex molecules.[1] These multi-step sequences, occurring in a single pot, offer increased efficiency and atom economy. For instance, a reduction-reductive amination strategy starting from 2-nitroarylketones can be employed to construct the tetrahydroquinoline ring system.[1]

The evolution of these synthetic strategies has been marked by a continuous drive towards milder reaction conditions, greater functional group tolerance, and higher yields, making compounds like this compound more accessible for research and development.

Synthetic Methodologies

The synthesis of this compound can be approached through several modern synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for specific stereochemistry.

Reduction of 8-Chloroquinoline

A common and straightforward method for the preparation of this compound is the reduction of 8-chloroquinoline.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 8-chloroquinoline in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C).

  • Hydrogenation: The flask is then placed under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of aromatic heterocycles.

  • Solvent: Ethanol and acetic acid are excellent solvents for both the starting material and the product, and they do not interfere with the catalytic process. Acetic acid can sometimes accelerate the reaction rate.

  • Hydrogen Source: Hydrogen gas is the classic reducing agent for this type of transformation, offering clean conversion with water as the only byproduct.

Distinguishing from the Isomer: 8-Chloro-1,2,3,4-tetrahydroisoquinoline

It is crucial to distinguish this compound from its isomer, 8-Chloro-1,2,3,4-tetrahydroisoquinoline (CAS 75416-50-1).[5][6][7] While both are valuable scaffolds, their synthesis and properties differ. The isoquinoline counterpart is often synthesized via methods like the Bischler-Napieralski or Pictet-Spengler reactions, which involve the cyclization of a β-phenylethylamine derivative.[8][9]

Physicochemical Properties and Spectroscopic Data

The properties of this compound are influenced by the presence of the chlorine atom and the saturated heterocyclic ring.

PropertyValue
Molecular Formula C₉H₁₀ClN
Molecular Weight 167.63 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not readily available
Melting Point Not readily available
Solubility Soluble in common organic solvents

Spectroscopic Characterization (Predicted):

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing chlorine atom. The aliphatic protons on the tetrahydroquinoline ring would appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the chlorine would be shifted downfield.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 167 and a characteristic M+2 peak at m/z 169 with an intensity of approximately one-third of the M+ peak, due to the isotopic abundance of ³⁷Cl.

Applications in Drug Discovery and Organic Synthesis

The this compound scaffold is a versatile building block with significant potential in several areas:

  • Medicinal Chemistry: As a privileged scaffold, it serves as a starting point for the synthesis of novel therapeutic agents.[2] The chlorine atom can act as a handle for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution, allowing for the rapid generation of compound libraries for high-throughput screening.

  • Agrochemicals: The tetrahydroquinoline core is also found in some agrochemicals, and the 8-chloro derivative could be explored for the development of new pesticides and herbicides.

  • Material Science: The unique electronic properties of halogenated heterocycles make them of interest in the design of organic electronic materials.

Conclusion

This compound represents a valuable and versatile chemical entity with significant potential for application in drug discovery, organic synthesis, and materials science. While its specific historical discovery is not widely chronicled, its synthesis is accessible through well-established methodologies for the reduction of quinolines. The continued exploration of this and other substituted tetrahydroquinolines will undoubtedly lead to the development of novel molecules with important biological and material properties. The careful distinction from its isoquinoline isomer is paramount for researchers in the field to ensure the correct application and interpretation of its chemical and biological behavior.

Visualizations

General Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 8-Chloroquinoline reagents H₂ (gas) Pd/C (catalyst) Ethanol (solvent) start->reagents Reduction product This compound reagents->product

Caption: A schematic overview of the catalytic hydrogenation of 8-chloroquinoline.

Distinction Between Tetrahydroquinoline and Tetrahydroisoquinoline Scaffolds

G cluster_quinoline Tetrahydroquinoline cluster_isoquinoline Tetrahydroisoquinoline struct1 This compound (Nitrogen in 6-membered ring, position 1) q_node [Image of this compound structure] struct2 8-Chloro-1,2,3,4-tetrahydroisoquinoline (Nitrogen in 6-membered ring, position 2) iq_node [Image of 8-Chloro-1,2,3,4-tetrahydroisoquinoline structure]

Caption: Comparison of the core structures of the two isomers.

References

  • ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • PubChem. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • Cenmed Enterprises. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • ChemRxiv. (2022). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline.
  • Katritzky, A. R., & Czerney, P. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14379-14407. [Link]
  • Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13266-13289. [Link]
  • Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • International Journal of Pharmaceutical Sciences and Research. (2018). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • Heterocycles. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.
  • The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (n.d.).
  • Google Patents. (n.d.). US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.
  • Google Patents. (n.d.). WO2002088088A1 - Process for preparing 1-methyl-1,2,3,4-tetrahydroisoquinoline or a salt thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.
  • Wikipedia. (n.d.). Tetrahydroquinoline.
  • Google Patents. (n.d.). IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one.
  • Google APIs. (2020). ( 12 ) United States Patent.
  • ResearchGate. (n.d.). Drugs incorporating tetrahydroquinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines.
  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • Taylor & Francis. (n.d.). Tetrahydroquinoline – Knowledge and References.

Sources

The Strategic Application of 8-Chloro-1,2,3,4-tetrahydroquinoline in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, three-dimensional structure provides a robust platform for the precise spatial orientation of functional groups, enabling targeted interactions with a wide array of biological macromolecules. This guide delves into the specific potential of an under-explored yet strategically significant derivative: 8-Chloro-1,2,3,4-tetrahydroquinoline.

While its isomeric cousin, 8-chloro-1,2,3,4-tetrahydroisoquinoline, has garnered more extensive attention in the literature as a versatile building block for novel therapeutics, the unique electronic and steric properties conferred by the chlorine atom at the 8-position of the THQ nucleus warrant a dedicated exploration of its own research applications.[2][3] The presence of this electron-withdrawing group on the benzene ring is anticipated to modulate the scaffold's reactivity and biological activity, opening new avenues for drug design and development.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth perspective on the synthesis, functionalization, and, most importantly, the potential high-impact research applications of this compound. We will move beyond a simple recitation of facts to explain the causality behind experimental choices and to propose logical, evidence-based pathways for future investigation.

Core Synthesis and Chemical Properties

The strategic value of this compound begins with its synthesis. The construction of the core THQ scaffold can be achieved through various established methodologies, with the choice of route often depending on the desired substitution patterns and scalability. Domino reactions, for instance, have proven to be highly effective for generating diverse THQ derivatives.[4] A common and reliable approach involves the reductive cyclization of the corresponding 2-nitro- or 2-amino-aryl precursors.[4]

The introduction of the 8-chloro substituent can be achieved either by starting with a pre-chlorinated aniline derivative or by electrophilic chlorination of the THQ core, although the latter may present challenges with regioselectivity.

Physicochemical Properties and Structural Data
PropertyValueSource
Molecular Formula C₉H₁₀ClNN/A
Molecular Weight 167.63 g/mol N/A
Appearance Likely a solid or oil at room temperatureInferred
Solubility Expected to be soluble in organic solventsInferred

Note: Extensive experimental data for this specific compound is not widely published. The table represents predicted or inferred properties based on the general characteristics of similar molecules.

Synthetic Workflow: A Plausible Domino Reaction Approach

The following diagram illustrates a conceptual workflow for the synthesis of this compound, inspired by established domino reaction methodologies for related structures.[4]

G cluster_0 Starting Materials cluster_1 Domino Reaction Sequence cluster_2 Product 2-chloroaniline 2-Chloroaniline michael_addition Michael Addition 2-chloroaniline->michael_addition acrolein Acrolein acrolein->michael_addition cyclization Intramolecular Cyclization (Friedel-Crafts type) michael_addition->cyclization Intermediate Formation reduction Reduction of Imine/Enamine cyclization->reduction Cyclized Intermediate product This compound reduction->product Final Product G start 8-Chloro-1,2,3,4- tetrahydroquinoline step1 N-amination start->step1 intermediate1 1-Amino-8-chloro-1,2,3,4- tetrahydroquinoline step1->intermediate1 step2 Cyclization with a Carboxylic Acid Derivative intermediate1->step2 product Fused Triazolo- Tetrahydroquinoline Derivative step2->product screening Screening for Antimicrobial Activity product->screening

Sources

A Technical Guide to the Safe Handling of 8-Chloro-1,2,3,4-tetrahydroquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of 8-Chloro-1,2,3,4-tetrahydroquinoline. It is intended for researchers, chemists, and drug development professionals who utilize this compound as a heterocyclic building block in synthetic and medicinal chemistry. The protocols and insights herein are synthesized from authoritative safety data to ensure a self-validating system of laboratory safety.

Compound Profile and Significance

This compound is a substituted quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, and its derivatives are explored for a wide range of biological activities.[1] As a chlorinated analogue, this compound serves as a valuable intermediate in the synthesis of more complex molecules, where the chlorine atom can be retained or further functionalized.[2][3] Given its reactive potential and specific toxicological profile, a thorough understanding of its hazards is paramount for safe laboratory practice.

Identifier Value Source
IUPAC Name 8-chloro-1,2,3,4-tetrahydroisoquinoline[4]
CAS Number 75416-50-1[4]
Molecular Formula C₉H₁₀ClN[4][5]
Molecular Weight 167.63 g/mol [4]
Physical Form Liquid
Density 1.2 ± 0.1 g/cm³[5]
Flash Point 121.0 ± 27.3 °C[5]

Hazard Identification and Risk Assessment

The foundational step in safe handling is a complete understanding of the compound's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that must inform all handling protocols.[4][6]

GHS Hazard Classification

A critical analysis of safety data sheets and chemical databases reveals the following classifications:

Hazard Class GHS Code Hazard Statement
Acute Toxicity, OralH302Harmful if swallowed[4][6]
Skin Corrosion/IrritationH315Causes skin irritation[4][5][6]
Serious Eye Damage/IrritationH319Causes serious eye irritation[4][5][6]
Specific Target Organ ToxicityH335May cause respiratory irritation[4][5]

Causality Insight: The presence of the basic amine in the tetrahydroquinoline ring and the electrophilic nature of the chlorinated aromatic ring contribute to its irritant properties. These hazards mandate the use of stringent controls to prevent ingestion, skin/eye contact, and inhalation.

Risk Assessment Workflow

Before any experimental work begins, a formal risk assessment is required. This process involves identifying the hazards, evaluating the risks associated with the specific experimental procedures, and implementing robust control measures.

G cluster_0 Risk Assessment Workflow A 1. Identify Hazards (H302, H315, H319, H335) B 2. Evaluate Risks (Quantity, Concentration, Procedure) A->B Analyze Procedure C 3. Implement Controls (Engineering, PPE, Admin) B->C Select Safeguards D 4. Execute Experiment & Monitor C->D Proceed with Caution E 5. Review & Refine (Post-Experiment Debrief) D->E Assess Effectiveness

Figure 1: Risk assessment workflow for handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a hierarchy of controls must be implemented to minimize exposure.

Engineering Controls

The primary line of defense is to handle the compound within a properly functioning chemical fume hood.[7] This is non-negotiable due to the H335 "May cause respiratory irritation" classification.[4][5] The fume hood ensures that any vapors or aerosols are contained and exhausted away from the operator's breathing zone. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[7]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must directly address the identified hazards.

Protection Type Specification Rationale & Justification
Eye & Face Tightly fitting safety goggles with side-shields or a full-face shield.Addresses H319 "Causes serious eye irritation". Standard safety glasses are insufficient.[8]
Hand Nitrile or other chemically resistant gloves.Addresses H315 "Causes skin irritation". Check glove manufacturer's compatibility charts.
Body Flame-resistant laboratory coat.Protects against splashes and prevents contamination of personal clothing.[8]
Respiratory Not typically required if handled in a fume hood.If engineering controls fail or for large spills, a full-face respirator with appropriate cartridges may be necessary.[8]

Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is essential for reproducible safety.

General Handling Protocol
  • Preparation: Don all required PPE before entering the designated work area. Confirm the chemical fume hood is operational.

  • Work Area: Ensure the work area is clean and uncluttered. Keep only the necessary equipment and reagents inside the hood.

  • Handling: Always handle the compound in a well-ventilated place, specifically a chemical fume hood. Avoid all contact with skin and eyes.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5][9] Wash hands thoroughly after handling the compound, even if gloves were worn.[5][10]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]

Storage Requirements

Proper storage is critical to maintaining the compound's integrity and preventing accidental exposure.

  • Container: Store in a tightly closed container to prevent the release of vapors.

  • Location: Keep in a dry, cool, and well-ventilated area. Several suppliers recommend refrigerated storage at 2-8°C in an inert atmosphere and protected from light.[11][12]

  • Security: The storage area should be locked or otherwise accessible only to authorized personnel.[5][9]

Emergency Response Protocols

In the event of an accidental exposure or spill, a swift and correct response is crucial.

Accidental Release or Spill
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[8] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for chemical waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.[8]

First Aid Measures

Immediate medical attention is required for all routes of exposure. Show the Safety Data Sheet (SDS) to the attending medical personnel.

  • If Inhaled: Move the victim to fresh air immediately.[8] If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.

  • In Case of Skin Contact: Immediately take off all contaminated clothing.[8] Wash the affected skin with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation occurs or persists.[5]

  • In Case of Eye Contact: Immediately rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Continue rinsing.[10] Consult a doctor immediately.[8]

  • If Swallowed: Rinse the mouth thoroughly with water.[8] Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person. Call a Poison Control Center or a doctor immediately.[8]

Waste Disposal

All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous chemical waste.

  • Product: The material should be disposed of by a licensed chemical destruction facility, such as through controlled incineration with flue gas scrubbing.[8][13]

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Regulations: Do not discharge into sewer systems or contaminate waterways.[8] All disposal practices must comply with federal, state, and local environmental regulations.

Conclusion

This compound is a valuable research chemical with a well-defined hazard profile. Its safe use hinges on a disciplined approach that prioritizes risk assessment, the consistent use of engineering controls and appropriate PPE, and strict adherence to established handling and emergency protocols. By understanding the causality behind these safety measures, researchers can confidently and safely incorporate this compound into their synthetic workflows.

References

  • PubChem. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.
  • Combi-Blocks, Inc. This compound - Free SDS search.
  • AstaTech, Inc. 8-Chloro-1,2,3,4-Tetrahydroisoquinoline - Free SDS search.
  • ChemSrc. (2025). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • Kumar, S. et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • De Souza, M. V. N. et al. (2025). Quinolines: the role of substitution site in antileishmanial activity. Future Medicinal Chemistry.
  • Kumar, A. et al. (2017). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Journal of Chemical and Pharmaceutical Research.

Sources

thermodynamic properties of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 8-Chloro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the thermodynamic properties of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development, ensuring stability, predicting reactivity, and optimizing processing. This guide focuses on this compound, a substituted heterocyclic compound of interest. Due to the absence of direct experimental thermodynamic data for this specific molecule in publicly accessible literature, this document establishes a robust framework for its characterization. We begin by leveraging comprehensive experimental data for the parent molecule, 1,2,3,4-tetrahydroquinoline, as a validated baseline. We then delineate the established computational and experimental methodologies required to fully characterize the thermodynamic landscape of the chlorinated derivative. This guide provides both the theoretical underpinnings and the practical, field-proven protocols for these determinations, serving as a vital resource for researchers in medicinal chemistry and chemical engineering.

Introduction: The Critical Role of Thermodynamics in Pharmaceutical Science

The journey of a drug candidate from discovery to market is fraught with challenges, many of which are governed by the fundamental physicochemical properties of the molecule. Thermodynamic parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) are not mere academic values; they are critical predictors of a compound's behavior. They dictate chemical reaction equilibria, solubility, and stability under various storage and processing conditions.[1][2] For a molecule like this compound, a derivative of the versatile quinoline scaffold, these properties are paramount for:

  • Process Chemistry: Designing safe, efficient, and scalable synthetic routes requires a thorough understanding of reaction energetics.

  • Polymorph Screening: Differences in the thermodynamic stability of crystalline forms can profoundly impact a drug's bioavailability and shelf-life.

  • Formulation Development: Solubility and dissolution rates, which are governed by Gibbs free energy, are key to developing effective drug delivery systems.

This guide will provide the necessary framework to either predict or experimentally determine these vital parameters for this compound.

Foundational Baseline: Experimental Data for 1,2,3,4-Tetrahydroquinoline

Table 1: Ideal-Gas Thermodynamic Properties of 1,2,3,4-Tetrahydroquinoline [3]

PropertyValue at 298.15 K (Gas Phase)
Standard Molar Enthalpy of Formation (ΔfH°)8.8 ± 1.5 kJ·mol⁻¹
Standard Molar Entropy (S°)369.37 J·K⁻¹·mol⁻¹
Molar Heat Capacity (Cp)165.73 J·K⁻¹·mol⁻¹
Standard Molar Gibbs Energy of Formation (ΔfG°)206.5 ± 1.6 kJ·mol⁻¹

Source: Based on data from Steele, M. V.; Chirico, R. D.; Hossenlopp, I. A.; Smith, N. K. (1989).[3]

The existence of this high-quality dataset is invaluable. It allows us to ground our predictions for the 8-chloro derivative in experimental reality, a critical step for ensuring the trustworthiness of our models.

Predictive Modeling: A First-Principles Approach

In the absence of experimental data, quantum chemical calculations are an indispensable tool for predicting thermodynamic properties.[4][5] Density Functional Theory (DFT) is a widely used and reliable method for this purpose, balancing computational cost with accuracy.[1][6]

Rationale for Computational Approach

The principle behind this approach is to first model the parent compound (1,2,3,4-tetrahydroquinoline) and compare the calculated thermodynamic properties against the known experimental values from NIST.[3] Once the computational model (i.e., the combination of method and basis set, such as B3LYP/6-31+G(d,p)) is validated and shows good agreement, the same model can be applied with high confidence to the target molecule, this compound.[7] This self-validating system ensures that our predictions are not arbitrary but are anchored to experimental fact.

Computational Workflow

The following diagram outlines the logical workflow for predicting the thermodynamic properties of the target compound.

G cluster_validation Model Validation cluster_prediction Target Prediction start Select Parent Compound: 1,2,3,4-Tetrahydroquinoline model Choose Computational Model (e.g., DFT: B3LYP/6-31+G(d,p)) start->model calc_parent Calculate Thermodynamic Properties (ΔfH°, S°, Cp) model->calc_parent compare Compare Calculated vs. Experimental Results calc_parent->compare data_nist Retrieve Experimental Data (NIST TRC) [8] data_nist->compare apply_model Apply Validated Model compare->apply_model Model Validated target Define Target Molecule: This compound target->apply_model calc_target Calculate Final Thermodynamic Properties for Target apply_model->calc_target results Predicted Data Table (ΔfH°, S°, Cp, ΔfG°) calc_target->results

Caption: Computational workflow for predicting thermodynamic properties.

Expected Influence of the 8-Chloro Substituent

The addition of a chlorine atom to the aromatic ring is expected to have several predictable effects on the thermodynamic properties:

  • Enthalpy of Formation (ΔfH°): The C-Cl bond is stable. The substitution will likely make the enthalpy of formation more negative (more exothermic) compared to the parent compound.

  • Entropy (S°): The molar mass increases, and potentially new low-frequency vibrational modes are introduced, which would lead to a higher standard entropy.

  • Heat Capacity (Cp): With more atoms, the molecule has more degrees of freedom, which will increase its heat capacity.

Table 2: Template for Predicted Thermodynamic Properties of this compound

PropertyPredicted Value at 298.15 K (Gas Phase)Method
Standard Molar Enthalpy of Formation (ΔfH°)(To be calculated)DFT (Validated)
Standard Molar Entropy (S°)(To be calculated)DFT (Validated)
Molar Heat Capacity (Cp)(To be calculated)DFT (Validated)
Standard Molar Gibbs Energy of Formation (ΔfG°)(To be calculated)Derived from ΔfH° and S°

Experimental Determination Protocols

Should a highly accurate, experimental determination be required, several well-established calorimetric and thermophysical techniques are employed.[7] The choice of method is dictated by the specific property being measured.

Enthalpy of Formation (ΔfH°): Combustion Calorimetry

The standard enthalpy of formation of an organic compound is most accurately determined by measuring the enthalpy of combustion (ΔcH°). This is a destructive but highly precise technique.

Protocol:

  • Sample Preparation: A precisely weighed sample (~0.5-1.0 g) of high-purity this compound is placed in a crucible inside a high-pressure vessel (a "bomb").

  • Bomb Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm. A small, known amount of water is added to ensure saturation of the final atmosphere.

  • Calorimeter Assembly: The bomb is submerged in a known mass of water in a well-insulated, stirred calorimeter. The temperature is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer).

  • Ignition & Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is recorded at regular intervals before, during, and after combustion until thermal equilibrium is re-established.

  • Analysis: The heat released by the combustion is calculated from the temperature rise of the calorimeter system. The energy equivalent of the calorimeter is determined separately using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).

  • Correction & Calculation: Corrections are applied for the heat of ignition and the formation of nitric and chloric acids as byproducts. The standard enthalpy of combustion (ΔcH°) is calculated, and from this, using Hess's Law and known ΔfH° values for H₂O(l) and CO₂(g), the standard enthalpy of formation (ΔfH°) of the compound is derived.

Caption: Workflow for determining Enthalpy of Formation.

Heat Capacity (Cp) and Entropy (S°): Adiabatic Heat-Capacity Calorimetry

This technique measures the heat required to raise the temperature of a substance by a small, known amount, allowing for the determination of heat capacity from near absolute zero to well above room temperature. The standard entropy is then calculated from these heat capacity measurements.

Protocol:

  • Sample Loading: A known mass of the sample is sealed in a sample vessel under vacuum or a small pressure of helium gas to aid thermal conduction.

  • Calorimeter Setup: The vessel is placed in a cryostat and surrounded by adiabatic shields. The temperature of these shields is precisely controlled to match the temperature of the sample vessel at all times, minimizing heat exchange with the surroundings.

  • Heating & Measurement: The sample is cooled to a very low temperature (e.g., ~5 K). A precisely measured quantity of electrical energy (Q) is supplied to the sample, causing its temperature to rise by a small amount (ΔT).

  • Iterative Process: This process of energy input and temperature measurement is repeated in small increments up to the desired final temperature (e.g., 400 K).

  • Data Analysis: The heat capacity at each temperature is calculated as Cp = Q/ΔT.

  • Entropy Calculation: The standard entropy at a temperature T (e.g., 298.15 K) is calculated by integrating the Cp/T vs. T curve from 0 K to T, accounting for the entropies of any phase transitions observed.

    S°(T) = ∫₀ᵀ (Cp(T')/T') dT'

Conclusion

While direct experimental thermodynamic data for this compound is not currently published, a clear and reliable path to its characterization exists. By leveraging the high-quality experimental data of the parent 1,2,3,4-tetrahydroquinoline molecule, robust and validated computational models can provide accurate predictions for the enthalpy of formation, entropy, and heat capacity of the chlorinated derivative.[3] For applications demanding the highest precision, the established experimental protocols of combustion and adiabatic heat-capacity calorimetry provide the gold standard for determination.[7] This integrated approach of computational prediction and experimental verification ensures that drug development and chemical manufacturing professionals can proceed with a confident understanding of the thermodynamic landscape of this important heterocyclic compound.

References

  • Sahu, P. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Trans.
  • Request PDF. (n.d.). Predictive Modeling of Molecules of High-Energy Heterocyclic Compounds.
  • Chirico, R., Johnson, R., & Steele, W. (2007). Thermodynamic properties of methylquinolines: Experimental results for 2,6-dimethylquinoline and mutual validation between experiments and computational methods for methylquinolines. Journal of Chemical Thermodynamics, 39(5). [Link]
  • PubMed Central. (n.d.). Machine and deep learning models for predicting high pressure density of heterocyclic thiophenic compounds based on critical properties.
  • ResearchGate. (n.d.). Predictive Quantum-Chemical Design of Molecules of High-Energy Heterocyclic Compounds | Request PDF.
  • ResearchGate. (n.d.). Hypothetical Thermodynamic Properties.
  • Steele, M. V., Chirico, R. D., Hossenlopp, I. A., & Smith, N. K. (1989). The thermodynamic properties of 1,2,3,4- and 5,6,7,8-tetrahydroquinolines: Topical report. OSTI.GOV. [Link]
  • Semantic Scholar. (n.d.).
  • PubMed. (n.d.).

Sources

Introduction: The Significance of the Tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline core is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its unique three-dimensional architecture allows for versatile interactions with various biological targets, making it a cornerstone in the development of therapeutics ranging from anticancer and anti-inflammatory agents to cardiovascular and antiviral drugs.[2][3] The introduction of specific substituents, such as a chlorine atom at the 8-position, can profoundly influence the molecule's electronic properties, lipophilicity, and conformational preferences, thereby modulating its biological activity.

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying rationale—the causality behind experimental choices and the interpretation of structural data. This document is designed to be a self-validating resource, grounding its protocols and mechanistic claims in authoritative references.

Part 1: Synthesis and High-Purity Crystallization

The prerequisite for any successful crystal structure determination is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The journey from starting materials to a solved crystal structure is a multi-step process demanding precision at each stage.

Synthesis Protocol: A Domino Reaction Approach

While numerous methods exist for synthesizing tetrahydroquinolines, domino (or cascade) reactions have emerged as a highly efficient strategy.[1] These processes, which involve multiple bond-forming events in a single operation without isolating intermediates, are advantageous for their atom economy and reduced waste. A common approach involves the reductive cyclization of a corresponding 2-nitro-substituted precursor.

Step-by-Step Synthesis:

  • Precursor Preparation: The synthesis begins with a suitable 2-nitroaryl precursor, which can be strategically assembled through standard aromatic chemistry.

  • Reductive Cyclization: The nitro group is reduced, typically via catalytic hydrogenation (e.g., using Pd/C as a catalyst). This in-situ formation of an amino group is followed by an intramolecular cyclization and further reduction to yield the final 1,2,3,4-tetrahydroquinoline ring system.[1]

  • Purification: The crude product is purified using column chromatography on silica gel to achieve the high purity (>98%) required for successful crystallization.

Crystallization Protocol: The Art of Slow Evaporation

The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice. The slow evaporation technique is a reliable method for achieving this.

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., an ethanol/water or dichloromethane/hexane mixture). The ideal solvent is one in which the compound is moderately soluble.

  • Incubation: The resulting solution is loosely covered to allow for the slow evaporation of the solvent over several days at room temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested for X-ray diffraction analysis.

Part 2: The X-ray Crystallography Workflow

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid. The workflow encompasses data collection, structure solution, and refinement.

G cluster_0 Experimental Phase cluster_1 Computational Phase Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection X-ray Data Collection (Diffractometer) Mounting->DataCollection DataReduction Data Reduction & Absorption Correction DataCollection->DataReduction StructureSolution Structure Solution (Phase Problem) DataReduction->StructureSolution Refinement Structure Refinement (SHELXL, etc.) StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation FinalStructure Final Structural Model Validation->FinalStructure

Caption: Experimental and computational workflow for single-crystal X-ray analysis.

Methodology: From Diffraction to Final Structure
  • Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed within a stream of cold nitrogen gas (typically ~100 K) to minimize thermal vibrations of the atoms. Diffraction data are collected using a modern diffractometer equipped with a radiation source such as Cu Kα (λ = 1.5418 Å) or Mo Kα (λ = 0.7107 Å).[4]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to solve the "phase problem" and generate an initial electron density map. This initial model is then refined using full-matrix least-squares on F², a process commonly performed with software like SHELXL.[4] All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Structural Analysis of this compound

The culmination of the crystallographic experiment is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice.

Caption: Molecular structure of this compound.

Crystallographic Data Summary

While a specific public deposition for this compound is not available, the following table presents representative crystallographic data from a closely related structure, ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, to illustrate the standard format for reporting such data.[4]

ParameterValue (for a related 8-chloroquinoline derivative[4])
Chemical FormulaC₁₂H₁₀ClNO₃
Formula Weight ( g/mol )251.67
Crystal SystemTriclinic
Space GroupP-1
a (Å)9.328 (5)
b (Å)11.043 (2)
c (Å)12.350 (4)
α (°)73.298 (17)
β (°)70.57 (3)
γ (°)77.22 (3)
Volume (ų)1137.8 (7)
Z (molecules/unit cell)4
Temperature (K)298
RadiationCu Kα (λ = 1.5418 Å)
Final R indices [I>2σ(I)]R1 = 0.066, wR2 = 0.184
Structural Commentary
  • Ring Conformation: The tetrahydrogenated pyridine ring in the 1,2,3,4-tetrahydroquinoline system typically adopts a half-chair conformation. This puckering is a key structural feature that influences how the molecule presents its substituents for interaction with biological targets.

  • Aromatic System: The benzene ring fused to the heterocyclic portion remains planar, as expected. The C-Cl bond at the 8-position directs the chlorine atom out of the mean plane of the aromatic ring.

  • Intermolecular Interactions: In the solid state, the packing of molecules is governed by a network of non-covalent interactions. For this compound, the secondary amine group (N-H) is a crucial hydrogen bond donor. This allows for the formation of N-H···N or N-H···π hydrogen bonds, which are critical in defining the supramolecular architecture and can provide insights into potential receptor interactions.

Part 4: Spectroscopic Confirmation and Relevance to Drug Discovery

While X-ray crystallography provides the definitive solid-state structure, spectroscopic methods are essential for confirming the identity and purity of the bulk sample. Techniques such as NMR spectroscopy (¹H and ¹³C), FT-IR spectroscopy , and mass spectrometry provide complementary data on the molecular structure, functional groups, and molecular weight, respectively.[5][6][7]

Implications for Rational Drug Design

A precise understanding of the three-dimensional structure of this compound is invaluable for drug development professionals.

  • Structure-Activity Relationships (SAR): The crystal structure provides an exact map of the molecule's shape and electrostatic potential. This information is critical for understanding how modifications, such as the placement of the chlorine atom, affect binding affinity and biological activity.

  • Pharmacophore Modeling: The determined conformation can be used as a template for designing new molecules with improved potency and selectivity.

  • In Silico Screening: The crystallographic coordinates serve as a high-quality input for computational methods, including molecular docking simulations, to predict how the molecule might interact with a protein target. The tetrahydroisoquinoline scaffold, a close relative, is known to be instrumental in developing treatments for a range of conditions, including hypertension, highlighting the therapeutic potential of these core structures.[8]

Conclusion

The crystal structure analysis of this compound, achieved through a rigorous process of synthesis, crystallization, and single-crystal X-ray diffraction, provides definitive insights into its molecular geometry, conformation, and intermolecular interactions. This detailed structural knowledge is not merely an academic exercise; it is a critical component in the modern drug discovery pipeline, enabling the rational design of more effective and selective therapeutic agents. The methodologies and principles outlined in this guide underscore the synergistic relationship between chemical synthesis, crystallography, and medicinal chemistry.

References

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Garudachari, B., et al. (2015). Crystal structure of ethyl 8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • Pharmaffiliates. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates.
  • Sureshkumar, B., et al. (2018). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Journal of Molecular Structure.
  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry.
  • Al-Warhi, T., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega.
  • Patel, R., et al. (2015). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Wikipedia. (n.d.). Tetrahydroquinoline.

Sources

An In-depth Technical Guide to the Solubility of 8-Chloro-1,2,3,4-tetrahydroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Chemical Innovation

In the landscape of drug discovery and organic synthesis, understanding the solubility of a chemical entity is not merely a preliminary step but a cornerstone of successful development.[1][2][3] Poorly soluble compounds can precipitate unforeseen challenges, from unreliable biological assay results to diminished bioavailability in vivo, ultimately hindering the translation of a promising molecule into a viable therapeutic agent.[4][5][6] 8-Chloro-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline, belongs to a class of heterocyclic compounds that are prevalent structural motifs in a vast number of biologically active agents.[7][8] Its utility as a synthetic intermediate makes a thorough understanding of its solution behavior paramount for researchers in process chemistry, medicinal chemistry, and formulation science.

This guide provides a comprehensive examination of the solubility of this compound. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility and provides a robust, field-proven experimental protocol for its determination. Our objective is to empower researchers with the theoretical knowledge and practical methodology required to confidently assess and leverage the solubility characteristics of this important building block.

Physicochemical Profile of this compound

To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent physical properties.

  • Structure: The molecule consists of a bicyclic system where a benzene ring is fused to a fully saturated piperidine ring. A chlorine atom is substituted on the aromatic ring at position 8, and a secondary amine group is present within the heterocyclic ring.

  • Molecular Formula: C₉H₁₀ClN[9][10]

  • Molecular Weight: 167.63 g/mol [9][10]

Key Structural Features Influencing Solubility:

  • Polarity: The molecule possesses both nonpolar (the benzene ring and aliphatic carbons) and polar components. The secondary amine (-NH-) group is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. The chlorine atom, being electronegative, introduces a dipole moment, further contributing to the molecule's overall polarity.

  • Hydrogen Bonding: The secondary amine is the primary site for hydrogen bonding. This interaction is crucial for solubility in protic solvents (e.g., alcohols, water).

  • Basicity: The lone pair of electrons on the nitrogen atom of the secondary amine imparts basic character. This allows the compound to react with acids to form water-soluble salts, a common strategy for enhancing aqueous solubility.[11][12]

Based on this structure, we can anticipate that this compound will exhibit moderate polarity. Its solubility will be dictated by a balance between the nonpolar aromatic and aliphatic portions and the polar, hydrogen-bonding amine group.

Theoretical Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[13] This rule states that substances with similar intermolecular forces are more likely to be soluble in one another.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar benzene ring and hydrocarbon backbone of this compound will favor dissolution in these solvents. However, the polar amine group will detract from its solubility in highly nonpolar media.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate): These solvents have dipole moments but do not have hydrogen bond-donating capabilities. They can engage in dipole-dipole interactions with the polar regions of the solute. It is predicted that this compound will exhibit good solubility in many of these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The secondary amine group will interact favorably with these solvents, promoting solubility. However, the relatively large nonpolar region of the molecule will limit its solubility in highly polar protic solvents like water.

The interplay of these forces is visualized in the diagram below.

sub This compound nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) sub->nonpolar  Van der Waals Interactions (Aromatic/Aliphatic Regions) Predicted: Low to Moderate Solubility aprotic Polar Aprotic Solvents (e.g., DCM, THF, EtOAc) sub->aprotic Dipole-Dipole Interactions Predicted: Good Solubility   protic Polar Protic Solvents (e.g., Methanol, Ethanol) sub->protic  Hydrogen Bonding (Amine Group) Predicted: Moderate to Good Solubility G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (e.g., 24h @ 25°C) B->C D Settle & Centrifuge C->D E Filter Supernatant (0.22 µm) D->E F Prepare Serial Dilution E->F G Quantify via HPLC-UV F->G H Calculate Solubility G->H

Sources

Methodological & Application

The Versatile Scaffold: 8-Chloro-1,2,3,4-tetrahydroquinoline as a Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds.[1] Its rigid, three-dimensional architecture provides an excellent framework for the spatial presentation of various functional groups, enabling precise interactions with a wide range of biological targets. The introduction of a chlorine atom at the 8-position of the THQ skeleton creates 8-chloro-1,2,3,4-tetrahydroquinoline, a building block that offers unique electronic properties and steric influences, making it a valuable asset in the design of novel therapeutic agents.

This technical guide provides an in-depth exploration of this compound as a key intermediate in drug discovery. We will detail its synthesis, functionalization, and application in the development of targeted therapies, with a particular focus on the modulation of critical signaling pathways in oncology.

The Strategic Advantage of the 8-Chloro Substituent

The presence of a chlorine atom at the 8-position of the tetrahydroquinoline ring is not merely an arbitrary substitution. From a medicinal chemistry perspective, this modification imparts several advantageous properties:

  • Modulation of Physicochemical Properties: The chloro group enhances the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. This allows for fine-tuning of pharmacokinetic parameters to improve drug-like properties.

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the pKa of the secondary amine in the tetrahydroquinoline ring. This can be crucial for optimizing interactions with biological targets, such as the active sites of enzymes or receptors.

  • Blocking Metabolic Hotspots: The 8-position of the quinoline ring can be susceptible to metabolic oxidation. The introduction of a chlorine atom at this position can block this metabolic pathway, thereby increasing the metabolic stability and in vivo half-life of the resulting drug candidates.

  • Enhancing Binding Affinity: The chloro group can participate in favorable halogen bonding interactions with protein targets, potentially increasing the binding affinity and selectivity of the designed inhibitors.

Synthesis of the Core Scaffold: this compound

The most common and efficient method for the synthesis of this compound is the reduction of the corresponding quinoline precursor, 8-chloroquinoline. Catalytic transfer hydrogenation is a widely employed technique for this transformation due to its mild reaction conditions and high yields.

Protocol 1: Catalytic Transfer Hydrogenation of 8-Chloroquinoline

This protocol describes the synthesis of this compound from 8-chloroquinoline using a cobalt-catalyzed transfer hydrogenation with formic acid as the hydrogen source.[2]

Materials:

  • 8-Chloroquinoline

  • Cobalt(II) bromide (CoBr₂)

  • Tris(2-(diphenylphosphino)phenyl)phosphine (ligand)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 8-chloroquinoline (1.0 mmol), CoBr₂ (0.05 mmol, 5 mol%), and the phosphine ligand (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (5 mL) to the flask and stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.

  • Add a mixture of formic acid (5.0 mmol) and triethylamine (5.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the phosphine ligand and the catalyst.

  • Formic Acid/Triethylamine Mixture: This mixture serves as the in situ source of hydrogen for the reduction. Triethylamine acts as a base to deprotonate formic acid, forming formate, which is the active hydrogen donor.

  • Elevated Temperature: The reaction is heated to increase the rate of the catalytic cycle.

  • Aqueous Workup: The basic workup with sodium bicarbonate neutralizes any remaining formic acid and facilitates the separation of the product into the organic phase.

Derivatization of the Scaffold for Library Synthesis

The secondary amine of the this compound scaffold is a key handle for further derivatization, allowing for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR). Two of the most powerful methods for this purpose are N-arylation and N-alkylation.

Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and efficient method for the formation of C-N bonds.[3][4] This protocol describes the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous and degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)(L2)-X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange HNR'R'' Amine_Coordination [Ar-Pd(II)(L2)(HNR'R'')]X Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(L2)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a straightforward method for introducing alkyl substituents onto the tetrahydroquinoline nitrogen.[5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL).

  • Add potassium carbonate (2.0 mmol) and the alkyl halide (1.1 mmol).

  • Stir the reaction mixture at room temperature or heat to 50 °C if necessary. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6] Its aberrant activation is a common feature in many human cancers, making it a prime target for anticancer drug development.[7] Derivatives of the tetrahydroquinoline scaffold have shown promise as inhibitors of this pathway.[8][9]

A recent study highlighted the potential of tetrahydroquinolinone derivatives to induce cancer cell death by disrupting the PI3K/Akt/mTOR signaling pathway.[10] The this compound scaffold can be utilized to design and synthesize novel inhibitors targeting key kinases within this pathway.

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition:

PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Transcription Gene Transcription Downstream->Transcription Inhibitor 8-Chloro-THQ Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Cell_Processes Cell Growth, Proliferation, Survival Transcription->Cell_Processes Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition by 8-chloro-THQ derivatives.

Structure-Activity Relationship (SAR) Insights:

Systematic derivatization of the this compound scaffold allows for the exploration of SAR to optimize potency and selectivity against kinases in the PI3K/Akt/mTOR pathway.

Position of SubstitutionType of SubstituentPotential Impact on Activity
N1 (Amine) Aryl, HeteroarylCan occupy the ATP-binding pocket of kinases, forming key hydrogen bonds and hydrophobic interactions.
N1 (Amine) Alkyl, Substituted AlkylCan be used to modulate solubility and cell permeability.
Aromatic Ring Electron-donating or -withdrawing groupsCan fine-tune the electronic properties of the scaffold and influence binding affinity.

By synthesizing a library of N-substituted this compound derivatives, researchers can systematically probe the chemical space around the kinase active site to identify compounds with optimal inhibitory activity and drug-like properties.

Conclusion

This compound is a highly valuable and versatile building block for modern drug discovery. Its straightforward synthesis and the reactivity of its secondary amine allow for the facile creation of diverse chemical libraries. The strategic placement of the chlorine atom provides a handle to fine-tune the physicochemical and pharmacological properties of the resulting molecules. As demonstrated by its potential application in targeting the PI3K/Akt/mTOR pathway, this scaffold holds significant promise for the development of novel therapeutics, particularly in the field of oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful building block in their drug discovery endeavors.

References

  • Maciejewska, N., Olszewski, M., Witkowska, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985. [Link]
  • Ryczkowska, M., et al. (2022).
  • Maciejewska, N., Olszewski, M., Witkowska, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports, 12(1), 9985. [Link]
  • Fort, Y., Schneider, R., et al. (2004). One-pot tandem inter/intramolecular amination of aryl chlorides for the synthesis of N-arylated heterocycles. Journal of Organic Chemistry, 69(15), 5146-5149.
  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 50(S1), E23-E28.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
  • García, G., et al. (2021). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 45(34), 15633-15646.
  • Al-Hiari, Y. M., et al. (2022). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules, 27(18), 5941.
  • Sortais, J. B., et al. (2016). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. Catalysis Science & Technology, 6(12), 4465-4469.
  • Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. (2021).
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
  • Al-Salahi, R., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Molecules, 26(16), 4983.
  • Zhou, Y. G., et al. (2016). Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 138(33), 10413-10416.
  • Al-Ostoot, F. H., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(14), 5399.
  • Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles. (2021).
  • Sabale, P. M., Patel, P., & Kaur, P. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Research Journal of Pharmacy and Technology, 10(9), 3169-3176.
  • Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11847.
  • Chemistry LibreTexts. (2023).
  • Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.
  • Omar, W. A. E., & Hormi, O. E. O. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 50(S1), E23-E28.
  • Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline. (2010). Heterocycles, 82(1), 887-894.
  • PubChem. 8-Chloro-1,2,3,4-tetrahydroisoquinoline. [Link]
  • Bracher, F., & Glas, C. (2021). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Synfacts, 17(03), 0251.
  • Benaglia, M., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of Dihydroisoquinolines. Molecules, 28(4), 1907.
  • Choi, J., Le, T., Manahan, I., & Kim, K. (n.d.).
  • BenchChem. (2025).
  • European Patent Office. (2001).
  • Tumber, A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 9(1), 113-118.
  • Jäger, S., et al. (2021). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines. European Journal of Organic Chemistry, 2021(2), 268-275.

Sources

experimental protocol for reactions involving 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Manipulation of 8-Chloro-1,2,3,4-tetrahydroquinoline

Introduction

This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted tetrahydroquinoline, its scaffold is a common structural motif in a multitude of biologically active natural products and pharmacologically significant therapeutic agents[1]. The strategic placement of a chlorine atom on the aromatic ring at position 8, combined with a reactive secondary amine within the saturated heterocyclic core, provides two distinct handles for orthogonal chemical modifications. This dual reactivity allows for the systematic construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of key synthetic transformations involving this compound. We will delve into field-proven protocols for N-functionalization and C-C/C-N bond formation, explaining the causality behind experimental choices to ensure both reproducibility and a deeper mechanistic understanding.

Safety, Handling, and Compound Properties

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound presents several hazards that necessitate careful handling in a controlled laboratory environment.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].

  • Skin Irritation (Category 2): Causes skin irritation[2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[2].

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[2].

Recommended Handling Procedures:

  • Always handle this compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes[3].

  • In case of accidental release, avoid dust formation and collect the spillage for proper disposal[3].

  • Store the compound in a tightly sealed container in a cool, dry place under an inert atmosphere, with recommended storage temperatures between 2-8°C.

PropertyValueSource
CAS Number 75416-50-1[2]
Molecular Formula C₉H₁₀ClN[2]
Molecular Weight 167.63 g/mol [2]
Appearance Liquid

Part 1: N-Functionalization of the Tetrahydroquinoline Core

The secondary amine of the tetrahydroquinoline ring is a versatile nucleophile, readily undergoing reactions such as acylation, alkylation, and arylation.

N-Acylation: Synthesis of 2-Acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline

N-acylation is a fundamental transformation often used to protect the secondary amine or to introduce amide functionalities, which can act as key pharmacophores or synthetic handles. The reaction with acetic anhydride provides a straightforward method for acetylation.

Rationale: This protocol, adapted from a known procedure, uses sodium acetate as a mild base to neutralize the HCl salt of the starting material and the acetic acid byproduct, driving the reaction to completion[4]. Acetic acid serves as a suitable solvent for this transformation.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, combine this compound hydrochloride (1.0 eq), sodium acetate (1.2 eq), acetic anhydride (4.0 eq), and glacial acetic acid (approx. 0.5 M).

  • Reaction: Heat the mixture for 3 hours under reflux.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

N_Acylation_Workflow reagents 1. 8-Chloro-THQ 2. Acetic Anhydride 3. NaOAc, Acetic Acid reaction Reflux, 3h reagents->reaction Heat workup Quench (Ice Water) Extract (EtOAc) reaction->workup Cool purification Column Chromatography workup->purification product N-Acetyl-8-chloro-THQ purification->product Suzuki_Coupling_Workflow reagents 1. 8-Chloro-THQ 2. Arylboronic Acid 3. Pd Catalyst, Base reaction Heat (80-100 °C) Inert Atmosphere reagents->reaction Degas workup Aqueous Work-up Extraction reaction->workup purification Column Chromatography workup->purification product 8-Aryl-THQ purification->product

Sources

The Untapped Potential of 8-Chloro-1,2,3,4-tetrahydroquinoline Derivatives in Catalysis: Application Notes and Future Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bioactive Role of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif, prominently featured in a vast array of natural products and pharmaceuticals.[1][2] Its rigid, chiral structure has made it a cornerstone in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[2] However, the utility of this versatile scaffold extends beyond medicinal chemistry into the realm of catalysis. The nitrogen atom within the heterocyclic ring, along with the potential for functionalization on both the aliphatic and aromatic portions of the molecule, makes tetrahydroquinoline derivatives intriguing candidates for the design of novel catalysts and ligands.

This guide delves into the catalytic applications of a specific, yet underexplored, class of these compounds: 8-chloro-1,2,3,4-tetrahydroquinoline derivatives. While direct catalytic applications of this particular derivative are not yet widely reported in the literature, this document will provide a comprehensive overview of the catalytic potential of the tetrahydroquinoline scaffold, drawing on established applications of analogous 8-substituted derivatives. We will explore how the electronic properties of the 8-chloro substituent could modulate catalytic activity and propose detailed protocols for researchers to investigate their efficacy in key organic transformations.

The Strategic 8-Position: A Lever for Catalytic Control

The C8 position of the tetrahydroquinoline ring system has been identified as a critical site for substitution to influence catalytic performance. Functional groups at this position are strategically located to exert significant steric and electronic effects on the nitrogen atom and, by extension, on a coordinated metal center.

8-Amino Derivatives: Powerhouses in Asymmetric Catalysis

A compelling example of the importance of the 8-position is the successful application of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives as ligands in metal-catalyzed asymmetric reactions.[3][4][5] These diamine ligands, in complex with metals such as rhodium and iridium, have proven effective in the asymmetric transfer hydrogenation of dihydroisoquinolines, providing access to chiral alkaloids.[3][4][5] The 8-amino group acts as a crucial coordinating moiety, creating a well-defined chiral environment around the metal center that enables high levels of enantioselectivity.

8-Hydroxy Derivatives: Promoters in Cross-Coupling Reactions

Similarly, 8-hydroxy-1,2,3,4-tetrahydroquinoline has been demonstrated to be an effective ligand in copper-catalyzed cross-coupling reactions.[6] The hydroxyl group at the 8-position can act as a bidentate ligand in conjunction with the ring nitrogen, stabilizing the copper catalyst and promoting the efficient coupling of nitrogen nucleophiles with aryl bromides.[6]

The established success of these 8-substituted tetrahydroquinolines underscores the untapped potential of other derivatives, such as the 8-chloro variant.

Hypothesized Catalytic Roles of this compound Derivatives

The introduction of a chlorine atom at the 8-position is expected to significantly alter the electronic properties of the tetrahydroquinoline scaffold. Chlorine is an electron-withdrawing group, which can influence the Lewis basicity of the ring nitrogen and the overall electron density of the aromatic system. These electronic perturbations can be harnessed to fine-tune catalytic activity.

As Ligands in Metal-Catalyzed Cross-Coupling

In metal-catalyzed reactions, the this compound scaffold could serve as a ligand where the nitrogen atom coordinates to a transition metal. The electron-withdrawing nature of the 8-chloro substituent would decrease the electron-donating ability of the nitrogen atom. This could have several implications for a catalytic cycle:

  • Modulation of Metal Center Reactivity: A less electron-rich metal center could be more reactive in oxidative addition steps.

  • Influence on Reductive Elimination: The electronic properties of the ligand can also affect the rate of reductive elimination, the final step in many cross-coupling reactions.

This "electronic tuning" is a well-established strategy for optimizing catalyst performance.[7]

Potential in Organocatalysis

While less explored, N-functionalized tetrahydroquinolines have potential as organocatalysts. The chiral backbone of this compound could be derivatized at the nitrogen atom with catalytically active groups (e.g., ureas, thioureas, or squaramides) to create novel asymmetric organocatalysts for reactions such as Michael additions or aldol reactions. The 8-chloro group could provide beneficial steric and electronic effects, influencing the stereochemical outcome of the reaction.

Synthetic Protocol: Accessing the this compound Scaffold

The journey into the catalytic applications of this compound derivatives begins with their synthesis. While various methods for the synthesis of tetrahydroquinolines have been reported, a common approach involves the reduction of the corresponding quinoline.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the reduction of 8-chloroquinoline.

Materials:

  • 8-Chloroquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 8-chloroquinoline (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add sodium borohydride (4.0 eq) portion-wise at 0 °C with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Note: This is a general procedure and may require optimization based on the specific scale and available laboratory equipment.

Proposed Application Protocol: this compound as a Ligand in Suzuki-Miyaura Cross-Coupling

This section provides a hypothetical, yet detailed, protocol for investigating the efficacy of an N-aryl-8-chloro-1,2,3,4-tetrahydroquinoline derivative as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This protocol is designed as a starting point for researchers.

Ligand Synthesis: The this compound synthesized in Protocol 1 can be N-functionalized with an aryl group (e.g., 2,6-diisopropylphenyl) via a Buchwald-Hartwig amination reaction to create a bulky, monodentate ligand.

Reaction:

Materials:

  • Aryl bromide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • N-(2,6-diisopropylphenyl)-8-chloro-1,2,3,4-tetrahydroquinoline (Ligand)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Degassed water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube or microwave vial under an inert atmosphere, add palladium(II) acetate (2 mol%), the N-aryl-8-chloro-1,2,3,4-tetrahydroquinoline ligand (4 mol%), the aryl bromide (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (2.0 eq).

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the aryl bromide) and degassed water (10% v/v).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the biaryl product.

Data Presentation: Expected Influence of 8-Substituents on Catalysis
8-SubstituentElectronic EffectExpected Impact on N-atom BasicityPotential Effect on Catalytic Activity
-HNeutralBaselineStandard reactivity
-NH₂Electron-donatingIncreasedEnhanced catalytic activity, potential for bidentate coordination
-OHElectron-donating (resonance)IncreasedEnhanced catalytic activity, potential for bidentate coordination
-ClElectron-withdrawingDecreasedModulated reactivity; potentially faster oxidative addition, slower reductive elimination

Mechanistic Considerations and Future Directions

The proposed catalytic cycle for a palladium-catalyzed cross-coupling reaction with an this compound ligand is depicted below. The ligand is expected to coordinate to the palladium center and influence each step of the cycle.

G A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L)₂ B->C D Transmetalation (R-B(OH)₂) C->D E Ar-Pd(II)-R(L)₂ D->E F Reductive Elimination E->F F->A Regeneration G Ar-R F->G

Caption: General coordination of an 8-substituted THQ ligand.

Future Outlook:

The exploration of this compound derivatives in catalysis is a promising, yet nascent, field. Future research should focus on:

  • Synthesis of a Library of Derivatives: Systematic variation of the N-substituent and substituents on the aromatic ring will allow for fine-tuning of steric and electronic properties.

  • Screening in a Broad Range of Reactions: Beyond Suzuki-Miyaura coupling, these ligands should be tested in other cross-coupling reactions (e.g., Buchwald-Hartwig, Heck, Sonogashira) and other metal-catalyzed transformations.

  • Development of Chiral Variants: The synthesis of enantiopure this compound derivatives could lead to new classes of chiral ligands for asymmetric catalysis.

  • Mechanistic Studies: Detailed kinetic and computational studies will be crucial for understanding the precise role of the 8-chloro substituent in the catalytic cycle and for the rational design of more efficient catalysts.

By leveraging the foundational knowledge of other 8-substituted tetrahydroquinolines and systematically investigating the unique electronic properties of the 8-chloro derivative, the scientific community can unlock a new class of versatile and tunable catalysts for modern organic synthesis.

References

  • Ramachary, D. B., & Shruthi, K. S. (2014). Asymmetric synthesis of tetrahydroquinolines through supramolecular organocatalysis. Organic & Biomolecular Chemistry, 12(25), 4300-4304. [Link]
  • Lázár, L., et al. (2011). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. Arkivoc, 2011(7), 231-245. [Link]
  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6461. [Link]
  • Venkata Rao, C., et al. (2010). Synthesis and biological activity of 8-chloro-t[8][9][10]riazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504. [Link]
  • Sabale, P. M., Patel, P., & Kaur, P. (2017). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical Sciences Review and Research, 44(2), 114-123. [Link]
  • Flanagan, S. P., & Guiry, P. J. (2006). Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis. In Asymmetric Catalysis with Chiral Ligands (pp. 1-45). Wiley-VCH. [Link]
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]
  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1907. [Link]
  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • Ma, D., et al. (2008). 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. The Journal of Organic Chemistry, 73(21), 8514–8517. [Link]
  • Flanagan, S. P., & Guiry, P. J. (2006). Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis.
  • de Souza, M. V. N., et al. (2021). Substituent effects on the crystallization mechanisms of 7-chloro-4-substituted-quinolines. CrystEngComm, 23(30), 5227-5238. [Link]
  • Facchetti, G., et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantification of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Chloro-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline derivative. Tetrahydroquinolines are significant structural motifs found in numerous biologically active compounds and natural products.[1] The precise and accurate quantification of this compound is crucial for various applications, including pharmaceutical research and development, process chemistry, and quality control. This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is a preferred method for the analysis of such compounds due to its versatility, sensitivity, and ability to separate complex mixtures.[2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₉H₁₀ClN[3][4]
Molecular Weight167.63 g/mol [3][4]
AppearanceLiquid
Density1.2 ± 0.1 g/cm³[4]
Flash Point121.0 ± 27.3 °C[4]

Principle of the HPLC Method

This method employs reverse-phase HPLC, where the stationary phase is nonpolar (C18 column) and the mobile phase is a polar mixture of acetonitrile and water with a pH modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively nonpolar molecule, will be retained by the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, the analyte can be effectively separated from impurities and eluted for quantification. A UV detector is selected for its sensitivity to aromatic compounds like the quinoline ring system.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standard_Preparation Standard Preparation Injection Inject Standard/Sample Standard_Preparation->Injection Inject Standards Sample_Preparation Sample Preparation Sample_Preparation->Injection Inject Samples HPLC_System HPLC System Setup Method_Parameters Set Method Parameters HPLC_System->Method_Parameters Method_Parameters->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥ 98%)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

ParameterSpecificationRationale
Instrumentation
HPLC SystemAgilent 1260 Infinity II or equivalentA standard, reliable HPLC system is required.
DetectorUV-Vis DetectorThe quinoline ring has strong UV absorbance.
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 provides good retention for nonpolar compounds.
Chromatographic Conditions
Mobile Phase A0.1% Formic acid in WaterFormic acid helps to protonate the amine group, leading to better peak shape.
Mobile Phase B0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC.
Gradient0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA gradient elution is used to ensure good separation and efficient elution of the analyte.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature30 °CTo ensure reproducible retention times.
Injection Volume10 µLA typical injection volume for analytical HPLC.
Detection Wavelength254 nmA common wavelength for aromatic compounds. A UV scan of the analyte can determine the optimal wavelength.

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For a drug substance, a simple dilution may be sufficient. For a drug product, an extraction step might be necessary.

  • Drug Substance: Accurately weigh an appropriate amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

  • Drug Product (e.g., Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient.

    • Transfer to a volumetric flask and add a suitable extraction solvent (e.g., methanol).

    • Sonicate for 15 minutes to ensure complete extraction.

    • Dilute to volume with the extraction solvent.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

Method Validation Parameters

A well-written analytical procedure for regulated testing should include validation parameters to ensure its suitability.[5]

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy Recovery of 98.0% to 102.0% for spiked samples.
Precision Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should be insensitive to small, deliberate changes in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for 5 replicate injections of a standard)

Data Analysis and Quantification

  • Integrate the peak area of this compound in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.

Alternative and Complementary Techniques

While HPLC is a robust method, other techniques can be employed for quantification or confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds.[6][7] Coupling with a mass spectrometer allows for definitive identification based on the mass spectrum.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and selectivity, especially in complex matrices, LC-MS can be utilized.[10][11]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) - Column degradation- Inappropriate mobile phase pH- Replace the column- Adjust the pH of the mobile phase
Variable Retention Times - Leak in the system- Inconsistent mobile phase composition- Temperature fluctuations- Check for leaks- Prepare fresh mobile phase- Ensure stable column temperature
No Peaks - No injection made- Detector issue- Check the autosampler- Verify detector settings and lamp status

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantification of this compound. The detailed protocol, including system suitability and method validation parameters, ensures the generation of accurate and reliable data. The principles and procedures outlined herein can be adapted for various applications in research, development, and quality control.

References

  • PubChem. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information.
  • Chemsrc. (2025). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • SIELC Technologies. (n.d.). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
  • U.S. EPA. (n.d.). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation.
  • de Santana, F. J. M., et al. (2017). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC.
  • Dong, M. W. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International.
  • Tyger Scientific Inc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • Sridharan, V., & Menéndez, J. C. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(8), 5364–5403.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. National Center for Biotechnology Information.
  • Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506.
  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
  • Kónya, K., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(18), 4235.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-6170.
  • Google Patents. (n.d.). Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • World Health Organization. (2011). Guidelines for drinking-water quality. NCBI Bookshelf.
  • Mitra, S. (Ed.). (2003). Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons.
  • Environics, Inc. (2023). What Role Does Gas Chromatography Play in Analytical Chemistry?.
  • Chemistry For Everyone. (2025). How To Identify Compounds In Gas Chromatography?. YouTube.
  • LibreTexts Chemistry. (2022). 2.5B: Uses of Gas Chromatography.
  • Shiva K Rastogi Lectures. (2021). Gas Chromatography Lab Experiment Part-1. YouTube.
  • VassarCollege. (2008). Organic Chemistry Lab Demo: GC (Gas Chromatography). YouTube.
  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride.

Sources

The Role of 8-Chloro-1,2,3,4-tetrahydroquinoline in Medicinal Chemistry: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is a ubiquitous and versatile scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceutical agents.[1] Its rigid, saturated heterocyclic system provides a three-dimensional framework that is ideal for creating specific interactions with biological targets. This guide focuses on the 8-chloro-1,2,3,4-tetrahydroquinoline derivative, a key building block whose specific substitution pattern offers unique electronic and steric properties. We will explore its synthesis, its pivotal role in the development of novel therapeutics, particularly in oncology, and provide detailed protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Strategic Importance of the Tetrahydroquinoline Scaffold

The THQ nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, anti-diabetic, antioxidant, and neuroprotective effects.[2] The success of this scaffold can be attributed to its conformational rigidity and the ability of the nitrogen atom and aromatic ring to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with protein targets.

The introduction of a chlorine atom at the C8 position of the THQ ring is a strategic chemical modification. Chlorine, being an electron-withdrawing group, can significantly alter the electronic properties (pKa) of the heterocyclic nitrogen and the aromatic ring. This modification can influence the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as lipophilicity and metabolic stability, and can enhance binding affinity to target proteins through specific halogen bonding interactions. As we will discuss, this specific substitution has proven beneficial in the development of potent kinase inhibitors.[3]

Synthesis of this compound

The synthesis of substituted tetrahydroquinolines is a well-established field in organic chemistry.[4] A common and effective strategy involves the acid-catalyzed cyclization of an N-substituted aniline with an aldehyde or ketone, known as the Doebner-von Miller reaction, or related cyclization methods. Below is a representative workflow and a detailed protocol for the synthesis of the title compound.

Synthetic Workflow Overview

The synthesis can be envisioned via an intramolecular Friedel-Crafts-type cyclization of an N-protected 3-(2-chlorophenyl)propan-1-amine derivative. A more direct approach often involves the reductive cyclization of a corresponding quinoline.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Final Product 2-Chloroaniline 2-Chloroaniline Skraup_Reaction Skraup Reaction (or similar cyclization) 2-Chloroaniline->Skraup_Reaction Acrolein Acrolein Acrolein->Skraup_Reaction 8-Chloroquinoline 8-Chloroquinoline Skraup_Reaction->8-Chloroquinoline Intermediate Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) Final_Product 8-Chloro-1,2,3,4- tetrahydroquinoline Reduction->Final_Product 8-Chloroquinoline->Reduction

Caption: General synthetic workflow for this compound.

Protocol: Synthesis via Reduction of 8-Chloroquinoline

This protocol outlines a two-step process starting from commercially available 2-chloroaniline to yield the target compound.

Step 1: Synthesis of 8-Chloroquinoline (Skraup Synthesis)

  • Reagent Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid (120 mL) to 2-chloroaniline (63.8 g, 0.5 mol).

  • Addition of Oxidant: Add arsenic pentoxide (40 g) or a milder oxidant like iron(II) sulfate to the mixture.

    • Scientist's Note: The classical Skraup reaction uses strong oxidants and is highly exothermic. Careful temperature control is paramount. Modern variations may use milder, safer conditions.

  • Glycerol Addition: Gently heat the mixture to 100-110 °C. Add glycerol (115 g, 1.25 mol) dropwise via the dropping funnel at a rate that maintains the reaction temperature below 140 °C.

  • Reaction: After the addition is complete, heat the mixture at 140-150 °C for 4-5 hours.

  • Work-up: Cool the mixture and carefully pour it into 2 L of cold water. Neutralize with a concentrated sodium hydroxide solution until strongly alkaline (pH > 10), ensuring the flask is cooled in an ice bath.

  • Extraction: Perform steam distillation or extract the aqueous mixture with dichloromethane (3 x 200 mL).

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 8-chloroquinoline can be purified by vacuum distillation or column chromatography.

Step 2: Reduction to this compound

  • Setup: To a solution of 8-chloroquinoline (16.3 g, 0.1 mol) in ethanol (200 mL) in a hydrogenation flask, add 10% Palladium on carbon (Pd/C) (0.8 g, 5% w/w).

    • Scientist's Note: Pd/C is a highly effective catalyst for the reduction of the quinoline ring system. The catalyst is pyrophoric and should be handled with care, preferably in a wet state.

  • Hydrogenation: Place the flask on a Parr hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis. The reaction is typically complete within 8-12 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Caution: The Celite pad with the catalyst may be pyrophoric. Do not allow it to dry completely in the air. Quench it with water immediately after filtration.

  • Isolation: Evaporate the ethanol filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting this compound can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by conversion to its hydrochloride salt for crystallization.[5]

Medicinal Chemistry Applications: A Focus on Oncology

The 8-chloro-THQ scaffold is a valuable starting point for developing potent and selective inhibitors of various protein targets implicated in disease, most notably cancer.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of tetrahydroquinoline have demonstrated significant antiproliferative effects against a range of cancer cell lines.[6] The mechanism often involves the inhibition of critical signaling pathways that drive tumor growth and survival.

  • KRas Inhibition: The Kirsten rat sarcoma (KRas) viral oncogene is a frequently mutated driver in many cancers, including colorectal, lung, and pancreatic cancers. A study on tetrahydroisoquinoline derivatives (a related scaffold) revealed that compounds bearing a chloro group exhibited significant KRas inhibition against various colon cancer cell lines.[3] This highlights the potential for a chloro-substituted aromatic ring to form key interactions in the target's binding pocket, making 8-chloro-THQ an attractive starting point for KRas inhibitor design.

  • mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a central kinase in the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer. This pathway controls cell growth, proliferation, and survival.[7] Novel tetrahydroquinolinone derivatives have been shown to induce autophagy and cell death in colorectal cancer cells by modulating this pathway.[8] The 8-chloro-THQ scaffold can be elaborated to mimic the pharmacophoric features of known mTOR inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival THQ 8-Chloro-THQ Derivatives THQ->mTORC1 Inhibits

Caption: Simplified PI3K/AKT/mTOR pathway and the potential inhibitory role of THQ derivatives.

Quantitative Data: Potency of Tetrahydroquinoline Derivatives

The following table summarizes the reported in vitro anticancer activity of several representative tetrahydroquinoline derivatives from the literature, demonstrating the potent cytotoxic effects achievable with this scaffold.

Compound IDCancer Cell LineIC₅₀ (µM)Therapeutic Target/MechanismReference
Compound 3c ¹A-431 (Skin)2.0 ± 0.9Antiproliferative[6]
Compound 3c ¹HT-29 (Colon)4.4 ± 1.3Antiproliferative[6]
Compound 3c ¹H460 (Lung)4.9 ± 0.7Antiproliferative[6]
Compound 4a ²HCT-116 (Colon)~13Apoptosis Induction[9]
Compound 4a ²A549 (Lung)~13Apoptosis Induction, G2/M Arrest[9]
GM-3-18 ³Colon Cancer Lines0.9 - 10.7KRas Inhibition[3]

¹ 3,4-diaryl-1,2,3,4-tetrahydroquinoline derivative. ² 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one. ³ Tetrahydroisoquinoline derivative with a 4-chlorophenyl group.

Application Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To evaluate the anticancer potential of newly synthesized 8-chloro-THQ derivatives, a colorimetric MTT assay is a standard and reliable method for assessing cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a selected cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • A549 cells (or other suitable cancer cell line)

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (8-chloro-THQ derivative) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Seed 5,000 cells per well (in 100 µL of medium) into a 96-well plate.

    • Incubate for 24 hours at 37 °C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for 72 hours at 37 °C, 5% CO₂.

    • Scientist's Note: The incubation time can be varied (e.g., 24, 48, 72 hours) depending on the cell doubling time and the expected mechanism of action of the compound.

  • MTT Addition:

    • Add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).

Conclusion and Future Perspectives

This compound is more than just a chemical entity; it is a privileged scaffold that offers a robust starting point for the design of novel therapeutic agents. Its synthetic accessibility and the advantageous properties conferred by the C8-chloro substituent make it particularly attractive for oncology drug discovery programs targeting kinases and other challenging targets like KRas.

Future research should focus on building libraries of diverse derivatives based on this core, exploring substitutions at the N1, C2, C3, and C4 positions to optimize potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with chemical synthesis and biological testing will be crucial in unlocking the full therapeutic potential of this remarkable scaffold.

References

  • ResearchGate.Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • Molbase.Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • PubMed.Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives.
  • PrepChem.com.Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate.Some pharmaceutically relevant 1-substituted tetrahydroquinolines.
  • MDPI.Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing.
  • NIH National Library of Medicine.Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis.
  • NIH National Library of Medicine.Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents.
  • NIH National Library of Medicine.Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.
  • NIH National Library of Medicine.Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction.
  • ResearchGate.New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation.
  • ResearchGate.1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.
  • NIH National Library of Medicine.Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents.
  • Organic Chemistry Portal.Tetrahydroquinoline synthesis.
  • Royal Society of Chemistry.Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Royal Society of Chemistry.Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • MDPI.Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • NIH National Library of Medicine.Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines.

Sources

Forging New Frontiers: A Guide to the Synthesis of Novel Compounds from 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of innovation. Its rigid, nitrogen-containing framework is a privileged structure found in numerous biologically active compounds.[1] The strategic placement of a chlorine atom at the 8-position of this scaffold, creating 8-chloro-1,2,3,4-tetrahydroquinoline, provides a versatile handle for a multitude of synthetic transformations. This guide offers an in-depth exploration of key synthetic methodologies to generate novel derivatives from this valuable starting material, moving beyond a simple recitation of steps to explain the underlying principles that govern these powerful reactions.

This document is structured to provide both a conceptual understanding and practical, detailed protocols for the synthesis of novel compounds via C-C and C-N bond-forming reactions. We will delve into the applications of palladium- and copper-catalyzed cross-coupling reactions, which have revolutionized the construction of complex molecular architectures.

Section 1: The Art of Carbon-Carbon Bond Formation

The creation of new carbon-carbon bonds at the 8-position of the tetrahydroquinoline core can dramatically alter the steric and electronic properties of the molecule, leading to new pharmacological profiles. Here, we focus on two of the most robust and widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 8-aryl-1,2,3,4-tetrahydroquinolines. These biaryl structures are of significant interest in medicinal chemistry due to their presence in a variety of bioactive molecules.

Mechanistic Insights:

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound, forming a Pd(II) intermediate. The choice of a sufficiently electron-rich and sterically bulky phosphine ligand is crucial to facilitate this often rate-limiting step, especially with less reactive aryl chlorides.

  • Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

Experimental Protocol: Synthesis of 8-Aryl-1,2,3,4-tetrahydroquinolines

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related halo-tetrahydroquinolines.[3]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 8-aryl-1,2,3,4-tetrahydroquinoline.

Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Halogenated Tetrahydroquinolines

EntryArylboronic AcidProductYield (%)Reference
14-Methoxyphenylboronic acid6,8-Di(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline75[3]
24-(Trifluoromethoxy)phenylboronic acid6,8-Di(4-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline72[3]
34-(Methylthio)phenylboronic acid6,8-Di(4-(methylthio)phenyl)-1,2,3,4-tetrahydroquinoline68[3]

Note: Yields are based on the coupling with 6,8-dibromo-1,2,3,4-tetrahydroquinoline as a close analog.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 8-alkynyl-1,2,3,4-tetrahydroquinolines.[4] Alkynyl groups are valuable functionalities that can serve as handles for further transformations, such as click chemistry, or can be incorporated into the final bioactive compound.

Mechanistic Insights:

The Sonogashira reaction involves a dual catalytic system of palladium and copper.[5]

  • Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the aryl halide to Pd(0) and reductive elimination to form the product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The role of the copper co-catalyst is to activate the terminal alkyne. The copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II) intermediate.

Experimental Protocol: Synthesis of 8-Alkynyl-1,2,3,4-tetrahydroquinolines

This protocol is based on the Sonogashira coupling of structurally similar 6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, which demonstrates the regioselective coupling at the 8-position.[6]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 8-alkynyl-1,2,3,4-tetrahydroquinoline.

Table 2: Representative Sonogashira Coupling Reactions of Dihaloquinolines

EntryAlkyneProductYield (%)Reference
1Phenylacetylene6-Bromo-8-(phenylethynyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one85[6]
23-Butyn-1-ol6-Bromo-8-(4-hydroxybut-1-yn-1-yl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one78[6]

Note: Yields are based on the coupling with 6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones, demonstrating regioselectivity at the 8-position.

Section 2: Crafting Carbon-Nitrogen Bonds

The introduction of nitrogen-containing substituents at either the C-8 position or the N-1 position of the tetrahydroquinoline ring can significantly impact the molecule's polarity, hydrogen bonding capacity, and overall biological activity. We will explore two powerful methods for C-N bond formation: the Buchwald-Hartwig amination for C-8 functionalization and the Chan-Evans-Lam coupling for N-arylation.

Buchwald-Hartwig Amination: Direct C-N Coupling at C-8

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly forms a bond between an aryl halide and an amine.[7] This reaction is exceptionally versatile, accommodating a wide range of primary and secondary amines.

Mechanistic Insights:

The catalytic cycle mirrors that of C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[8]

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex. The choice of a non-nucleophilic, sterically hindered base like sodium tert-butoxide is critical to avoid competitive side reactions.

  • Reductive Elimination: The aryl group and the amino group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is often essential to promote the reductive elimination of the product.[8]

Experimental Protocol: Synthesis of 8-Amino-1,2,3,4-tetrahydroquinolines

This protocol is derived from procedures for the Buchwald-Hartwig amination of related haloquinolines.[9]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Table 3: Examples of Buchwald-Hartwig Amination on Related Scaffolds

EntryAryl HalideAmineProductYield (%)Reference
1p-BromotoluenePiperazineN-(p-tolyl)piperazineHigh[9]
2Aryl BromideAnilineDiarylamineHigh[10]
Chan-Evans-Lam Coupling: N-Arylation of the Tetrahydroquinoline Core

The Chan-Evans-Lam (CEL) coupling provides a powerful and often milder alternative to palladium-catalyzed methods for the formation of C-N bonds, specifically for the N-arylation of amines and related compounds using a copper catalyst.[11] This reaction is particularly useful for functionalizing the nitrogen atom of the tetrahydroquinoline ring.

Mechanistic Insights:

The mechanism of the CEL coupling is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[11]

  • Ligand Exchange: The amine substrate coordinates to the Cu(II) catalyst.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the copper center.

  • Reductive Elimination: The N-aryl bond is formed through reductive elimination from a Cu(III) intermediate, regenerating a Cu(I) species which is then re-oxidized to Cu(II) by an oxidant, often atmospheric oxygen.[12]

Experimental Protocol: One-Pot Synthesis of N-Aryl-1,2,3,4-tetrahydroquinolines

This one-pot protocol combines the reduction of a quinoline precursor with a subsequent Chan-Evans-Lam N-arylation.[12] For starting directly from this compound, the reduction step would be omitted.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 equivalent)

  • Dichloromethane (DCM)

  • Air (as oxidant)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and Cu(OAc)₂ (1.0 mmol).

  • Add dichloromethane (5 mL).

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with DCM and wash with aqueous ammonia to remove copper salts.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Table 4: Representative Chan-Evans-Lam N-Arylation of Tetrahydroquinolines

EntryQuinoline PrecursorArylboronic AcidProductYield (%)Reference
1QuinolinePhenylboronic acidN-Phenyl-1,2,3,4-tetrahydroquinoline94[12]
26-Methylquinoline4-Methoxyphenylboronic acidN-(4-Methoxyphenyl)-6-methyl-1,2,3,4-tetrahydroquinoline96[12]
36-Bromoquinoline4-Chlorophenylboronic acidN-(4-Chlorophenyl)-6-bromo-1,2,3,4-tetrahydroquinoline86[12]

Note: Yields are for the one-pot reduction/N-arylation sequence starting from the corresponding quinoline.

Section 3: Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic workflows, the following diagrams illustrate the key transformations discussed.

Suzuki_Miyaura_Coupling start This compound product 8-Aryl-1,2,3,4-tetrahydroquinoline start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid, PdCl₂(PPh₃)₂, K₂CO₃

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Sonogashira_Coupling start This compound product 8-Alkynyl-1,2,3,4-tetrahydroquinoline start->product Sonogashira Coupling reagents Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N

Caption: Sonogashira coupling for C-C bond formation.

Buchwald_Hartwig_Amination start This compound product 8-Amino-1,2,3,4-tetrahydroquinoline start->product Buchwald-Hartwig Amination reagents Amine (R₂NH), Pd₂(dba)₃, XPhos, NaO-t-Bu

Caption: Buchwald-Hartwig amination for C-N bond formation.

Chan_Evans_Lam_Coupling start This compound product N-Aryl-8-chloro-1,2,3,4-tetrahydroquinoline start->product Chan-Evans-Lam Coupling reagents Arylboronic Acid, Cu(OAc)₂, Air

Caption: Chan-Evans-Lam coupling for N-arylation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel compounds. The palladium- and copper-catalyzed cross-coupling reactions detailed in this guide provide robust and reliable methods for the construction of new C-C and C-N bonds, opening up a vast chemical space for exploration in drug discovery and materials science. By understanding the mechanistic underpinnings of these reactions, researchers can make informed decisions about catalyst, ligand, and reaction condition selection to optimize their synthetic routes and accelerate the discovery of new molecular entities with desired properties.

References

  • Bhattacharyya, D., Senapati, S. K., & Das, A. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. Synlett, 34(06), 651-656. [Link]
  • Zhang, T., et al. (2021). Copper-catalyzed N-arylation and aerobic oxidation: one-pot synthesis of tetrahydroisoquinolino[2,1-a]quinazolinone derivatives. RSC Advances, 11(46), 28751-28755. [Link]
  • Al-dujaili, M. Q., et al. (2022). The remarkable selectivity of the 2-arylquinoline-based acyl hydrazones toward copper salts: exploration of their catalytic applications in the copper catalysed N-arylation of indole derivatives and C1-alkynylation of tetrahydroisoquinolines via the A3 reaction. New Journal of Chemistry, 46(38), 18413-18425. [Link]
  • Wang, D., et al. (2017). Copper-catalyzed asymmetric sp³ C–H arylation of tetrahydroisoquinoline mediated by a visible light photoredox catalyst.
  • Bhattacharyya, D., Senapati, S. K., & Das, A. (2022). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. Synlett. [Link]
  • Li, G., et al. (2013). Synthesis of 8-arylquinolines via one-pot Pd-catalyzed borylation of quinoline-8-yl halides and subsequent Suzuki-Miyaura coupling. Tetrahedron Letters, 54(28), 3775-3778. [Link]
  • Wang, Y., et al. (2022). Ligand-dependent, palladium-catalyzed stereodivergent synthesis of chiral tetrahydroquinolines.
  • Ma, D., et al. (2008). 1,2,3,4-Tetrahydro-8-hydroxyquinoline-Promoted Copper-Catalyzed Coupling of Nitrogen Nucleophiles and Aryl Bromides. The Journal of Organic Chemistry, 73(21), 8532-8535. [Link]
  • Nicoletti, D., et al. (2022). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 27(19), 6529. [Link]
  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions (pp. 84-87). Springer, Berlin, Heidelberg. [Link]
  • Yang, X., et al. (2008). CuCl2-catalyzed One-pot Formation of Tetrahydroquinolines from N-Methyl-N-alkylanilines and Vinyl Ethers in the Presence of t-Butylhydroperoxide. Molecules, 13(10), 2465-2472. [Link]
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Karakaş, D., & Kılıç, F. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of Chemical Research, 43(7-8), 276-282. [Link]
  • Mphahlele, M. J., & Maluleka, M. M. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4 (1 H)-ones in a palladium catalyzed Sonogashira cross-coupling reaction. Tetrahedron, 71(37), 6586-6593. [Link]
  • Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4 (1H)-quinolinones and 4 (1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 11035-11063. [Link]
  • Patil, S. A., et al. (2016). Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. European Journal of Organic Chemistry, 2016(13), 2346-2354. [Link]
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • Roy, D. K., et al. (2021). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]
  • Patil, S. A., et al. (2016). Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. European Journal of Organic Chemistry, 2016(13), 2346-2354. [Link]
  • Chemistry LibreTexts. (2023).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Lundgren, R. (2011). Analysis of a Buchwald-Hartwig amination reaction for pharmaceutical production. [Link]
  • Organic Chemistry Portal. (2021).
  • Serrano, O., & Solé, D. (2008). Intramolecular Pd(0)-catalyzed reactions of beta-(2-iodoanilino) carboxamides: enolate arylation and nucleophilic substitution at the carboxamide group. The Journal of organic chemistry, 73(15), 5891–5898. [Link]
  • Davies, I. W., et al. (2003). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron, 59(15), 2649-2659. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction. [YouTube]. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Smith, C. D., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(43), 8267-8275. [Link]

Sources

Application Notes and Protocols for the Derivatization of 8-Chloro-1,2,3,4-tetrahydroquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets, leading to therapeutic effects such as anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2] The introduction of a chlorine atom at the 8-position of the THQ ring, yielding 8-chloro-1,2,3,4-tetrahydroquinoline, offers a versatile handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.

This comprehensive guide provides detailed application notes and protocols for the derivatization of this compound. We will explore key synthetic transformations, including N-acylation of the secondary amine and palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, at the C8-chloro position. Furthermore, we will present standardized protocols for the preliminary biological screening of the synthesized derivatives for potential anticancer, antibacterial, and anti-inflammatory properties. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical framework for synthesizing and evaluating novel THQ-based compounds.

Chemical Derivatization Strategies

The derivatization of this compound can be strategically approached at two primary sites: the nitrogen atom of the tetrahydro-pyridine ring and the carbon-chlorine bond on the aromatic ring. This allows for the systematic generation of a library of analogues with diverse functionalities.

I. N-Acylation of the Tetrahydroquinoline Core

The secondary amine at the N1 position of the THQ scaffold is a nucleophilic site readily amenable to acylation. Introducing various acyl groups can significantly modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

Causality of Experimental Choices: The use of an acyl chloride as the acylating agent in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is a classic and efficient method for N-acylation.[1][3] The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve a wide range of organic compounds. The reaction is typically performed at low temperatures (0 °C to room temperature) to control the exothermic nature of the reaction and minimize potential side reactions.

Protocol 1: General Procedure for N-Acylation of this compound

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (1.5 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, to the stirred reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-acylated product.

II. Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position

The chlorine atom at the C8 position provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for introducing a wide range of substituents, significantly expanding the chemical diversity of the synthesized library.

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[4][5]

Causality of Experimental Choices: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki coupling, especially with less reactive aryl chlorides. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos) are commonly employed.[6][7] The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step in the catalytic cycle.[6][7] A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents. Microwave irradiation can often accelerate the reaction and improve yields.[8]

Protocol 2: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (or its N-protected derivative) (1.0 equivalent)

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave vial or Schlenk tube

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (5 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C for 2-12 hours (conventional heating) or irradiate in a microwave reactor at a similar temperature for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-1,2,3,4-tetrahydroquinoline derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][10][11] This reaction is particularly valuable for synthesizing N-aryl derivatives.

Causality of Experimental Choices: Similar to the Suzuki coupling, the choice of the palladium catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often required for the efficient coupling of aryl chlorides.[9][12] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is necessary to deprotonate the amine and facilitate the catalytic cycle.[10] Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.

Protocol 3: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (or its N-protected derivative) (1.0 equivalent)

  • Primary or secondary amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, 4-10 mol%)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the this compound and the amine, followed by the anhydrous solvent.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water.

  • Extraction: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 8-amino-1,2,3,4-tetrahydroquinoline derivative.

Visualizing the Synthetic Workflow

Derivatization_Workflow cluster_N_Acylation N-Acylation cluster_Suzuki Suzuki-Miyaura Coupling cluster_Buchwald Buchwald-Hartwig Amination start 8-Chloro-1,2,3,4- tetrahydroquinoline N_Acylation Protocol 1: Acyl Chloride, Base (e.g., TEA in DCM) start->N_Acylation N1-H Functionalization Suzuki Protocol 2: Arylboronic Acid, Pd Catalyst, Base start->Suzuki C8-Cl Functionalization Buchwald Protocol 3: Amine, Pd Catalyst, Ligand, Base start->Buchwald C8-Cl Functionalization N_Acyl_Product N-Acyl-8-chloro-1,2,3,4- tetrahydroquinoline Library N_Acylation->N_Acyl_Product Suzuki_Product 8-Aryl-1,2,3,4- tetrahydroquinoline Library Suzuki->Suzuki_Product Buchwald_Product 8-Amino-1,2,3,4- tetrahydroquinoline Library Buchwald->Buchwald_Product

Sources

Application Notes and Protocols: 8-Chloro-1,2,3,4-tetrahydroquinoline as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Substituted Tetrahydroquinolines in Catalysis

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif found in numerous natural products and pharmaceuticals, valued for its rigid, three-dimensional structure.[1] In the realm of transition metal catalysis, the design of ligands is paramount to controlling reactivity and selectivity. While various substituted THQ derivatives have been explored, 8-chloro-1,2,3,4-tetrahydroquinoline remains a largely unexplored candidate as a directing or ancillary ligand.

The presence of a chlorine atom at the 8-position introduces a unique electronic and steric profile. The electron-withdrawing nature of the chlorine can influence the electron density of the aromatic ring and the nitrogen atom, potentially modulating the ligand's coordination properties and the catalytic activity of its metal complexes. Furthermore, the 8-substituent is strategically positioned to exert steric influence near the metal center, a key factor in many stereoselective transformations.

This guide provides a prospective framework for researchers and drug development professionals on how to approach the synthesis, characterization, and evaluation of this compound as a novel ligand in transition metal catalysis. The protocols are based on established methodologies for related N-heterocyclic ligands and are designed to serve as a robust starting point for investigation.

Part 1: Synthesis and Characterization of this compound

A reliable synthesis of the ligand is the foundational step. Several modern methods for the synthesis of tetrahydroquinolines have been developed.[2] A common and effective strategy involves the cyclization of an appropriately substituted aniline derivative.

Proposed Synthetic Pathway

A plausible route to this compound is via the reductive cyclization of a suitable precursor, such as a substituted o-chloro-cinnamaldehyde or a related propargylamine. A general workflow for the synthesis is outlined below.

cluster_synthesis Ligand Synthesis Workflow start Starting Materials (e.g., 2-chloroaniline derivative) step1 Functional Group Interconversion (e.g., to introduce a three-carbon chain) start->step1 step2 Cyclization Reaction (e.g., Acid-catalyzed or metal-mediated) step1->step2 step3 Reduction of Intermediate (if necessary) step2->step3 purification Purification (e.g., Column Chromatography) step3->purification product This compound characterization Characterization (NMR, MS, IR) product->characterization purification->product

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for tetrahydroquinoline synthesis.[2]

  • Precursor Synthesis: Synthesize a suitable N-protected 3-(2-chloro-phenylamino)-propan-1-ol from 2-chloroaniline and a suitable three-carbon synthon.

  • Cyclization: Subject the precursor to an intramolecular Friedel-Crafts-type cyclization using a strong acid catalyst (e.g., polyphosphoric acid or triflic acid) at elevated temperatures (e.g., 80-120 °C).

  • Work-up: After completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture and quench by pouring it onto ice. Neutralize with a suitable base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Part 2: Synthesis and Characterization of Transition Metal Complexes

The nitrogen atom of the tetrahydroquinoline ring can act as a neutral two-electron donor ligand for various transition metals. Palladium complexes are of particular interest due to their extensive use in cross-coupling reactions.[3]

General Approach to Complexation

The synthesis of palladium(II) complexes with N-heterocyclic ligands can often be achieved by reacting the ligand with a suitable palladium(II) precursor with labile ligands, such as acetonitrile or benzonitrile.[4][5]

cluster_complexation Complexation Workflow ligand 8-Chloro-1,2,3,4- tetrahydroquinoline (L) reaction Reaction in Anhydrous Solvent (e.g., CH₂Cl₂ or THF) ligand->reaction pd_precursor Pd(II) Precursor (e.g., PdCl₂(MeCN)₂) pd_precursor->reaction isolation Isolation & Purification (Precipitation/Crystallization) reaction->isolation product [PdCl₂(L)₂] Complex characterization Characterization (NMR, X-ray, Elemental Analysis) product->characterization isolation->product

Caption: General workflow for the synthesis of a palladium(II) complex.

Protocol 2: Synthesis of a Dichlorobis(this compound)palladium(II) Complex
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the palladium precursor (e.g., bis(acetonitrile)palladium(II) chloride) (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane).

  • Ligand Addition: In a separate flask, dissolve this compound (2.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred solution of the palladium precursor at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. A color change or the formation of a precipitate may be observed.

  • Isolation: If a precipitate forms, collect it by filtration, wash with a small amount of the solvent, and dry under vacuum. If no precipitate forms, reduce the solvent volume under vacuum and add a non-coordinating, less polar solvent (e.g., hexane) to induce precipitation.

  • Characterization: Characterize the resulting complex using:

    • NMR Spectroscopy: ¹H and ¹³C NMR to observe changes in the chemical shifts of the ligand protons and carbons upon coordination to the metal.[1][6][7]

    • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.

    • FT-IR Spectroscopy: To observe shifts in the N-H stretching frequency.

    • X-ray Crystallography: To unambiguously determine the solid-state structure of the complex, if suitable crystals can be obtained.

Part 3: Application in Palladium-Catalyzed Cross-Coupling Reactions

The electronic properties of the this compound ligand suggest its potential utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[8]

Protocol 3: General Procedure for Screening in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a general method for screening the catalytic activity of a newly synthesized palladium complex.[9]

Reaction: Aryl bromide + Arylboronic acid -> Biaryl

  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the synthesized palladium complex (e.g., 0.01-1 mol%).

  • Solvent Addition: Add the desired solvent (e.g., toluene/water, dioxane, or DMF, 2-3 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Analysis: Monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer can be analyzed by GC or ¹H NMR to determine the yield.

Table 1: Example Screening Parameters for Suzuki-Miyaura Coupling

EntryPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1[PdCl₂(L)₂] (1.0)K₂CO₃Toluene/H₂O10012Analyze
2[PdCl₂(L)₂] (0.5)K₂CO₃Toluene/H₂O10012Analyze
3[PdCl₂(L)₂] (1.0)K₃PO₄Dioxane10012Analyze
4[PdCl₂(L)₂] (1.0)Cs₂CO₃DMF8012Analyze

Part 4: Application in Asymmetric Catalysis

The chiral nature of the tetrahydroquinoline backbone, if synthesized in an enantiomerically pure form, opens the door to applications in asymmetric catalysis. Asymmetric transfer hydrogenation (ATH) of prochiral ketones is a key transformation where chiral N-H containing ligands have proven effective.[10][11][12]

Protocol 4: General Procedure for Screening in Asymmetric Transfer Hydrogenation (ATH)

Reaction: Prochiral Ketone -> Chiral Secondary Alcohol

  • Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, mix a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral, non-racemic this compound ligand (1.1 mol%) in a suitable solvent (e.g., isopropanol or dichloromethane) and stir for 30-60 minutes.

  • Reaction Setup: In a separate flask, dissolve the prochiral ketone (1.0 mmol) in the hydrogen source (e.g., isopropanol, or a 5:2 mixture of formic acid and triethylamine).

  • Reaction Initiation: Add the ketone solution to the activated catalyst mixture.

  • Reaction: Stir the mixture at the desired temperature (e.g., 30-80 °C) and monitor the conversion by TLC or GC.

  • Work-up and Analysis: Upon completion, quench the reaction, extract the product, and purify by column chromatography. Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC.

Table 2: Example Screening Parameters for Asymmetric Transfer Hydrogenation

EntryRu Precursor (mol%)Ligand (mol%)H-SourceTemp (°C)Time (h)Conversion (%)ee (%)
1[RuCl₂(p-cymene)]₂ (0.5)Chiral Ligand (1.1)i-PrOH8024AnalyzeAnalyze
2[RuCl₂(p-cymene)]₂ (0.5)Chiral Ligand (1.1)HCOOH/NEt₃4012AnalyzeAnalyze
3[RuCl₂(p-cymene)]₂ (0.25)Chiral Ligand (0.55)HCOOH/NEt₃4012AnalyzeAnalyze

Conclusion and Future Outlook

While this compound is not yet an established ligand in transition metal catalysis, its unique electronic and steric properties make it a compelling candidate for investigation. The protocols outlined in these application notes provide a comprehensive starting point for any research group interested in exploring its potential. Systematic screening in key catalytic transformations, such as palladium-catalyzed cross-coupling and ruthenium-catalyzed asymmetric transfer hydrogenation, will be crucial in elucidating its efficacy and defining its role in the ever-expanding toolbox of catalytic ligands. The insights gained from such studies could pave the way for the development of novel and efficient catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (URL not available)
  • Synthesis, structure and reactivity of palladium(II) complexes of chiral N-heterocyclic carbene-imine and -amine hybrid ligands. PubMed. (URL not available)
  • Palladium–NHC complex. Wikipedia.
  • New palladium complexes with N-heterocyclic carbene and morpholine ligands: Synthesis, characterization, crystal structure, molecular docking, and biological activities. PubMed. (2023-10-19)
  • Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity.
  • Special Issue : NMR Spectroscopy in Transition Metal Complexes. MDPI.
  • Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride. Molbase.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Solution NMR of Transition Metal Complexes. (URL not available)
  • Crystal Structure, Spectral Characterization and Biologically Studies of Mononuclear Transition Metal Complexes Derived
  • Exploration of newly synthesized transition metal(II) complexes for infectious diseases. PMC. (2024-09-19)
  • Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline. PrepChem.com.
  • High-Throughput and Parallel Screening Methods in Asymmetric Hydrogenation.
  • IR spectroscopy as a high-throughput screening-technique for enantioselective hydrogen-transfer c
  • Synthesis and biological activity of 8-chloro-[4][5][8]triazolo [4,3-a]quinoxalines. JOCPR.
  • Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository. (2022-06-16)
  • Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (1S,2S)-2-(Benzylamino)cyclopentanol. Benchchem.
  • Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines.
  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
  • Asymmetric Transfer Hydrogen
  • KitAlysis High-Throughput Palladium Precatalyst Cross-Coupling Reaction Screening Kit. (URL not available)
  • A new P3N ligand for Pd-catalyzed cross-couplings in w
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.

Sources

Application Notes and Protocols for the Purification of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification of 8-Chloro-1,2,3,4-tetrahydroquinoline, a key intermediate in pharmaceutical synthesis and drug development. Recognizing that the purity of such building blocks is paramount for the reliability and reproducibility of subsequent research, this document outlines methodologies grounded in fundamental chemical principles. We will explore purification primarily through silica gel column chromatography and recrystallization, offering field-proven insights into experimental design, execution, and troubleshooting. These protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound, ensuring the integrity of their scientific endeavors.

Introduction: The Imperative for Purity

This compound is a substituted tetrahydroquinoline scaffold, a structural motif present in a wide array of bioactive molecules and pharmaceutical agents.[1] Its utility as a synthetic intermediate means that the presence of impurities, such as unreacted starting materials, reaction byproducts, or degradation products, can have cascading negative effects. These contaminants can interfere with downstream reactions, complicate structural analysis, and yield misleading results in biological assays. Therefore, robust and efficient purification is not merely a preparatory step but a critical component of scientific integrity.

This guide moves beyond simple step-by-step instructions to explain the causality behind procedural choices, empowering the researcher to adapt and optimize these methods for their specific experimental context.

Compound Profile and Safety Mandates

A thorough understanding of the physicochemical properties and hazards of this compound is essential for designing effective purification strategies and ensuring laboratory safety.

Physicochemical Properties

The properties summarized below dictate the selection of appropriate purification techniques. For instance, the compound's polarity is central to chromatographic separation, while its solid or liquid state at room temperature determines the viability of recrystallization versus distillation.

PropertyValueSource
CAS Number 75416-50-1[2]
Molecular Formula C₉H₁₀ClN[2]
Molecular Weight 167.63 g/mol [2]
Appearance Likely a low-melting solid or a colorless to yellow/brown liquid.Inferred from parent compound[1][3][4]
Density ~1.2 g/cm³[5]
Boiling Point Data not available. (Parent compound, 1,2,3,4-tetrahydroquinoline, boils at 251 °C)[1][4]
Melting Point Data not available. (Parent compound, 1,2,3,4-tetrahydroquinoline, melts at ~20 °C)[1][3]
Critical Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care.[2] All procedures should be performed inside a certified chemical fume hood.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

    • Respiratory Protection: Use a respirator if vapor or aerosol generation is likely.

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Keep container tightly closed and store in a cool, dry, and well-ventilated area.[5]

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[5]

Understanding Potential Impurities

The nature of impurities is dictated by the synthetic route used to produce the compound. A common synthesis involves the reduction of 8-chloroisoquinoline.[6] Potential impurities may therefore include:

  • Unreacted Starting Material: Residual 8-chloroisoquinoline.

  • Over-reduction Products: Species where the aromatic ring has been partially or fully saturated.

  • Catalyst Residues: Traces of hydrogenation catalysts (e.g., Palladium on carbon).

  • Solvent Residues: Residual solvents from the reaction or initial workup.

Identifying likely impurities is key to selecting a purification method that provides the best separation.

Purification Protocol I: Flash Column Chromatography

Flash column chromatography is the workhorse method for purifying moderately polar organic compounds and is highly effective for this compound. The principle relies on partitioning the compound between a solid stationary phase (silica gel) and a liquid mobile phase (eluent).

Causality: this compound contains a basic secondary amine, which can interact strongly and sometimes irreversibly with the slightly acidic silica gel, leading to poor separation and "streaking" of the compound on the column. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is added to the eluent.[7] This neutralizes the acidic sites on the silica, ensuring the compound travels smoothly through the column.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Chromatography TLC 1. TLC Analysis (e.g., 20% EtOAc/Hexane + 1% Et3N) Slurry 2. Prepare Silica Slurry (in non-polar eluent) Pack 3. Pack Column Sample 4. Prepare Sample (Dissolve in min. DCM, adsorb on silica) Load 5. Load Sample Elute 6. Elute with Gradient (Start with low polarity, e.g., 5% EtOAc/Hexane) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final Pure Compound Evaporate->Final

Caption: Workflow for Flash Column Chromatography Purification.

Detailed Protocol:
  • TLC Analysis (Eluent Selection):

    • Prepare a stock solution of your crude material in a minimal amount of dichloromethane (DCM) or ethyl acetate (EtOAc).

    • On a silica gel TLC plate, spot the crude material.

    • Develop the plate in a TLC chamber using various solvent systems. A good starting point is 20% Ethyl Acetate in Hexane. Crucially, add ~1% triethylamine (Et₃N) to your chosen eluent system.

    • The ideal eluent system will give your desired compound an Rf value of approximately 0.25-0.35. Adjust the polarity (ratio of EtOAc to Hexane) as needed. More polar compounds require more EtOAc.[7]

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is to use 40-60 g of silica gel for every 1 g of crude material).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar eluent you plan to use (e.g., 5% EtOAc/Hexane + 1% Et₃N).

    • Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal volume of a strong solvent like DCM.

    • Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add this powder to the top of the packed silica column.

  • Elution and Fraction Collection:

    • Begin eluting with a low-polarity solvent system (e.g., 5% EtOAc/Hexane + 1% Et₃N).

    • Collect fractions in an array of test tubes.

    • Gradually increase the polarity of the eluent (e.g., move to 10%, then 15%, then 20% EtOAc/Hexane, always including 1% Et₃N) to elute compounds of increasing polarity.

    • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Isolation:

    • Once the desired compound has fully eluted, combine the fractions that contain only the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Purification Protocol II: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[9] It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures and decreases upon cooling, allowing pure crystals to form while impurities remain in the solution.[9]

Causality: The ideal recrystallization solvent will dissolve the compound completely when hot (near the solvent's boiling point) but poorly at low temperatures.[9] For a compound of intermediate polarity like this compound, single solvents like ethanol or isopropanol, or two-solvent systems like ethyl acetate/hexane or acetone/hexane, are promising candidates.[10][11]

Recrystallization_Workflow cluster_prep Solvent Screening (Small Scale) cluster_main Recrystallization Protocol Screen 1. Test Solvents (e.g., EtOH, IPA, EtOAc/Hexane) Find one that dissolves product when hot, not cold. Dissolve 2. Dissolve Crude Product (in minimum amount of boiling solvent) Filter 3. Hot Filtration (optional) (To remove insoluble impurities) Dissolve->Filter Cool 4. Slow Cooling (First to room temp, then ice bath) Filter->Cool Crystallize 5. Crystal Formation Cool->Crystallize Collect 6. Collect Crystals (Vacuum Filtration) Crystallize->Collect Wash 7. Wash with Cold Solvent Collect->Wash Dry 8. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General Workflow for Purification by Recrystallization.

Detailed Protocol:
  • Solvent Screening (Microscale):

    • Place a small amount (~20 mg) of the crude material into a test tube.

    • Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, the solvent is too good and unsuitable for recrystallization.

    • If it does not dissolve, heat the mixture gently. If the compound dissolves when hot, this is a promising solvent.

    • Allow the hot solution to cool to room temperature, then place it in an ice bath. If crystals form, you have found a good single-solvent system.

    • If no single solvent works, try a two-solvent system (e.g., dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy).

  • Main Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent (or the "good" solvent of a two-solvent pair) dropwise while heating and stirring until the solid just dissolves. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated.

    • If using a two-solvent system, add the "poor" solvent (e.g., hexane) dropwise to the hot solution until persistent cloudiness appears. Then, add a drop or two of the "good" solvent to make it clear again.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for forming large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to obtain the final purified product.

Purity Assessment

After purification, the purity of the this compound must be verified.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value that matches the main component in the crude mixture.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Analysis (NMR, GC-MS): ¹H and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can provide a quantitative measure of purity.

Conclusion

The purification of this compound is a critical step for ensuring the quality and reliability of research in drug discovery and organic synthesis. This guide provides robust and adaptable protocols for purification by flash column chromatography and recrystallization. By understanding the chemical principles behind these techniques—particularly the basicity of the amine functional group and its interaction with silica gel—researchers can effectively remove impurities and obtain material of high purity. The choice between chromatography and recrystallization will depend on the physical state of the crude product and the nature of the impurities, but both methods, when executed with care, are powerful tools in the chemist's arsenal.

References

  • Royal Society of Chemistry. (n.d.). Convergent and Stereoselective Synthesis of Tetrahydroquinolines.
  • Chemsrc. (2025). 8-Chloro-1,2,3,4-tetrahydroisoquinoline | CAS#:75416-50-1.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Supporting Information. (n.d.). DOI.
  • University of California, Davis. (n.d.). Column chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • ElectronicsAndBooks. (n.d.). Synthesis in the 1,2,3,4-Tetrahydroquinoline Series.
  • Wikipedia. (n.d.). Tetrahydroquinoline.
  • PubChem. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline, 635-46-1.
  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
  • LookChem. (n.d.). This compound - Free SDS search.
  • ChemSynthesis. (2025). 1,4-dimethyl-1,2,3,4-tetrahydroquinoline.
  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-.
  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.

Sources

Application Notes and Protocols: N-Functionalization of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Functionalized Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a versatile template for the design of bioactive molecules targeting a wide range of receptors and enzymes. The nitrogen atom at the 1-position (N1) is a critical handle for chemical modification, allowing for the introduction of various substituents that can profoundly influence a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. The 8-chloro substituent on the aromatic ring further provides a point for modifying electronic properties and can be a key interaction point with biological targets. This guide provides a detailed exploration of the reaction conditions and protocols for the N-functionalization of 8-chloro-1,2,3,4-tetrahydroquinoline, a key building block in the synthesis of novel therapeutic agents.

Core N-Functionalization Strategies

The secondary amine of this compound is a versatile nucleophile, amenable to a variety of N-functionalization reactions. The primary strategies discussed herein are N-arylation, N-alkylation, and N-acylation, each offering a distinct avenue for molecular diversification.

I. N-Arylation: Forging the C-N Bond with Aryl Partners

The introduction of an aryl group at the N1 position is a common strategy to access compounds with potential applications as anticancer, antimicrobial, and opioid receptor modulators.[1] Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern N-arylation methods.

A. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2][3] This reaction has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance.[2]

Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium amide complex, and finally, reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[2][4] The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the reductive elimination step.[2]

dot graph Buchwald_Hartwig_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Pd0 [label="Pd(0)L_n"]; OxAdd [label="Oxidative\nAddition"]; PdII_complex [label="Ar-Pd(II)(L_n)X"]; Amine_Coord [label="Amine\nCoordination"]; PdII_Amine_complex [label="[Ar-Pd(II)(L_n)(HNR'R'')]^+X^-"]; Deprotonation [label="Deprotonation\n(Base)"]; PdII_Amido_complex [label="Ar-Pd(II)(L_n)(NR'R'')"]; Red_Elim [label="Reductive\nElimination"]; Product [label="Ar-NR'R''"];

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_complex Ar-Pd(II)(L_n)X OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' PdII_Amine_complex [Ar-Pd(II)(L_n)(HNR'R'')]^+X^- Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)(L_n)(NR'R'') Deprotonation->PdII_Amido_complex Red_Elim Reductive Elimination PdII_Amido_complex->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R'' Red_Elim->Product

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-10 mol%).[2]

  • Addition of Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.). Add a dry, degassed solvent like toluene or dioxane (to achieve a concentration of ~0.1 M).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove the palladium catalyst. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

ParameterTypical ConditionsRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium(0) and palladium(II) precatalysts.
Ligand Xantphos, BINAP, Buchwald ligandsBulky, electron-rich phosphines that promote reductive elimination.[2]
Base NaOtBu, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, Dioxane, THFAnhydrous, degassed solvents to maintain an inert atmosphere.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
B. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[5] While it often requires higher temperatures and stoichiometric amounts of copper compared to palladium-catalyzed methods, modern protocols have been developed that use catalytic amounts of copper with various ligands, making it a more attractive and cost-effective option.[5][6]

Mechanism Insight: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[5] The use of ligands such as 1,10-phenanthroline or diamines can stabilize the copper catalyst and facilitate the reaction under milder conditions.

Experimental Protocol: Ullmann N-Arylation

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or 1,10-phenanthroline, 10-20 mol%).

  • Addition of Base and Solvent: Add a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv.) and a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to 100-150 °C. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

II. N-Alkylation: Introducing Aliphatic Moieties

N-alkylation is a fundamental transformation for introducing alkyl groups, which can significantly impact a molecule's lipophilicity and steric profile.

A. Reductive Amination

Reductive amination is a highly efficient and widely used method for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[7] A key advantage of this method is the in situ formation and reduction of an iminium ion intermediate, which prevents over-alkylation that can be problematic with direct alkylation methods.[8]

Mechanism Insight: The reaction begins with the formation of a hemiaminal from the secondary amine and the carbonyl compound. This is followed by the loss of water to form an iminium ion, which is then reduced by a hydride source to the tertiary amine.[7] Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the iminium ion over the starting carbonyl compound.[8]

dot graph Reductive_Amination_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="8-Chloro-THQ + Aldehyde/Ketone"]; Hemiaminal [label="Hemiaminal Formation"]; Iminium [label="Iminium Ion Formation\n(-H₂O)"]; Reduction [label="Reduction\n(e.g., NaBH(OAc)₃)"]; Product [label="N-Alkyl-8-Chloro-THQ", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Reductive_Amination_Workflow Start 8-Chloro-THQ + Aldehyde/Ketone Hemiaminal Hemiaminal Formation Start->Hemiaminal Iminium Iminium Ion Formation (-H₂O) Hemiaminal->Iminium Reduction Reduction (e.g., NaBH(OAc)₃) Iminium->Reduction Product N-Alkyl-8-Chloro-THQ Reduction->Product

Experimental Protocol: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (at a concentration of approximately 0.1 M).[8]

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) to the solution in portions.[8] A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reaction Monitoring: Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

ParameterTypical ConditionsRationale
Carbonyl Source Aldehydes, KetonesReadily available and diverse electrophiles.
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild and selective reducing agents for iminium ions.[7]
Solvent DCM, DCE, THFAnhydrous solvents to prevent hydrolysis of the iminium ion.
Temperature Room TemperatureMild conditions are generally sufficient.
B. Direct Alkylation with Alkyl Halides

Direct alkylation via an Sₙ2 reaction with an alkyl halide is a classical approach. To avoid over-alkylation and the formation of quaternary ammonium salts, careful control of stoichiometry and reaction conditions is necessary. Phase-transfer catalysis can be employed to enhance reactivity and allow for the use of more environmentally friendly solvents.[9]

Experimental Protocol: Direct N-Alkylation with Phase-Transfer Catalysis

  • Reaction Setup: Combine this compound (1.0 equiv.), the alkyl halide (1.05 equiv.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (5-10 mol%) in a biphasic solvent system (e.g., toluene and aqueous sodium hydroxide).[10]

  • Reaction Conditions: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: Separate the organic and aqueous layers. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

III. N-Acylation: Installation of Amide Functionality

N-acylation introduces an acyl group to form an amide, a functional group that is prevalent in pharmaceuticals. Amides are generally more stable than amines and can act as hydrogen bond acceptors.

Experimental Protocol: N-Acylation with Acyl Chlorides

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a non-protic solvent like DCM or THF. Add a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equiv.).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath and slowly add the acyl chloride (1.1 equiv.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting amine is consumed, as indicated by TLC.[8]

  • Workup: Dilute the reaction mixture with the solvent. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove the base, then with a dilute base (e.g., saturated NaHCO₃ solution) to remove excess acyl chloride, and finally with brine.[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude amide can be purified by recrystallization or flash column chromatography.

IV. Emerging and Alternative Methodologies

The field of organic synthesis is continually evolving, with new methodologies offering improved efficiency, sustainability, and scope.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for many N-functionalization reactions.[11][12][13] This technique is particularly beneficial for high-throughput synthesis in drug discovery.

  • Boronic Acid Catalysis: Recent studies have shown that boronic acids can catalyze the one-pot reduction of quinolines followed by N-arylation or N-alkylation, offering a metal-free and step-economical approach.[1][14][15]

Conclusion

The N-functionalization of this compound is a critical step in the synthesis of a diverse range of potentially bioactive molecules. The choice of reaction conditions depends on the desired functionality to be introduced, with modern catalytic methods such as Buchwald-Hartwig amination and reductive amination offering high efficiency and broad applicability. By understanding the underlying principles and carefully selecting the appropriate reagents and conditions, researchers can effectively navigate the synthesis of novel N-functionalized tetrahydroquinolines for drug discovery and development.

References

  • ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • Thieme. (2023). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction. Synlett, 34, 651-656.
  • Organic Chemistry Portal. (n.d.). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Korean Chemical Society. (2011). Microwave-Assisted Organocatalytic Synthesis of Tetrahydroquinolines via Hydride Transfer and Cyclization. Bulletin of the Korean Chemical Society, 32(4), 1434-1436.
  • American Chemical Society. (2010). Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters, 12(8), 1844–1847.
  • ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis.
  • Journal of Applicable Chemistry. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. 6(4), 674-687.
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • Semantic Scholar. (1979). Phase-Transfer-Catalysed N-Alkylation of N-Substituted Carboxamides.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • PubMed. (1993). Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. The Journal of Organic Chemistry, 58(17), 4520–4526.
  • ResearchGate. (n.d.). The selective n-alkylation of monoethanolamine in PTC condition.
  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid.
  • PubMed. (2014). Diastereoselective synthesis of N-aryl tetrahydroquinolines and N-aryl indolines by the tandem reaction of arynes. The Journal of Organic Chemistry, 79(12), 5820–5826.
  • ElectronicsAndBooks. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ResearchGate. (n.d.). Efficient Microwave-Assisted Synthesis of Quinolines and Dihydroquinolines under Solvent-Free Conditions.
  • Macmillan Group, Princeton University. (2008).
  • YouTube. (2021). Retrosynthesis 8, Hydroxychloroquine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Bentham Science. (n.d.). Microwave-assisted Synthesis of Quinolines.
  • PubMed Central. (2023). Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. ACS Omega, 8(25), 22763–22773.
  • MDPI. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1373.
  • PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33795–33816.
  • Semantic Scholar. (2021). Buchwald–Hartwig reaction: an update. Monatshefte für Chemie - Chemical Monthly, 152(10), 1221–1249.
  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • YouTube. (n.d.). Reductive Amination | Synthesis of Amines.
  • Wikipedia. (n.d.). Reductive amination.
  • ResearchGate. (n.d.). Scope of 1,2,3,4‐Tetrahydroquinolines.[a] [a] Reaction conditions: 1....
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ACS Green Chemistry Institute. (n.d.).
  • National Institutes of Health. (2015). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 20(8), 13989–14013.
  • ResearchGate. (n.d.). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction.
  • PubMed Central. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(8), 15410–15437.
  • National Institutes of Health. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15][17]naphthyrin-5(6H)-one. Tetrahedron, 71(44), 8492–8499.
  • ResearchGate. (n.d.). (PDF) N-Acylation in Combinatorial Chemistry.

Sources

Application Notes and Protocols for 8-Chloro-1,2,3,4-tetrahydroquinoline in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the potential applications of 8-Chloro-1,2,3,4-tetrahydroquinoline. This document outlines detailed protocols and the scientific rationale for its use, primarily focusing on its prospective role as a corrosion inhibitor, with exploratory notes on its potential in polymer science and organic electronics.

Introduction: The Versatile Scaffold of Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline core is a significant structural motif found in numerous natural products and pharmacologically active compounds.[1] Its derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] In the realm of materials science, the electron-rich nature of the quinoline ring and the presence of a nitrogen heteroatom make these compounds intriguing candidates for various applications. The introduction of a chloro-substituent at the 8-position can further modulate the electronic properties and reactivity of the molecule, opening up new avenues for its use in advanced materials.

While direct literature on the materials science applications of this compound is emerging, we can extrapolate its potential based on the well-documented performance of related quinoline and tetrahydroquinoline derivatives. This guide will focus on its most promising application as a corrosion inhibitor, drawing parallels from extensive research on similar molecular structures.

Part 1: Application as a Corrosion Inhibitor for Mild Steel

The prevention of metal corrosion is a critical challenge in numerous industries. Organic molecules containing heteroatoms like nitrogen, oxygen, and sulfur, along with aromatic rings, are effective corrosion inhibitors.[2] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[3] Derivatives of 8-hydroxyquinoline have demonstrated exceptional performance as corrosion inhibitors for steel, aluminum, and copper alloys in various corrosive media.[4][5] The mechanism often involves the formation of a coordinate bond between the heteroatoms and the vacant d-orbitals of the metal.[6]

We hypothesize that this compound can act as an effective corrosion inhibitor for mild steel in acidic environments. The nitrogen atom in the tetrahydroquinoline ring and the delocalized π-electrons of the aromatic ring can facilitate its adsorption onto the steel surface. The chloro-substituent, being an electron-withdrawing group, can influence the electron density distribution of the molecule, potentially enhancing its adsorption characteristics.

Proposed Mechanism of Corrosion Inhibition

The inhibition of mild steel corrosion in an acidic solution by this compound is proposed to occur through the following steps:

  • Protonation: In an acidic medium, the nitrogen atom of the tetrahydroquinoline ring gets protonated.

  • Adsorption: The protonated molecule can be electrostatically adsorbed onto the metal surface, which is negatively charged due to the adsorption of anions from the acid.

  • Coordinate Bond Formation: The lone pair of electrons on the nitrogen atom can form a coordinate bond with the vacant d-orbitals of iron atoms on the steel surface.

  • Protective Film Formation: The adsorbed molecules form a protective film that acts as a barrier to both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus inhibiting corrosion.

G cluster_solution Aqueous Acidic Solution cluster_surface Mild Steel Surface mol 8-Chloro-1,2,3,4- tetrahydroquinoline protonated_mol Protonated Inhibitor mol->protonated_mol Protonation h_plus H+ h_plus->protonated_mol anions Anions (e.g., Cl-) adsorbed_anions Adsorbed Anions anions->adsorbed_anions steel Fe steel->adsorbed_anions Anion Adsorption protective_film Protective Inhibitor Film adsorbed_anions->protective_film Electrostatic Interaction protonated_mol->protective_film Adsorption & Coordinate Bonding protective_film->steel Corrosion Inhibition

Caption: Proposed mechanism of corrosion inhibition.

Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency

This protocol details the steps to evaluate the corrosion inhibition efficiency of this compound for mild steel in a 1 M HCl solution.

Materials and Equipment:

  • Mild steel coupons (e.g., N80 steel)[7]

  • This compound

  • Hydrochloric acid (HCl)

  • Acetone, Ethanol

  • Distilled water

  • Electrochemical workstation (Potentiostat/Galvanostat)

  • Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)

  • Scanning Electron Microscope (SEM)

  • Analytical balance

Protocol Steps:

  • Preparation of Mild Steel Coupons:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size.

    • Degrease the coupons with acetone, rinse with ethanol, and finally with distilled water.

    • Dry the coupons and store them in a desiccator.

  • Preparation of Test Solutions:

    • Prepare a 1 M HCl solution by diluting concentrated HCl with distilled water.

    • Prepare a series of inhibitor solutions by dissolving different concentrations of this compound in the 1 M HCl solution (e.g., 10⁻⁶ M to 10⁻³ M).

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.

    • Allow the working electrode to reach a stable open circuit potential (OCP) for about 30 minutes.

    • Potentiodynamic Polarization:

      • Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

      • Determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes from the polarization curves.

      • Calculate the inhibition efficiency (η%) using the formula: η% = [(i₀ - i) / i₀] * 100 where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at the OCP with a frequency range of 100 kHz to 0.01 Hz and an AC amplitude of 10 mV.

      • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (Rct).

      • Calculate the inhibition efficiency (η%) using the formula: η% = [(Rct - Rct₀) / Rct] * 100 where Rct and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

  • Surface Analysis (SEM):

    • Immerse mild steel coupons in the 1 M HCl solution with and without the optimum concentration of the inhibitor for a specified period (e.g., 24 hours).

    • After immersion, remove the coupons, rinse gently with distilled water, dry, and examine the surface morphology using SEM to observe the protective film and any reduction in corrosion damage.

Caption: Experimental workflow for corrosion inhibition evaluation.

Part 2: Exploratory Applications in Polymer Science

The presence of a vinyl group on a tetrahydroquinoline scaffold, as seen in the analogous 2-Vinyl-5,6,7,8-tetrahydroquinoline, allows it to act as a functional monomer.[8] While this compound does not possess a vinyl group for direct polymerization, it can be chemically modified to introduce a polymerizable moiety. For instance, the secondary amine in the tetrahydroquinoline ring can be reacted with acryloyl chloride to introduce a polymerizable acrylamide group.

The resulting polymer would feature the this compound unit as a pendant group, imparting unique properties to the polymer backbone.

Potential Applications of such Polymers:

  • Functional Coatings: Polymers with pyridine-like moieties are known for their good adhesion to various substrates.[8] A polymer derived from this compound could be used to create coatings with enhanced adhesion and potential corrosion resistance.

  • pH-Responsive Materials: The nitrogen atom in the quinoline ring can be protonated at low pH, leading to a change in the polymer's solubility or conformation. This pH-responsive behavior could be exploited in the design of smart drug delivery systems or sensors.[8]

  • Metal-Ion Adsorption: The basic nitrogen atom can be utilized for ion-exchange applications, particularly for the removal of heavy metal ions from aqueous solutions.[8]

Proposed Synthesis of a Polymerizable Monomer

This protocol outlines a proposed synthesis of N-acryloyl-8-chloro-1,2,3,4-tetrahydroquinoline.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Protocol:

  • Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of acryloyl chloride in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain the desired monomer.

Part 3: Future Outlook in Organic Electronics

Nitrogen-containing heterocyclic compounds are widely used in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[9][10] The electron-donating or -accepting properties of these heterocycles can be tuned by chemical modification to achieve desired electronic and optical properties.

This compound, with its aromatic core and chloro-substituent, could serve as a building block for the synthesis of novel organic semiconductors. The tetrahydroquinoline moiety can act as an electron-donating unit. Further functionalization, for instance, by introducing electron-accepting groups or extending the π-conjugation through cross-coupling reactions at the aromatic ring, could lead to the development of materials with interesting charge transport properties.[11]

While this application is speculative and requires significant synthetic development and characterization, the fundamental properties of the this compound scaffold make it a worthy candidate for exploration in the field of organic electronics.

Summary of Quantitative Data

Application AreaKey ParametersMeasurement TechniqueExpected Outcome
Corrosion Inhibition Corrosion Current Density (icorr)Potentiodynamic PolarizationDecrease in icorr with increasing inhibitor concentration
Charge Transfer Resistance (Rct)Electrochemical Impedance SpectroscopyIncrease in Rct with increasing inhibitor concentration
Inhibition Efficiency (η%)Calculated from icorr and RctHigh efficiency at optimal inhibitor concentration
Polymer Science Monomer ConversionGravimetry, NMRHigh conversion to polymer
Molecular Weight (Mn, Mw)Gel Permeation ChromatographyControlled molecular weight and dispersity
Glass Transition Temperature (Tg)Differential Scanning CalorimetryTg dependent on polymer structure
Organic Electronics HOMO/LUMO Energy LevelsCyclic Voltammetry, UV-Vis SpectroscopyTunable energy levels for device applications
Charge Carrier MobilityOFET measurementsHigh mobility for efficient charge transport

Conclusion

This compound represents a versatile chemical scaffold with significant, albeit largely unexplored, potential in materials science. Based on the established performance of related compounds, its most immediate and promising application lies in the field of corrosion inhibition. The detailed protocol provided herein offers a robust framework for validating its efficacy. Furthermore, its potential as a precursor for functional polymers and novel organic semiconductors warrants further investigation, paving the way for the development of new advanced materials.

References

  • Barbe, J., & Galy, J. P. (1982). Synthesis and reactivity of this compound. Journal of Heterocyclic Chemistry, 19(4), 831-833.
  • Abd El-Lateef, H. M., & Tantawy, A. H. (2018). Corrosion inhibition of mild steel in 1 M HCl solution by newly synthesized 8-hydroxyquinoline derivatives: Experimental and theoretical investigation. Journal of Molecular Liquids, 266, 629-644.
  • Sathish, M., & Kumaresh, S. S. (2019). Synthesis, characterization and corrosion inhibition performance of novel quinoline derivatives on mild steel in acid medium.
  • Rbaa, M., et al. (2018). Two new 8-hydroxyquinoline derivatives as an efficient corrosion inhibitors for mild steel in hydrochloric acid: Synthesis, electrochemical, UV–Visible spectrophotometry and theoretical studies. Journal of Molecular Liquids, 272, 137-149.[2]
  • Verma, C., et al. (2018). A review on corrosion inhibitors: recent advancements and future challenges. Journal of Molecular Liquids, 268, 134-158.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Kaunas University of Technology. (n.d.). Synthesis of Organic Semiconductors.
  • Feng, L., et al. (2021). Corrosion Inhibition Studies of 8-Hydroxyquinoline Derivatives for N80 Steel in a 1.0 M HCl Solution: Experimental, Computational Chemistry, and Quantitative Structure-Activity Relationship Studies. ACS Omega, 6(38), 24896-24908.[7]
  • BenchChem. (2025). Application Notes for 2-Vinyl-5,6,7,8-tetrahydroquinoline in Polymer Synthesis.
  • Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption and corrosion inhibition of 8-hydroxyquinoline on mild steel in 1 M HCl. Corrosion Science, 52(2), 661-667.
  • Tang, L., et al. (2019). Synergistic effect of 8-hydroxyquinoline and chloride ions on the corrosion inhibition of cold rolled steel in sulfuric acid solution. Corrosion Science, 157, 319-328.
  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14610-14644.[13]
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 14035-14059.[14]
  • Zhang, D., et al. (2023). Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution.
  • International Journal of Molecular Sciences. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
  • ResearchGate. (n.d.). Applications of synthesized 1,2,3,4‐tetrahydroquinoline derivatives.
  • ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • ResearchGate. (n.d.). Insight into Anti-Corrosion Behavior and Mechanism of 8-Hydroxyquinoline Inhibitor on AZ91D Alloy in Different Concentrations of Sodium Chloride Solution.
  • Semantic Scholar. (2023). Preparation of Hybrid Films Based in Aluminum 8-Hydroxyquinoline as Organic Semiconductor for Photoconductor Applications.
  • PMC - NIH. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • MDPI. (2022). A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, providing not just procedural steps but also the underlying scientific rationale to empower your experimental design.

Section 1: Understanding the Synthetic Landscape

The synthesis of this compound is most commonly approached via a two-step process: the initial formation of the aromatic quinoline ring, followed by its selective reduction. This strategy allows for more control over the final product and often provides higher overall yields compared to direct cyclization methods for this specific substituted pattern.

Primary Synthetic Route:

  • Step 1: Heterocyclic Ring Formation - Synthesis of 8-Chloroquinoline, typically via a variation of the Skraup or Doebner-von Miller reaction.

  • Step 2: Selective Reduction - Hydrogenation of the pyridine ring of 8-Chloroquinoline to yield the target this compound.[1]

This guide will address challenges in both stages of this synthetic pathway.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Part A: Synthesis of 8-Chloroquinoline (The Precursor)

Question 1: My Skraup (or Doebner-von Miller) reaction to synthesize 8-chloroquinoline is extremely vigorous and producing significant amounts of black tar, resulting in a very low yield. What's happening and how can I fix it?

Answer: This is the most common issue with the Skraup synthesis and is due to its notoriously exothermic nature.[2][3] The core of the problem lies in the acid-catalyzed dehydration of glycerol to acrolein, which is highly reactive and prone to polymerization under harsh conditions, leading to tar formation.

Causality and Strategic Solutions:

  • Uncontrolled Exotherm: The reaction generates a significant amount of heat, which accelerates side reactions and polymerization.

    • Solution 1: Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and incrementally to the reaction mixture while providing efficient cooling with an ice bath. This allows for better heat dissipation.

    • Solution 2: Use of a Moderator: Ferrous sulfate (FeSO₄) is a classic and effective moderator for the Skraup reaction.[2][4] It is believed to function as an oxygen carrier, smoothing out the redox process and making the reaction less violent.[4] Boric acid can also be used for a similar purpose.[2][5][6]

  • Acrolein Polymerization: The highly reactive α,β-unsaturated acrolein intermediate can self-polymerize in the strongly acidic medium.

    • Solution: Maintain Homogeneity: Ensure vigorous and efficient stirring throughout the reaction. This prevents the formation of localized "hot spots" where the temperature can spike, and it minimizes the concentration of acrolein in any single location, thus reducing the rate of polymerization.[2]

Question 2: I'm using 2-chloroaniline as my starting material. Are there specific considerations for the Skraup reaction?

Answer: Yes. The chloro-substituent at the ortho-position (to the amine) is an electron-withdrawing group. This deactivates the aromatic ring towards electrophilic substitution, which is a key step in the cyclization process. Consequently, you may require slightly more forcing conditions (higher temperature or longer reaction times) compared to the synthesis of unsubstituted quinoline. However, this must be balanced against the increased risk of tar formation at higher temperatures. Careful optimization is key.

Part B: Reduction of 8-Chloroquinoline to this compound

Question 3: My hydrogenation of 8-chloroquinoline is incomplete, or the yield is low. How do I choose the right catalyst and conditions?

Answer: Incomplete reduction is typically a result of suboptimal catalyst selection, catalyst deactivation, or inadequate reaction conditions (hydrogen pressure, temperature, solvent). The goal is to selectively hydrogenate the more reactive pyridine ring without affecting the benzene ring or the C-Cl bond.

Catalyst and Condition Selection:

Heterogeneous catalysis is the most common and practical method for this transformation.[1] The choice of catalyst is critical for both activity and selectivity.

Catalyst SystemTypical ConditionsAdvantagesPotential Issues & Considerations
Palladium on Carbon (Pd/C) H₂ (1-50 bar), 25-80°C, Solvents: EtOH, MeOH, EtOAcHighly active, widely available, good for many quinolines.[7]High risk of dehalogenation (reduction of C-Cl bond), especially with prolonged reaction times or higher temperatures.
Platinum on Carbon (Pt/C) or PtO₂ H₂ (1-50 bar), 25-80°C, Acidic media (e.g., AcOH)Generally less prone to dehalogenation than Pd/C. Highly effective.Can sometimes lead to over-reduction of the benzene ring under harsh conditions.
Ruthenium-based (Ru/C, Ru-complexes) H₂ (10-50 bar), 60-100°CExcellent for preserving sensitive functional groups.[8][9] Lower tendency for dehalogenation.May require higher temperatures or pressures than Pd or Pt catalysts.
Cobalt-based (In situ Co(0)) H₂ (30 bar), 60-100°C, H₂O solventUses earth-abundant, inexpensive metal.[10][11]May require higher catalyst loading and specific preparation methods (e.g., in situ reduction of a Co(II) salt with Zn).[10]

Our Recommendation: For the synthesis of this compound, start with a Ruthenium-based catalyst (e.g., 5% Ru/C) or a Platinum-based catalyst (e.g., 5% Pt/C) to minimize the risk of the primary side reaction: dehalogenation.

Question 4: I suspect I am losing my chloro-substituent during the hydrogenation. How can I confirm this and prevent it?

Answer: The reductive cleavage of the C-Cl bond (hydrodehalogenation) is a well-known side reaction, particularly with palladium catalysts.

Troubleshooting Workflow for Dehalogenation:

Caption: Troubleshooting workflow for suspected dehalogenation.

Preventative Strategies:

  • Catalyst Choice: As detailed in the table above, avoid Pd/C if dehalogenation is a problem. Pt/C or Ru/C are superior choices.

  • Reaction Conditions: Use the mildest conditions possible. Start at room temperature and low hydrogen pressure (e.g., 1-5 bar) and only increase if the reaction is too slow.

  • Additives: In some cases, adding a mild base (e.g., triethylamine) can suppress hydrodehalogenation by neutralizing traces of HCl that may form and promote the side reaction. This must be used cautiously as it can also affect catalyst activity.

Question 5: How can I effectively purify the final this compound product?

Answer: Purification depends on the nature of the impurities.

  • From Skraup Synthesis: If you are purifying the intermediate 8-chloroquinoline from the tar-like crude mixture, steam distillation can be an effective first-pass technique to separate the volatile quinoline from non-volatile polymers.[2]

  • From Hydrogenation:

    • Catalyst Removal: The first step is always to remove the heterogeneous catalyst by careful filtration through a pad of Celite® or a similar filter aid. Ensure the filter cake is washed with the reaction solvent to recover all the product.

    • Work-up: A standard aqueous work-up can remove soluble impurities. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and then brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

    • Chromatography: Flash column chromatography on silica gel is typically the most effective method for final purification. A gradient elution system starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will usually provide good separation.

    • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step. If it is a high-boiling liquid, vacuum distillation may be an option.

Section 3: Generalized Experimental Protocols

Protocol 1: Synthesis of 8-Chloroquinoline (Modified Skraup Synthesis)

Disclaimer: This protocol is a general guideline and must be adapted and optimized for specific laboratory conditions and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-chloroaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (0.1 eq).

  • Heating & Acid Addition: Gently heat the mixture to approximately 100°C.

  • Begin the slow, dropwise addition of concentrated sulfuric acid (3.5 eq) through the dropping funnel. Maintain vigorous stirring and use external cooling as necessary to control the exotherm and keep the internal temperature between 120-140°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 140-150°C for 3-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the mixture to cool to below 100°C and carefully pour it onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a concentrated sodium hydroxide or ammonium hydroxide solution until the pH is basic (~8-9). This step is highly exothermic and requires efficient cooling.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., dichloromethane or toluene). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 8-chloroquinoline.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Hydrogenation of 8-Chloroquinoline

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 8-chloroquinoline (1.0 eq), a suitable solvent (e.g., ethanol or methanol, 10-20 mL per gram of substrate), and the chosen catalyst (e.g., 5% Ru/C, 1-5 mol%).

  • Inerting: Seal the vessel and purge the atmosphere with nitrogen or argon gas several times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (start with 5 bar). Begin stirring/shaking and heat to the desired temperature (start with 40°C).

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically taking samples for TLC or GC-MS analysis.

  • Work-up: Once the reaction is complete, depressurize the vessel and purge again with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified as described in the FAQ section (chromatography or crystallization).

Reaction Pathway Visualization:

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Selective Reduction 2-Chloroaniline 2-Chloroaniline 8-Chloroquinoline 8-Chloroquinoline 2-Chloroaniline->8-Chloroquinoline  + Glycerol  + H₂SO₄  + Oxidant This compound This compound 8-Chloroquinoline->this compound  + H₂  + Catalyst (e.g., Ru/C)

Caption: Common two-step synthesis of this compound.

References

  • Hofmann, N., Homberg, L., & Hultzsch, K. C. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic-Chemistry.org.
  • Li, W., et al. (2021). Synthesis of Tetrahydroquinolines by Scandium-Catalyzed [3 + 3] Annulation of Anilines with Allenes and Dienes.
  • S. F. Science. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Wikipedia. (n.d.). Skraup reaction. Wikipedia.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • ResearchGate. (n.d.). Screening of catalysts for the hydrogenation of quinoline.
  • Wikipedia. (n.d.). Tetrahydroquinoline. Wikipedia.
  • ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Thieme. (2021).
  • ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline.
  • Journal of the American Chemical Society. (n.d.). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions. JACS.
  • Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Organic-Chemistry.org.
  • Sigma-Aldrich. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Sigma-Aldrich.
  • Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline. Chemsrc.
  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • Patsnap. (n.d.). Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof.

Sources

identification of common side products in 8-Chloro-1,2,3,4-tetrahydroquinoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Chloro-1,2,3,4-tetrahydroquinoline. This guide is designed to provide expert insights and practical troubleshooting advice for common challenges encountered during the synthesis and derivatization of this versatile scaffold. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark, and I'm seeing a new spot on my TLC that is UV active. What could this be?

A: A common issue is the oxidation of the tetrahydroquinoline ring to form the aromatic 8-chloroquinoline. This can happen if your reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of certain metal catalysts. Ensure your reactions are run under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q2: I'm trying to perform a reaction on the nitrogen, but I'm getting a significant amount of starting material back, even after extended reaction times. What's going on?

A: The nucleophilicity of the nitrogen in this compound can be influenced by your reaction conditions. If you are using acidic conditions, the nitrogen can be protonated, rendering it non-nucleophilic. Ensure your reaction conditions are compatible with a free secondary amine. If a base is required, make sure it is strong enough to deprotonate any acid present and to facilitate the desired reaction.

Q3: During a reduction reaction, I've noticed a byproduct with a similar polarity to my desired product, but it appears to have lost the chlorine atom. Is this possible?

A: Yes, this is a known side reaction. Reductive dehalogenation can occur, particularly with catalytic hydrogenation (e.g., using Pd/C) or with strong reducing agents. This will lead to the formation of 1,2,3,4-tetrahydroquinoline as a byproduct. Careful selection of the reducing agent and optimization of reaction conditions are crucial to minimize this.

Troubleshooting Guide: Identification and Mitigation of Common Side Products

This section provides a more in-depth analysis of common side products, their mechanisms of formation, and detailed protocols for their identification and prevention.

Side Product 1: 8-Chloroquinoline (Oxidation Product)

Mechanism of Formation: The tetrahydroquinoline ring is susceptible to oxidation, leading to the formation of the more stable aromatic quinoline system. This can be facilitated by atmospheric oxygen, particularly at higher temperatures or in the presence of transition metal catalysts that can undergo redox cycling.

Identification:

  • TLC: 8-Chloroquinoline is typically less polar than the starting material and will have a higher Rf value. It is also UV active.

  • GC-MS: Compare the mass spectrum of the impurity with a known standard of 8-chloroquinoline.

  • ¹H NMR: Look for the appearance of aromatic protons in the quinoline ring system and the disappearance of the aliphatic protons of the tetrahydroquinoline ring.

Troubleshooting and Mitigation:

Problem Cause Solution
Formation of 8-chloroquinolineReaction exposed to airPurge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
High reaction temperaturesIf possible, run the reaction at a lower temperature for a longer period.
Presence of oxidizing agentsScrutinize all reagents for potential oxidizing impurities. If using a metal catalyst, consider those less prone to promoting oxidation.

Experimental Protocol: Inert Atmosphere Reaction Setup

  • Assemble your glassware and dry it thoroughly in an oven.

  • Cool the glassware under a stream of dry nitrogen or argon.

  • Add your solid reagents to the reaction flask.

  • Seal the flask with a septum and purge with an inert gas for several minutes using a needle connected to a gas line and a vent needle.

  • Add degassed solvents via a cannula or syringe.

  • Maintain a positive pressure of the inert gas throughout the reaction.

Side Product 2: 1,2,3,4-Tetrahydroquinoline (Dehalogenation Product)

Mechanism of Formation: The carbon-chlorine bond can be cleaved under reductive conditions. This is particularly common during catalytic hydrogenation where the catalyst (e.g., Palladium on carbon) can facilitate hydrogenolysis of the aryl halide. Strong hydride-donating reagents can also lead to dehalogenation.

Identification:

  • GC-MS: The mass spectrum will show a molecular ion corresponding to the loss of chlorine.

  • ¹H NMR: The aromatic region of the spectrum will simplify, showing a pattern consistent with a monosubstituted benzene ring, and the characteristic shifts associated with the chloro-substituent will be absent.

Troubleshooting and Mitigation:

Problem Cause Solution
Formation of 1,2,3,4-tetrahydroquinolineHarsh reductive conditionsUse milder reducing agents. For example, if reducing a different functional group in the molecule, consider chemoselective reagents that will not affect the aryl chloride.
Catalytic hydrogenationIf using catalytic hydrogenation, screen different catalysts (e.g., PtO₂, Raney Nickel) and optimize the hydrogen pressure and reaction time. Lower pressures and shorter reaction times may favor the desired reduction without significant dehalogenation.[1]

Experimental Protocol: Screening of Reducing Agents

  • Set up several small-scale parallel reactions.

  • In each reaction, use a different reducing agent (e.g., NaBH₄, LiAlH₄, NaBH₃CN, etc.) under appropriate solvent and temperature conditions.

  • Monitor the reactions by TLC or GC-MS to determine the extent of the desired reaction and the formation of the dehalogenated side product.

  • Select the reagent and conditions that provide the best selectivity for the desired transformation.

Side Product 3: N,N-Disubstituted or Quaternary Ammonium Salts (Over-alkylation/acylation)

Mechanism of Formation: In N-alkylation or N-acylation reactions, the product, a tertiary amine or an amide, can sometimes react further with the electrophile. In the case of alkylation, this leads to the formation of a quaternary ammonium salt. While less common for acylation, di-acylation can occur under forcing conditions.

Identification:

  • TLC: The quaternary ammonium salt is highly polar and will likely remain at the baseline.

  • ¹H NMR: The appearance of new signals corresponding to the second added group and a downfield shift of the protons adjacent to the nitrogen.

  • ESI-MS: The quaternary ammonium salt will be readily detectable by electrospray ionization mass spectrometry in positive ion mode.

Troubleshooting and Mitigation:

Problem Cause Solution
Formation of over-alkylation productExcess alkylating agentUse a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.
High reaction temperaturePerform the reaction at a lower temperature to control the reaction rate.
Prolonged reaction timeMonitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Experimental Protocol: Controlled N-Alkylation

  • Dissolve this compound and a suitable base (e.g., K₂CO₃ or Et₃N) in an appropriate solvent (e.g., CH₃CN or DMF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the alkylating agent (1.05 equivalents) in the same solvent dropwise over a period of 30-60 minutes.

  • Allow the reaction to warm to room temperature and monitor its progress.

Visualizing Reaction Pathways

The following diagrams illustrate the formation of the desired product and the common side products in a typical N-alkylation reaction.

graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "N-Alkyl-8-chloro-1,2,3,4-tetrahydroquinoline" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "8-Chloroquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1,2,3,4-Tetrahydroquinoline" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Quaternary Ammonium Salt" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "N-Alkyl-8-chloro-1,2,3,4-tetrahydroquinoline" [label="Alkylation (Desired)"]; "this compound" -> "8-Chloroquinoline" [label="Oxidation"]; "this compound" -> "1,2,3,4-Tetrahydroquinoline" [label="Dehalogenation"]; "N-Alkyl-8-chloro-1,2,3,4-tetrahydroquinoline" -> "Quaternary Ammonium Salt" [label="Over-alkylation"]; }

Potential reaction pathways.

References

  • Larionov, O. V., Stephens, D., Mfuh, A., & Chavez, G. (2014). Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Anilines and Alkynes to Quinolines. Organic Letters, 16(3), 864–867.
  • PrepChem. (n.d.). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate. (2008). ChemInform Abstract: Selective Reductive Dehalogenation at Position 8 in 8-Chloro-1,2,3,4,8-pentafluorobicyclo[2.2.2]octa-2,5-dienones.
  • ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed... [Image].
  • Bunce, R. A., & Schirch, D. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14357–14399.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • PubChem. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • ResearchGate. (2015). (PDF) Reduction of quinolines to 1,2,3,4-tetrahydroquinolines with hydrosilane/ethanol catalyzed by TiO2-supported gold nanoparticles under solvent free conditions.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
  • ResearchGate. (n.d.). Scope of 1,2,3,4‐Tetrahydroquinolines.[a] [a] Reaction conditions: 1... [Image].
  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2.
  • Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
  • Nature. (2024). Meldrum's acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold.
  • Organic Syntheses. (n.d.). tetrahydro-3-benzazepin-2-ones by lead tetraacetate oxidation of isoquinoline enamides.
  • ResearchGate. (2014). Synthesis of 1,2,3,4-Tetrahydroquinolines Using AlCl3 in Aqua Mediated.

Sources

Technical Support Center: A Researcher's Guide to Chromatographic Purification of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Chloro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic purification of this and structurally similar compounds. By synthesizing technical expertise with practical, field-proven insights, we aim to provide a self-validating framework for robust and reproducible purification outcomes.

I. Understanding the Molecule: The Key to Successful Purification

This compound is a heterocyclic compound featuring a basic secondary amine within its structure. This inherent basicity is the primary factor influencing its chromatographic behavior, particularly on standard silica gel. The lone pair of electrons on the nitrogen atom readily interacts with acidic surface silanol groups (Si-OH) on silica gel, leading to a host of purification challenges. Understanding this fundamental interaction is crucial for effective troubleshooting.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My purified fractions show significant peak tailing on TLC and during column chromatography. What is causing this and how can I fix it?

Answer:

Peak tailing is a classic sign of strong, non-ideal interactions between your basic compound and the acidic stationary phase. The basic nitrogen of the tetrahydroquinoline ring is protonated by the acidic silanol groups on the silica surface, causing it to bind strongly and elute slowly and unevenly. This results in broad, asymmetrical peaks with a "tail."

Causality: The primary cause of peak tailing is the strong interaction of basic compounds, like amines, with the acidic silanol groups on the silica gel surface.[1] This leads to multiple retention mechanisms, which distort the peak shape.[1]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase.[2] Triethylamine (TEA) is a standard choice. The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound. This allows for a more uniform interaction and significantly improved peak shape. A typical starting concentration is 0.1-1% (v/v) TEA in your eluent system (e.g., Hexane/Ethyl Acetate).[3]

  • Alternative Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase.

    • Alumina (Al₂O₃): Alumina is available in neutral, acidic, and basic forms. Basic or neutral alumina is an excellent alternative to silica gel for purifying basic compounds as it minimizes the strong acidic interactions that cause tailing.[4]

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which creates a more hospitable environment for basic analytes and can provide excellent separation with minimal tailing.

Question 2: I am observing what appears to be decomposition of my compound on the column, leading to low recovery. How can I prevent this?

Answer:

While this compound is generally stable, prolonged exposure to the acidic environment of a silica gel column can potentially lead to degradation, especially if the crude material contains residual acid from the synthesis.

Causality: The acidic nature of silica gel can catalyze decomposition pathways for sensitive compounds. This is particularly true for compounds that may have acid-labile functional groups or can undergo acid-catalyzed polymerization or rearrangement.

Solutions:

  • Neutralize Before Loading: Ensure your crude product is free of any residual acid from the synthesis. A simple aqueous workup with a mild base (e.g., sodium bicarbonate solution) before chromatography is highly recommended.

  • Deactivate the Stationary Phase: As mentioned for peak tailing, adding a basic modifier like triethylamine to the eluent will also neutralize the silica surface, reducing the potential for acid-catalyzed decomposition.[3]

  • Minimize Residence Time: Use flash chromatography with optimal flow rates to minimize the time your compound spends on the column.[5] Avoid letting the column run dry or stopping the flow for extended periods.

Question 3: I am struggling to separate my product from a very similar, less polar impurity. How can I improve the resolution?

Answer:

Achieving good separation between compounds with similar polarities requires careful optimization of your chromatographic conditions.

Causality: Resolution in chromatography is a function of column efficiency, selectivity, and retention factor. To separate closely eluting compounds, you need to manipulate these parameters to maximize the difference in their elution times.

Solutions:

  • Optimize the Mobile Phase:

    • Solvent Strength: Decrease the polarity of your mobile phase. This will increase the retention time of all compounds and can often magnify the small differences in their affinity for the stationary phase, leading to better separation. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.

    • Solvent Selectivity: Try a different solvent system. For example, replacing ethyl acetate with dichloromethane or a mixture of solvents can alter the selectivity of the separation and may resolve your compounds.

  • Column Parameters:

    • Column Length and Particle Size: Using a longer column or a stationary phase with a smaller particle size will increase the number of theoretical plates and improve column efficiency, leading to sharper peaks and better resolution.

    • Sample Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the stationary phase.

Question 4: My product is eluting with the solvent front, even with a non-polar mobile phase. What should I do?

Answer:

If your compound is eluting very quickly, it indicates that it has very little retention on the stationary phase.

Causality: This occurs when the mobile phase is too strong (too polar in normal-phase chromatography) for the compound, or the compound itself is very non-polar.

Solutions:

  • Decrease Mobile Phase Polarity: This is the first and most important step. If you are using an ethyl acetate/hexane mixture, significantly increase the percentage of hexane. You can even start with 100% hexane and gradually increase the polarity.

  • Confirm Compound Identity: In some cases, what is presumed to be the product could be a non-polar byproduct. It's always good practice to confirm the identity of the eluting fractions by other analytical methods like NMR or MS.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on silica gel?

A1: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. Begin with a low polarity mixture, for example, 5-10% ethyl acetate in hexane, and gradually increase the polarity. Crucially, always add 0.1-1% triethylamine to this mixture to prevent peak tailing.[3]

Q2: How do I choose the right column size for my purification?

A2: The column size depends on the amount of crude material you need to purify. A general guideline for flash chromatography is a stationary phase mass of 10 to 100 times the mass of the crude sample. The column diameter will then be chosen to accommodate this amount of silica gel.

Q3: Can I use reversed-phase chromatography for this compound?

A3: Yes, reversed-phase chromatography (e.g., with a C18 column) is a viable option, especially for more polar tetrahydroquinoline derivatives or if normal-phase chromatography fails to provide adequate separation. In reversed-phase, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol), often with an acidic modifier like formic acid or trifluoroacetic acid to ensure the amine is protonated and gives a good peak shape.

Q4: What is "dry loading" and when should I use it?

A4: Dry loading involves pre-adsorbing your crude material onto a small amount of silica gel (or another inert support like Celite) before loading it onto the column. This is particularly useful if your compound is not very soluble in the initial, non-polar mobile phase. It ensures that the sample is introduced to the column in a narrow, concentrated band, which can lead to better separation.

IV. Data and Protocols

Table 1: Recommended Starting Conditions for Flash Chromatography of this compound
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice.
Alternative Stationary Phase Neutral Alumina or Amine-functionalized SilicaFor persistent peak tailing or decomposition issues.[4]
Mobile Phase (Eluent) Hexane/Ethyl Acetate with 0.5% TriethylamineA versatile system with tunable polarity. TEA is essential to suppress silanol interactions.[3]
Gradient Start with 5% Ethyl Acetate in Hexane, gradually increase to 20-30%Step or linear gradient allows for elution of impurities before the main product.
Sample Loading 1-5% of silica gel massPrevents column overloading and ensures optimal separation.
Detection UV (254 nm and/or 280 nm) and/or TLCTetrahydroquinolines are typically UV active. TLC is used to analyze collected fractions.
Protocol: Standard Flash Column Chromatography
  • Column Packing: Securely plug a glass column of appropriate size with cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% EtOAc/Hexane + 0.5% TEA) and pour it into the column. Allow the silica to settle, ensuring a flat, uniform bed. Add another layer of sand on top.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Carefully apply the sample to the top of the silica bed. Alternatively, perform a dry load.

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to achieve a steady flow rate. Collect fractions in test tubes.

  • Analysis: Monitor the elution of your compound by spotting the collected fractions on a TLC plate and visualizing under UV light.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

V. Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the purification of this compound.

TroubleshootingWorkflow start Start Purification (Silica Gel, Hex/EtOAc + 0.5% TEA) check_purity Analyze Fractions (TLC/HPLC) start->check_purity pure Pure Product Obtained (Combine & Evaporate) check_purity->pure Purity OK problem Identify Purification Issue check_purity->problem Purity Not OK tailing Peak Tailing problem->tailing Tailing Peaks low_recovery Low Recovery/ Decomposition problem->low_recovery Low Yield poor_separation Poor Separation problem->poor_separation Co-elution increase_tea Increase TEA to 1% or Switch to Alumina/Amine-Silica tailing->increase_tea increase_tea->start Re-run Column neutralize_crude Neutralize Crude Material Use Deactivated Silica low_recovery->neutralize_crude neutralize_crude->start Re-run Column optimize_eluent Optimize Eluent Polarity (Decrease %EtOAc) or Change Solvent System poor_separation->optimize_eluent optimize_eluent->start Re-run Column

Sources

Technical Support Center: Optimization of Reaction Parameters for 8-Chloro-1,2,3,4-tetrahydroquinoline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 8-Chloro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of N-substituted derivatives of this important scaffold. The following sections are structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the derivatization of this compound.

Q1: What are the most common methods for derivatizing the nitrogen of this compound?

A1: The secondary amine of the tetrahydroquinoline ring is a versatile nucleophile, allowing for several common derivatization reactions:

  • N-Alkylation: Introduction of an alkyl group, typically via reaction with an alkyl halide or through reductive amination with an aldehyde or ketone.[1]

  • N-Arylation: Formation of a nitrogen-aryl bond, most commonly achieved through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or copper-catalyzed Ullmann-type couplings.[2][3]

  • N-Acylation: The formation of an amide linkage by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride.[4]

Q2: How does the 8-chloro substituent affect the reactivity of the tetrahydroquinoline nitrogen?

A2: The chloro group at the 8-position is an electron-withdrawing group, which can have a modest impact on the nucleophilicity of the nitrogen atom. While the nitrogen remains a good nucleophile due to its aliphatic nature, the electron-withdrawing effect of the chloro group may slightly decrease its reactivity compared to an unsubstituted tetrahydroquinoline. This effect is generally minor and does not typically prevent successful derivatization, but may necessitate slightly more forcing reaction conditions in some cases.

Q3: I am having trouble with the purification of my N-substituted this compound derivative. What are some general tips?

A3: N-substituted tetrahydroquinolines are often basic compounds, which can lead to tailing on silica gel chromatography. Here are some general tips for purification:

  • Column Chromatography: To minimize tailing, consider adding a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent system (e.g., hexane/ethyl acetate).[5]

  • Acid-Base Extraction: For crude reaction mixtures, an acid-base workup can be effective. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the product re-extracted with an organic solvent.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Part 2: Troubleshooting Guide for N-Alkylation

N-alkylation is a fundamental transformation, but can be prone to issues like overalkylation and low conversion.

Scenario 1: Direct Alkylation with Alkyl Halides

Q: My N-alkylation of this compound with an alkyl bromide is giving a low yield and a mixture of products, including the starting material and what appears to be a quaternary ammonium salt. How can I improve the selectivity for mono-alkylation?

A: This is a classic challenge in amine alkylation, as the mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to overalkylation.[6]

Probable Causes & Solutions:

  • Overalkylation: The desired secondary amine product is reacting further with the alkyl halide.

    • Solution 1: Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the alkyl halide. This ensures the electrophile is consumed before significant overalkylation can occur.

    • Solution 2: Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the electrophile, favoring reaction with the more abundant starting amine.

  • Inadequate Base: The base may not be strong enough to effectively neutralize the H-X generated during the reaction, leading to the formation of the non-nucleophilic ammonium salt of the starting material.

    • Solution: Base Selection: Use a non-nucleophilic base to scavenge the acid produced. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like diisopropylethylamine (DIPEA). The choice of base can significantly impact selectivity, with cesium bases sometimes favoring mono-alkylation.[7]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity.

    • Solution: Solvent Screening: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective for Sₙ2 reactions.[8] Experiment with different solvents to find the optimal conditions for your specific substrate.

Scenario 2: Reductive Amination

Q: I am attempting to perform a reductive amination with this compound and an aldehyde, but the reaction is sluggish and I'm recovering mostly starting materials. What can I do?

A: Reductive amination is an excellent method for controlled mono-alkylation.[9] Sluggish reactions are often due to issues with iminium ion formation or the choice of reducing agent.

Probable Causes & Solutions:

  • Inefficient Imine/Iminium Formation: The initial condensation between the amine and the aldehyde to form the iminium ion intermediate is often the rate-limiting step and is acid-catalyzed.

    • Solution 1: Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.

    • Solution 2: Water Removal: This is an equilibrium process that produces water. Removing water can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

  • Inappropriate Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion in the presence of the starting aldehyde.

    • Solution: Selective Reducing Agents: Sodium triacetoxyborohydride (STAB) is a mild and highly selective reagent for reductive aminations and is often the reagent of choice.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at slightly acidic pH.[11] Standard sodium borohydride (NaBH₄) can also be used, but may also reduce the starting aldehyde if not handled carefully.

Experimental Protocol: Reductive Amination of this compound

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature, add acetic acid (0.1 eq).

  • Stir the mixture for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 3: Troubleshooting Guide for N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its success is highly dependent on the optimization of several parameters, especially when using challenging aryl chlorides.[3]

Q: I am trying to couple this compound with an aryl chloride using a palladium catalyst, but I am observing low conversion and some decomposition of my starting materials. How can I optimize this reaction?

A: Low conversion in a Buchwald-Hartwig reaction with an aryl chloride is a common problem. The oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step.[2]

Probable Causes & Solutions:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is crucial for activating the aryl chloride.

    • Solution: Ligand Selection: For aryl chlorides, bulky, electron-rich phosphine ligands are generally required. Popular choices include biarylphosphine ligands like XPhos, SPhos, and RuPhos.[12] Using a pre-formed palladium-ligand complex (pre-catalyst) can also improve reproducibility and activity. Catalyst loading is typically in the range of 1-5 mol%.[2]

  • Base Selection: The base plays a critical role in the catalytic cycle. A base that is too strong can cause decomposition of sensitive substrates, while a base that is too weak may not be effective.

    • Solution: Base Screening: Sodium tert-butoxide (NaOtBu) is a common and effective strong base. However, if your substrate is base-sensitive, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be considered.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperature.

    • Solution: Solvent Considerations: Toluene, dioxane, and THF are common solvents for Buchwald-Hartwig reactions.[2] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

  • Reaction Temperature: Higher temperatures are often required for the activation of aryl chlorides.

    • Solution: Temperature Optimization: Start with a reaction temperature around 80-100 °C and adjust as needed based on reaction monitoring.

Optimized Parameter Summary for Buchwald-Hartwig Amination
ParameterRecommended Starting ConditionsRationale
Palladium Source Pd₂(dba)₃ or a suitable pre-catalystProvides the active Pd(0) species.
Ligand XPhos, SPhos, or other bulky biarylphosphinesElectron-rich and bulky ligands facilitate the oxidative addition of aryl chlorides.
Base NaOtBu, LHMDS (strong) or K₃PO₄, Cs₂CO₃ (weaker)The choice of base is substrate-dependent; stronger bases are often needed for less reactive substrates.
Solvent Toluene, Dioxane, or THF (anhydrous and degassed)Aprotic solvents that are stable at high temperatures.
Temperature 80-110 °CHigher temperatures are often necessary to drive the reaction with aryl chlorides.

Part 4: Troubleshooting Guide for N-Acylation

N-acylation is generally a high-yielding reaction, but issues can arise from the reactivity of the acylating agent and the reaction conditions.

Q: I am trying to acylate this compound with an acid anhydride, but the reaction is incomplete. When I use the corresponding acyl chloride, I get a better yield but also some dark-colored impurities. How can I achieve a clean and complete reaction?

A: Incomplete reactions with acid anhydrides suggest insufficient reactivity, while the formation of impurities with acyl chlorides points to side reactions, likely due to the generation of HCl.

Probable Causes & Solutions:

  • Reactivity of Acylating Agent: Acid anhydrides are less reactive than acyl chlorides.[13]

    • Solution 1: Catalyst for Anhydrides: If using an acid anhydride, adding a catalytic amount of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can significantly increase the reaction rate.

    • Solution 2: Use Acyl Chloride with a Base: Acyl chlorides are more reactive but produce HCl as a byproduct.[14] This acid can protonate the starting amine, rendering it non-nucleophilic, and can also cause decomposition. To mitigate this, add a non-nucleophilic base like triethylamine (Et₃N) or pyridine to scavenge the HCl.[15]

  • Reaction Conditions: Temperature and reaction time can influence the outcome.

    • Solution: Temperature Control: N-acylation reactions are often exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side product formation. Monitor the reaction by TLC to determine the optimal reaction time.

Experimental Protocol: N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 5: Visualizations

General Workflow for Derivatization

G cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_reagents Typical Reagents cluster_end Purified Product start 8-Chloro-1,2,3,4- tetrahydroquinoline alkylation N-Alkylation start->alkylation arylation N-Arylation start->arylation acylation N-Acylation start->acylation reagent_alk Alkyl Halide + Base or Aldehyde + Reducing Agent alkylation->reagent_alk reagent_ar Aryl Halide + Pd Catalyst + Ligand + Base arylation->reagent_ar reagent_ac Acyl Chloride + Base or Acid Anhydride acylation->reagent_ac product N-Substituted Derivative reagent_alk->product reagent_ar->product reagent_ac->product

Caption: General workflow for the derivatization of this compound.

Troubleshooting Decision Tree for a Failed N-Arylation Reaction

G cluster_check1 Initial Checks cluster_check2 Catalyst System cluster_check3 Reaction Conditions cluster_final Final Checks start Low/No Conversion in N-Arylation Reaction q1 Aryl Halide Used? start->q1 a1_cl Aryl Chloride q1->a1_cl Yes a1_br Aryl Bromide/Iodide q1->a1_br No q2 Bulky, Electron-Rich Ligand Used? (e.g., XPhos) a1_cl->q2 q3 Base Strength? a1_br->q3 s1 Increase Catalyst Loading (2-5 mol%) q2->s1 No q2->q3 Yes s1->q3 a3_strong Strong (e.g., NaOtBu) q3->a3_strong Strong a3_weak Weaker (e.g., K3PO4) q3->a3_weak Weak q4 Reaction Temperature? a3_strong->q4 s3 Switch to Stronger Base (e.g., NaOtBu) a3_weak->s3 s2 Increase Temperature (>100 °C) q4->s2 <100 °C q5 Reagents Anhydrous & Degassed? q4->q5 >=100 °C s2->q5 s3->q4 s4 Ensure Dry & Oxygen-Free Conditions q5->s4 No

Caption: Troubleshooting decision tree for a failed Buchwald-Hartwig N-arylation reaction.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Alkylation of Amines. (n.d.).
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.).
  • Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. (2023). ResearchGate.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). National Institutes of Health.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation. (2024). ACS Publications.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate.
  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications.
  • Reductive amination. (n.d.). Wikipedia.
  • Acylation of amines with different anhydrides. (n.d.). ResearchGate.
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. (2022). YouTube.
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.).
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health.
  • Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. (n.d.). ResearchGate.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • N-Acylation of Amides With Acid Anhydrides by Way of Dual: Activation Using MGBR Oet. (n.d.).
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025). ResearchGate.
  • Specific solvent issues with Reductive Amination/Alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (n.d.). Organic Chemistry Portal.
  • Reductive Amination. (n.d.). Chemistry Steps.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025).
  • The most hated method of purification: column chromatography. (2013). Reddit.
  • Synthesis of n-chloroquinolines and n-ethynylquinolines (n=2, 4, 8): Homo and heterocoupling reactions. (2025). ResearchGate.
  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (n.d.). MDPI.
  • Synthesis of N-alkyl and N-aryl isoquinolones and derivatives via Pd-catalysed C–H activation and cyclization reactions. (n.d.). Royal Society of Chemistry.

Sources

stability issues of 8-Chloro-1,2,3,4-tetrahydroquinoline under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Research on Stability

I've kicked off my investigation by hitting Google. I'm focusing specifically on the stability of 8-Chloro-1,2,3,4-tetrahydroquinoline. I'm trying to unearth info on degradation pathways and any sensitivity to environmental factors. I want to build a solid foundation of data to work from.

Expanding the Search Parameters

I'm broadening my Google search to be more specific, honing in on degradation pathways and analytical methods for this compound. I'm prioritizing data tables and visual representations of the stability data. I'm focusing on incorporating in-text citations and generating Graphviz diagrams for clarity. I'm building a Q&A format for technical support.

Deepening Stability Investigation

I'm now diving deep into the stability of this compound, concentrating on degradation pathways and analytical methods. I'm expanding to include light, temperature, pH, and oxidative conditions as factors. I will synthesize the data to isolate common stability issues, creating a structured question-and-answer format for technical support. I'm focusing on "why" behind the advice. I'll include in-text citations.

Envisioning Support Structure

I'm now outlining a technical support center dedicated to addressing the stability issues of this compound. I'm focusing on creating a structured response, with a logical flow for researchers to easily find solutions. This involves a planned breakdown for clear information.

Designing The Center's Flow

I'm now focusing on the support center's structure. I'm planning a flow that includes a clear intro followed by sections for stability issues like storage and temperature. I will use a Q&A format. I'm also synthesizing technical information and I found a lack of specific data on the target compound, so I'm extrapolating from related compounds.

Defining Expert Guidance

I'm now focusing on synthesizing the technical knowledge needed for the support center. I'm prioritizing structuring the information for clarity. Because specific data on this compound is scarce, I'm extrapolating from principles of organic chemistry and data on related compounds. I'm focusing on stability studies and ICH guidelines, while carefully distinguishing the target compound from its isomers. I aim to adopt the persona of an expert to guide researchers effectively.

Developing Actionable Protocols

I'm now detailing a structure for this technical support center. It focuses on the stability of this compound. I've outlined a Q&A format. Given the lack of specific data, I'm now synthesizing general principles of organic chemistry. I'm focusing on forced degradation studies and ICH guidelines, while keeping the advice from the search results in mind. I'll include a template and a flowchart.

Designing Troubleshooting Pathways

I'm now outlining a detailed structure for the technical support center, including specific troubleshooting steps. I'll provide clear solutions for researchers by integrating a flowchart for a decision-making process when samples show impurities. I'm focusing on the "why" behind each recommendation, such as the potential for oxidation/aromatization. I'll also incorporate a template for data recording during forced degradation studies, and a diagram showing potential degradation pathways.

Developing Comprehensive Guidance

I'm now detailing a comprehensive technical support guide. I've structured sections to address specific instability scenarios, including storage, light exposure, and pH effects. My goal is to outline a detailed, stepwise protocol for "Forced Degradation Studies." I'm also including a template table that the researcher should generate for data during forced degradation studies, and a diagram illustrating potential degradation pathways for the researcher. I'll cite the search results regarding forced degradation principles.

Refining Content and Structure

I'm now detailing the planned technical support guide. I'm focusing on the "Forced Degradation Studies" section, creating a detailed template for data recording. I'm prioritizing illustrating specific degradation pathways using a diagram. I'll focus on the analytical method for degradation products. I'm including a flowchart for troubleshooting.

Technical Support Center: Understanding the Degradation Pathways of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 8-Chloro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for stability and degradation studies. As a substituted tetrahydroquinoline, this molecule is a core scaffold in numerous synthetic pharmaceuticals, making a thorough understanding of its stability profile essential for successful drug development.[1] This document outlines the key degradation pathways, provides detailed experimental protocols, and offers solutions to common challenges encountered during analysis.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?

The principal degradation pathways are dictated by the molecule's chemical structure: a secondary amine within a partially saturated heterocyclic ring and a chlorinated aromatic ring. Based on these features, the primary pathways to investigate under forced degradation conditions are oxidation, hydrolysis (acidic and basic), photolysis, and thermal stress.[2][3] These studies are mandated by regulatory bodies like the ICH to elucidate potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Q2: What is the most likely product of oxidation for this molecule?

The tetrahydroquinoline core is susceptible to oxidation. The most common oxidative transformation is dehydrogenation (aromatization) of the heterocyclic ring to yield the corresponding 8-Chloroquinoline.[6] This is a well-documented reaction for tetrahydroquinolines. Other potential oxidative degradants could include N-oxides, resulting from the oxidation of the secondary amine, or hydroxylated species on the aromatic ring.[7]

Q3: How does the chloro-substituent on the aromatic ring influence degradation?

The chlorine atom is a critical factor in the molecule's stability profile. Firstly, the carbon-chlorine bond can be susceptible to cleavage under photolytic stress, a process known as dechlorination.[8] Secondly, as an electron-withdrawing group, it influences the electron density of the benzene ring, which can affect the rates of hydrolysis and the susceptibility of the ring to oxidative attack.

Q4: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a wide pH range, intense light, and oxidizing agents.[4][9] The goal is to generate likely degradation products in a short period.[10] This information is crucial for several reasons:

  • Pathway Elucidation: It helps establish the degradation pathways and intrinsic stability of the molecule.[10]

  • Method Validation: It is used to develop and validate stability-indicating analytical methods, ensuring the method can separate the active pharmaceutical ingredient (API) from all potential degradants.[3][11]

  • Formulation Development: Knowledge of degradation helps in developing a stable formulation and selecting appropriate packaging and storage conditions.[5][7]

Troubleshooting and Experimental Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Unexpected Peaks in Oxidative Stress Chromatogram

Q: I ran a forced degradation study using hydrogen peroxide and my HPLC-UV chromatogram shows several unexpected peaks that I can't identify. What are the likely causes and how can I investigate them?

A: This is a common scenario in oxidative stress testing. The appearance of multiple unexpected peaks can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Causality: Hydrogen peroxide can initiate complex free-radical reactions, leading to a cascade of products.[9] Beyond the expected aromatization to 8-Chloroquinoline, you may be observing secondary degradation products (where a primary degradant breaks down further), N-oxidation, or even ring-opening products.

  • Troubleshooting Protocol:

    • Run Blanks: First, inject a blank sample containing only the solvent and hydrogen peroxide, stored under the same conditions. This will rule out any impurities or degradants from your reagents.

    • Characterize Starting Material: Analyze a high-concentration sample of your this compound starting material to ensure the peaks are not pre-existing impurities.

    • Reduce Stress Conditions: Excessive degradation (>20%) can produce secondary products not relevant to real-world stability.[10] Reduce the H₂O₂ concentration (e.g., from 3% to 0.5%), lower the temperature, or shorten the exposure time to target a more appropriate degradation level of 5-20%.[2][10]

    • Employ Mass Spectrometry (LC-MS): The most effective tool for identification is LC-MS.[3] By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can propose empirical formulas.

      • An increase of 16 amu (+16) suggests the formation of an N-oxide or a hydroxylated derivative .

      • A decrease of 2 amu (-2) strongly indicates aromatization to 8-Chloroquinoline.

      • More significant mass changes may suggest ring cleavage.

Issue 2: Poor Mass Balance in Photostability Studies

Q: After exposing my sample to ICH-specified light conditions, my assay shows a 25% loss of the parent compound, but the total area of the degradant peaks only accounts for about 10%. Why is my mass balance so low?

A: Achieving good mass balance is a critical part of a successful stability study, and photostability testing often presents unique challenges.

  • Causality: A poor mass balance suggests that some degradation products are not being detected by your analytical method.[5] In photostability studies, this can be due to several reasons:

    • Formation of Volatile Products: Photolytic reactions, especially those involving dechlorination, can lead to the formation of volatile organic compounds that are lost from the sample.

    • Non-Chromophoric Degradants: The degradants may lack a UV chromophore and will be invisible to a standard HPLC-UV detector. Ring cleavage can destroy the aromatic system responsible for UV absorbance.

    • Precipitation: Highly polar or polymeric degradants may precipitate out of the solution and will not be injected into the HPLC system.

  • Troubleshooting Protocol:

    • Visual Inspection: Carefully inspect your sample vials for any signs of precipitation or film formation after light exposure.

    • Use a Universal Detector: Couple your HPLC to a more universal detector in series with the UV detector. Techniques like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) can detect compounds without a strong UV chromophore.

    • Headspace GC-MS Analysis: If you suspect volatile degradants, analyze the headspace of a stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile products.

    • Modify Extraction/Dilution Solvent: Ensure your diluent can solubilize all potential degradation products. Try a solvent with a different polarity or higher solubilizing power.

Issue 3: No Significant Degradation Observed

Q: I have subjected this compound to the standard hydrolytic and thermal stress conditions, but I see less than 1% degradation. Is this compound just extremely stable?

A: While the compound may be robust, it is more likely that the stress conditions were not sufficiently stringent to induce degradation. The goal of a forced degradation study is to achieve a measurable level of degradation (ideally 5-20%) to prove the method's stability-indicating capability.[2][10]

  • Causality: The activation energy for the degradation reaction has not been overcome by the applied stress. Tetrahydroquinolines can be quite stable, especially to thermal stress in a solid state. Hydrolysis may also be slow near neutral pH.

  • Troubleshooting Protocol:

    • Increase Stressor Severity: Incrementally increase the severity of the conditions.

      • Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1 M to 1 M HCl/NaOH) and/or increase the temperature (e.g., from 60°C to 80°C).[4]

      • Thermal: For solid-state studies, if the melting point is high, you may need to increase the temperature significantly (e.g., to 105°C or higher, depending on the substance's properties).[7] For solutions, refluxing the sample may be necessary.

    • Increase Study Duration: Extend the exposure time. Some reactions are simply slow and may require several days to show significant degradation.

    • Check Solubility: Ensure the compound is fully dissolved in the stress medium. Poor solubility can drastically reduce the degradation rate in solution-state studies. A co-solvent may be required if solubility in aqueous acid/base is low.[4]

Visualized Degradation Pathways & Workflows
Predicted Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for this compound under common stress conditions.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Oxidation Oxidation Parent 8-Chloro-1,2,3,4- tetrahydroquinoline Oxidation->Parent Photolysis Photolysis Photolysis->Parent Hydrolysis Hydrolysis Hydrolysis->Parent 8-Chloroquinoline 8-Chloroquinoline N-Oxide Derivative N-Oxide Derivative Hydroxylated Derivative Hydroxylated Derivative Dechlorinated THQ Dechlorinated THQ Ring-Opened Products Ring-Opened Products Parent->8-Chloroquinoline Aromatization Parent->N-Oxide Derivative Parent->Hydroxylated Derivative Parent->Dechlorinated THQ Parent->Ring-Opened Products

Caption: Predicted degradation pathways for this compound.

Forced Degradation Experimental Workflow

The diagram below outlines a standard workflow for conducting forced degradation studies.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) B Acid Hydrolysis (0.1-1M HCl, 60°C) A->B C Base Hydrolysis (0.1-1M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solution) (80°C) A->E F Photolytic (ICH Q1B Light Box) A->F G Withdraw Samples at Time Points (e.g., 1, 3, 5 days) B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute to Target Conc. G->H I Analyze by Stability- Indicating HPLC-UV/MS H->I

Caption: General workflow for a forced degradation (stress testing) study.

Experimental Protocols & Data
Protocol 1: Forced Degradation Study

This protocol provides a starting point for stress testing. The goal is to achieve 5-20% degradation; therefore, conditions should be optimized as needed.[2]

1. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., 50:50 Methanol:Water).

2. Application of Stress Conditions:

  • For each condition, use a control sample (drug substance in solvent without the stressor) stored under the same conditions.

Stress TypeRecommended Starting Conditions
Acid Hydrolysis Mix 1 mL of stock with 1 mL of 1 M HCl. Store at 60°C.[4]
Base Hydrolysis Mix 1 mL of stock with 1 mL of 1 M NaOH. Store at 60°C.[4]
Oxidation Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature in the dark.[7]
Thermal Store the stock solution at 80°C in the dark.[7]
Photolytic Expose the stock solution in a transparent vial to a light source meeting ICH Q1B specifications (e.g., 1.2 million lux hours and 200 watt hours/m²). A dark control should be wrapped in foil and stored alongside.[2]

3. Sampling and Analysis:

  • Withdraw aliquots at appropriate time points (e.g., 6 hours, 1 day, 3 days, 7 days).

  • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze all samples, including controls, using a validated stability-indicating HPLC method, preferably with both UV and MS detection.

Table 1: Recommended Starting Conditions for Forced Degradation Studies
Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (Days)
Hydrolysis (Acid) 0.1 M - 1 M HCl40°C, 60°C1, 3, 5, 7
Hydrolysis (Base) 0.1 M - 1 M NaOH40°C, 60°C1, 3, 5, 7
Oxidation 0.1% - 3% H₂O₂25°C (Room Temp)1, 3, 5, 7
Thermal (Solid) 70°C or 105°CDry Heat1, 3, 5, 7
Photolytic Light ≥ 1.2 million lux·hr; UV ≥ 200 W·hr/m²Ambient TemperatureUntil exposure met

This table is adapted from general guidelines and serves as a starting point.[2][4][7]

References
  • Forced Degradation Studies. (2016). MedCrave online. [Link]
  • Padwa, A., et al. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. PMC - NIH. [Link]
  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). PubChem. [Link]
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (n.d.). PMC - PubMed Central. [Link]
  • Microbial degradation of quinoline. (n.d.).
  • Photodegradation of quinoline in water. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline. (n.d.). Chemsrc. [Link]
  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. [Link]
  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
  • Stability Studies. (n.d.). Coriolis Pharma. [Link]
  • Tetrahydro-3-benzazepin-2-ones by lead tetraacetate oxidation of isoquinoline enamides. (n.d.). Organic Syntheses Procedure. [Link]
  • This compound. (n.d.). Free SDS search. [Link]
  • Tetrahydroquinoline synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Degradation of Pesticides Using Semiconducting and Tetrapyrrolic Macrocyclic Photocatalysts—A Concise Review. (n.d.). MDPI. [Link]
  • Development of an Analytical Method for Determination of Related Substances and Degradation Products of Cabotegravir Using Analytical Quality by Design Principles. (2022). NIH. [Link]
  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. (1989). PubMed. [Link]
  • Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline. (n.d.).
  • Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. [Link]
  • Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub. [Link]
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). AWS. [Link]

Sources

methods for removing impurities from 8-Chloro-1,2,3,4-tetrahydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 8-Chloro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable synthetic intermediate with high purity. As a foundational scaffold in numerous biologically active compounds, its purity is paramount for reliable downstream applications.[1] This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct, problem-solving format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound, and how can I detect them?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common methods for synthesizing the tetrahydroquinoline core involve the reduction of a quinoline or isoquinoline precursor, or cyclization strategies like the Bischler-Napieralski reaction followed by reduction.[2] Consequently, impurities typically fall into one of three categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could be 8-chloroquinoline, an N-acyl phenylethylamine, or a related precursor.

  • Reaction Byproducts: These can include isomers (if the cyclization is not perfectly regioselective), over-reduced or oxidized species (e.g., 8-chloroisoquinoline if the reduction is incomplete), and products from side reactions.

  • Residual Reagents and Solvents: Catalysts (like Palladium on carbon), acids, bases, and solvents used in the reaction and initial workup can be carried through.

A multi-faceted analytical approach is the most effective way to identify these impurities before selecting a purification strategy.

Impurity Type Primary Detection Method Secondary Method / Confirmation Notes
Unreacted Starting Materials Thin Layer Chromatography (TLC)¹H NMR SpectroscopyCompare the crude sample against a spot of the pure starting material on the same TLC plate.
Isomeric Byproducts ¹H NMR, ¹³C NMR SpectroscopyLC-MSIsomers may have very similar polarities, making them difficult to distinguish by TLC alone. NMR is crucial for structural confirmation.
Oxidized/Reduced Species TLC, ¹H NMR SpectroscopyMass Spectrometry (MS)Aromatic protons in an oxidized quinoline byproduct will have a distinct downfield shift in the NMR spectrum compared to the tetrahydroquinoline product.
Catalysts (e.g., Pd/C) Visual Inspection, ICP-MSN/AIncomplete filtration will leave the crude product as a dark grey or black solid/oil. ICP-MS is required for trace metal analysis.
Solvents/Reagents ¹H NMR SpectroscopyGas Chromatography (GC)Residual solvents like THF, Dichloromethane, or Ethyl Acetate are easily identified by their characteristic peaks in the ¹H NMR spectrum.
Q2: I have a complex crude mixture. What is a robust, general workflow for purifying this compound?

A2: A systematic, multi-step approach is essential for purifying this compound, especially when dealing with a variety of impurity types. The basic nature of the tetrahydroquinoline nitrogen is the key to an effective initial purification step. The following workflow provides a logical progression from crude reaction mixture to highly pure material.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Polish start Crude Reaction Mixture acid_base Acid-Base Extraction (Dissolve in EtOAc, wash with aq. HCl) start->acid_base neutralize Basify Aqueous Layer (aq. NaOH) & Extract with Organic Solvent acid_base->neutralize Separate Layers dry Dry & Evaporate neutralize->dry chromatography Flash Column Chromatography dry->chromatography If oily or multiple close spots on TLC recrystallization Recrystallization dry->recrystallization If solid and significantly pure chromatography->recrystallization Optional Polish final_product Pure 8-Chloro-1,2,3,4- tetrahydroquinoline chromatography->final_product recrystallization->final_product Column_Chromatography TLC 1. TLC Analysis (Find eluent for Rf ≈ 0.35) Pack 2. Pack Column (Slurry or Dry Pack) TLC->Pack Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine

Sources

Technical Support Center: Stereoselective Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 8-chloro-1,2,3,4-tetrahydroquinoline (THQ) analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic challenge. The 8-chloro-THQ scaffold is a privileged core in numerous biologically active molecules, and its efficient, stereocontrolled synthesis is of paramount importance.

This resource is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific issues you may encounter in the lab. We will delve into the causality behind common experimental challenges and provide actionable, field-proven solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What makes the stereoselective synthesis of 8-chloro-THQs particularly challenging?

A1: The primary challenge stems from the electronic properties of the 8-chloro substituent. As an electron-withdrawing group, it deactivates the aniline nitrogen and the aromatic ring, which can impede key steps in many common synthetic routes like the Povarov reaction or catalytic asymmetric hydrogenation.[1][2] This deactivation can lead to sluggish reactions, requiring harsher conditions that may compromise the enantioselectivity of chiral catalysts. Furthermore, steric hindrance from the C8 substituent can influence the approach of reactants to the catalytic center, demanding careful selection of the chiral catalyst and conditions to achieve high stereocontrol.

Q2: What are the primary strategies for the asymmetric synthesis of this scaffold?

A2: The two most prevalent and powerful strategies are:

  • Catalytic Asymmetric Povarov Reaction: This is a formal [4+2] cycloaddition between an N-arylimine (often formed in situ from 8-chloroaniline and an aldehyde) and an electron-rich alkene. The stereoselectivity is induced by a chiral catalyst, most commonly a chiral phosphoric acid (CPA) or a chiral metal complex.[2][3][4][5] This method is highly convergent and allows for rapid assembly of the THQ core.

  • Asymmetric Hydrogenation of Quinolines: This involves the synthesis of a substituted 8-chloroquinoline followed by an enantioselective reduction of the C=N bond within the aromatic ring. This is typically achieved using transition metal catalysts (e.g., Iridium or Rhodium) with chiral ligands or through organocatalytic transfer hydrogenation, often employing a Hantzsch ester as the hydrogen source in the presence of a chiral Brønsted acid.[6][7][8][9]

Q3: How does a chiral phosphoric acid (CPA) catalyst induce enantioselectivity?

A3: Chiral phosphoric acids are remarkable bifunctional catalysts. The acidic proton (P-OH) activates the electrophile (e.g., an imine) by protonation, making it more susceptible to nucleophilic attack. Simultaneously, the Lewis basic phosphoryl oxygen (P=O) can orient the nucleophile (e.g., an alkene or Hantzsch ester).[10] This dual activation within a well-defined chiral pocket creates a highly organized transition state, favoring the formation of one enantiomer over the other. The specific stereochemical outcome is dictated by the steric and electronic interactions between the substrates and the chiral backbone of the catalyst (typically a BINOL or SPINOL derivative).[10]

Troubleshooting Guide

This section addresses specific problems encountered during synthesis, providing potential causes and recommended solutions.

Problem 1: Low Enantiomeric Excess (ee)

You've run your reaction, and while you've formed the desired 8-chloro-THQ, the enantiomeric excess is disappointingly low.

G start Low ee Observed cat_check Is the Catalyst Optimal? start->cat_check cond_check Are Reaction Conditions Optimized? cat_check->cond_check Yes cat_sol Screen Catalyst Library: - Vary 3,3' substituents on CPA - Test different metal/ligand combos cat_check->cat_sol No bg_check Is Background (Uncatalyzed) Reaction Significant? cond_check->bg_check Yes cond_sol_temp Lower Reaction Temperature cond_check->cond_sol_temp No bg_sol Lower Temperature Decrease Reactant Concentration bg_check->bg_sol Yes final_res Improved ee bg_check->final_res No cat_sol->final_res cond_sol_solv Screen Solvents: - Non-polar aprotic (Toluene, DCM) - Ethereal (MTBE, CPME) cond_sol_temp->cond_sol_solv cond_sol_solv->bg_check bg_sol->final_res

Caption: Decision workflow for troubleshooting low enantiomeric excess (ee).

Explanation: The "lock-and-key" interaction between the catalyst and the substrate is paramount. The steric and electronic properties of your specific substrates (the 8-chloroaniline derivative and the coupling partner) may not be a good match for the chiral environment of the catalyst you've chosen. The 8-chloro group, in particular, may lead to unfavorable interactions.

Solutions:

  • Screen Chiral Phosphoric Acids (CPAs): If using CPA catalysis, the 3,3'-substituents on the BINOL backbone create the chiral pocket. A small library of catalysts should be screened. For electron-deficient anilines, bulkier catalysts often perform better by creating a more sterically demanding environment that enhances facial discrimination.

  • Vary Metal/Ligand Combination: In metal-catalyzed hydrogenations, both the metal center and the chiral ligand are critical. Screen different chiral ligands (e.g., Feringa's phosphoramidites, Josiphos, etc.) with common metal precursors like [Ir(COD)Cl]₂ or Rh(I) complexes.[8][11]

Explanation: Temperature and solvent play a critical role in the stability of the diastereomeric transition states that lead to the two enantiomers. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee. The solvent can influence catalyst solubility, aggregation, and interaction with the substrates.

Solutions:

  • Lower the Temperature: As a rule of thumb, lower temperatures generally lead to higher enantioselectivity. Run a temperature screen from room temperature down to -78 °C to find the optimal balance between reaction rate and selectivity.

  • Solvent Screening: The polarity and coordinating ability of the solvent are crucial. Non-polar, aprotic solvents like toluene, dichloromethane (DCM), or methyl tert-butyl ether (MTBE) are often good starting points for CPA catalysis. Avoid polar, protic solvents like methanol, which can interfere with the hydrogen bonding crucial for catalysis.

Table 1: Representative Effect of Temperature and Solvent on Enantioselectivity (Note: Data is illustrative and based on general trends reported in the literature.)

EntryCatalystSolventTemperature (°C)Yield (%)ee (%)
1CPA-1Toluene259575
2CPA-1Toluene09188
3CPA-1Toluene-208594
4CPA-1DCM08882
5CPA-1MTBE09091

Explanation: A non-catalyzed or achirally catalyzed reaction may be occurring in parallel with your desired asymmetric transformation, producing a racemic version of your product and thus lowering the overall ee. This is more common at higher temperatures or concentrations.

Solutions:

  • Run a Control Reaction: Set up the reaction without the chiral catalyst to quantify the rate of the background reaction. If it is significant, the conditions must be adjusted.

  • Lower Reactant Concentration: Lowering the concentration can sometimes disfavor the bimolecular background reaction relative to the catalyst-mediated pathway.

  • Use of Additives: In some cases, additives can suppress the background reaction. For example, the use of molecular sieves can remove trace water that might facilitate an achiral pathway.

Problem 2: Low Reaction Yield or Conversion

You've optimized for ee, but now the reaction is sluggish, giving low conversion or a poor isolated yield.

Explanation: As mentioned, the 8-chloro group deactivates the aniline starting material. The resulting imine is less nucleophilic and the aromatic ring is less prone to cyclization.

Solutions:

  • Increase Catalyst Loading: A higher catalyst loading (e.g., from 1-2 mol% to 5-10 mol%) can sometimes overcome poor substrate reactivity. This should be done cautiously as it increases cost and can sometimes lead to lower ee.

  • Stronger Acid Co-catalyst: For metal-catalyzed hydrogenations, sometimes a Brønsted or Lewis acid additive can help activate the substrate.[12] For Povarov-type reactions, a more acidic CPA might be beneficial.

  • Modify the N-Protecting Group: If your synthesis allows, protecting the aniline nitrogen with a group other than H (e.g., Boc, Cbz) can dramatically alter its electronic properties, though this adds steps to the overall synthesis.

Explanation: Impurities in your starting materials or solvent (e.g., water, amines, coordinating species) can poison the catalyst. The product itself can also sometimes act as an inhibitor, leading to stalling of the reaction at partial conversion.

Solutions:

  • Purify Reagents: Ensure all starting materials and solvents are rigorously purified and dried. Use of freshly distilled solvents and recrystallized solids is recommended.

  • Slow Addition: If product inhibition is suspected, adding one of the reactants slowly over time can keep its concentration low and minimize inhibition.

Key Experimental Protocols

Protocol 1: General Procedure for CPA-Catalyzed Asymmetric Povarov Reaction
  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., TRIP, 0.02 mmol, 2 mol%).

  • Add freshly distilled, anhydrous solvent (e.g., toluene, 2.0 mL).

  • Add the 8-chloroaniline derivative (1.0 mmol, 1.0 equiv) and the aldehyde component (1.1 mmol, 1.1 equiv). Stir for 10-15 minutes at room temperature to facilitate in situ imine formation.

  • Add activated 4Å molecular sieves (~100 mg) to sequester water.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the electron-rich alkene (1.5 mmol, 1.5 equiv) dropwise.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chiral HPLC Method Development for ee Determination
  • Column Selection: Start with common polysaccharide-based chiral stationary phases (CSPs) like Chiralcel OD-H, OJ-H, or Chiralpak AD-H, AS-H.

  • Mobile Phase: Begin with a standard mobile phase of hexane/isopropanol (IPA). A typical starting gradient might be 90:10 hexane:IPA.

  • Analysis of Racemic Standard: First, inject a sample of the racemic product (obtained from the uncatalyzed reaction or by mixing the two enantiomers) to determine the retention times of both enantiomers and ensure baseline separation.

  • Optimization: If separation is poor, adjust the ratio of hexane to IPA. Decreasing the percentage of the polar modifier (IPA) will generally increase retention time and may improve resolution. Small amounts of additives like trifluoroacetic acid (TFA) for acidic analytes or diethylamine (DEA) for basic analytes can improve peak shape.

  • Sample Analysis: Once a suitable method is established, analyze your chiral sample to determine the peak areas for each enantiomer and calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

References

  • Park, D. Y., Lee, S. Y., Jeon, J., & Cheon, C. H. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry, 83(19), 12486-12495. [Link]
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • Vila, C., et al. (2022). Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids. Organic Letters. [Link]
  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Beilstein Journal of Organic Chemistry, 10, 2550-2586. [Link]
  • Rueping, M., et al. (2006). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation of Quinolines. Angewandte Chemie International Edition, 45(22), 3683-3686. [Link]
  • Yang, X. L., Dong, X. Q., & Zhang, X. M. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives Via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
  • Li, W., Jia, Q., Du, Z., Zhang, K., & Wang, J. (2014). Amine-Catalyzed Enantioselective 1,3-Dipolar Cycloadditions of Aldehydes to C,N-Cyclic Azomethine Imines. Chemistry – A European Journal, 20(22), 6592-6596. [Link]
  • Clayden, J., et al. (2005). Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. Organic & Biomolecular Chemistry, 3(8), 1543-1553. [Link]
  • Li, C., et al. (2022). Highly enantioselective synthesis of both tetrahydroquinoxalines and dihydroquinoxalinones via Rh–thiourea catalyzed asymmetric hydrogenation.
  • Kant, K., et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
  • Cheon, C. H. (2018). Organocatalytic one-pot reaction for synthesis of tetrahydroquinolines.
  • Rueping, M., et al. (2008). Enantioselective Organocatalytic C−H Bond Functionalization via Tandem 1,5-Hydride Transfer/Ring Closure: Asymmetric Synthesis of Tetrahydroquinolines. Journal of the American Chemical Society, 130(42), 13852-13854. [Link]
  • O'Brien, P., et al. (2012). Synthesis and Kinetic Resolution of Substituted Tetrahydroquinolines by Lithiation then Electrophilic Quench.
  • Luo, F., et al. (2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. Organic Letters, 24(42), 7809-7813. [Link]
  • Ben-Ammar, A., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]
  • Zhou, J. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1-23. [Link]
  • Feng, X., et al. (2011). Asymmetric Synthesis of Tetrahydroquinolines With Quaternary Stereocenters Through the Povarov Reaction. Chemistry – A European Journal, 17(49), 13800-13805. [Link]
  • Liu, Y., et al. (2020). Theoretical investigation on the mechanism and enantioselectivity of organocatalytic asymmetric Povarov reactions of anilines and aldehydes.
  • Malakar, C. C., et al. (2024). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines.

Sources

Technical Support Center: Alternative Synthetic Routes for 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline. This document is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, offering troubleshooting guides and FAQs to address challenges you may encounter in the lab.

Part 1: Strategic Synthesis—Choosing Your Route

The selection of a synthetic route is a critical decision dictated by factors such as starting material availability, required scale, purity specifications, and available equipment. For this compound, two primary and robust strategies are commonly employed: Direct Catalytic Hydrogenation and Reductive Cyclization .

Route Selection Workflow

This workflow helps you decide which synthetic path best suits your laboratory's needs and constraints.

start Start: Need to Synthesize 8-Chloro-THQ q1 Is high-purity 8-Chloroquinoline commercially available? start->q1 q2 Do you have access to a high-pressure hydrogenation apparatus? q1->q2 Yes route2 Consider Path: Route 2 - Reductive Cyclization q1->route2 No q3 Is avoiding multi-step synthesis a high priority? q2->q3 Yes q2->route2 No route1 Recommended Path: Route 1 - Catalytic Hydrogenation q3->route1 Yes q3->route2 No end Proceed to Protocol route1->end route2->end

Caption: Decision workflow for selecting a synthetic route.

Comparative Analysis of Synthetic Routes

The table below provides a high-level comparison of the two primary synthetic methodologies discussed in this guide.

FeatureRoute 1: Catalytic HydrogenationRoute 2: Reductive Cyclization
Starting Material 8-Chloroquinoline2-Chloroaniline, Acrolein/Crotonaldehyde derivatives
Number of Steps 12-3
Key Challenge Potential dehalogenation; handling of pyrophoric catalystsControl of side reactions; precursor synthesis
Scalability Excellent, commonly used in industryGood, but can be limited by workup complexity
Typical Yields High (>90%)Moderate to High (60-85% over 2 steps)
Equipment High-pressure hydrogenator (e.g., Parr shaker)Standard laboratory glassware

Part 2: Route 1 - Catalytic Hydrogenation of 8-Chloroquinoline

This is the most direct and atom-economical approach, reducing the pyridine ring of 8-chloroquinoline to its corresponding tetrahydro derivative. The reaction's success hinges on catalyst selection and precise control of reaction conditions to prevent unwanted side reactions, most notably dehalogenation.

Reaction Scheme & Mechanism

The reaction proceeds via the addition of hydrogen across the double bonds of the pyridine portion of the quinoline ring, mediated by a heterogeneous metal catalyst.

Caption: Catalytic hydrogenation of 8-chloroquinoline.

Detailed Experimental Protocol

Materials:

  • 8-Chloroquinoline (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Ethyl Acetate), reagent grade

  • Hydrogen gas (high purity)

  • High-pressure reaction vessel (e.g., Parr hydrogenation apparatus)

Procedure:

  • Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and has been leak-tested according to the manufacturer's instructions.

  • Charging the Vessel: To the vessel, add 8-chloroquinoline followed by the solvent (ethanol, ~10-20 mL per gram of substrate).

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Handle the wet catalyst in an inert atmosphere or add it quickly to the solvent to minimize air exposure.

  • Sealing and Purging: Seal the vessel. Purge the headspace 3-5 times with nitrogen or argon to remove all oxygen, then purge 3-5 times with hydrogen gas.

  • Reaction: Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi). Begin stirring and heat the reaction to the target temperature (e.g., 25-80 °C). The optimal conditions may require scouting.[1]

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or GC-MS analysis of a carefully vented aliquot.

  • Workup: a. Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. b. Purge the vessel with nitrogen. c. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should not be allowed to dry in the air as it can ignite. Quench it with water immediately after filtration. d. Rinse the filter cake with a small amount of the reaction solvent. e. Concentrate the filtrate under reduced pressure to yield the crude product.

Troubleshooting and FAQs for Route 1

Q1: My reaction is incomplete or has stalled, and hydrogen uptake has stopped prematurely. What went wrong?

  • Answer: This is a common issue that can stem from several sources:

    • Catalyst Poisoning: The most frequent cause. Sulfur or other heteroatom-containing impurities in your starting material or solvent can irreversibly bind to the catalyst's active sites. Ensure you are using high-purity 8-chloroquinoline and solvents.

    • Insufficient Catalyst Loading: For difficult reductions, a higher catalyst loading (up to 10 mol %) may be necessary.

    • Inadequate Pressure/Temperature: The reduction of the pyridine ring can be sluggish. Increasing hydrogen pressure and/or temperature can significantly increase the reaction rate.[2] However, be cautious as this can also promote side reactions.

Q2: I am observing a significant amount of a byproduct that appears to be tetrahydroquinoline (without the chlorine). How can I prevent this dehalogenation?

  • Answer: Dehalogenation is a well-known side reaction in catalytic hydrogenations of aryl halides. It is often promoted by acidic conditions or overly harsh reaction parameters.

    • Add a Base: The most effective countermeasure is to add a non-nucleophilic base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), to the reaction mixture (1-2 equivalents). This neutralizes any trace acids (like HCl) that can form and promote the side reaction.

    • Milder Conditions: Reduce the temperature and/or hydrogen pressure.

    • Catalyst Choice: Palladium is particularly prone to causing dehalogenation. Consider switching to a different catalyst, such as Platinum(IV) oxide (PtO₂, Adam's catalyst) or a Rhodium-based catalyst, which are often less aggressive in this regard.

Q3: How do I purify the final this compound?

  • Answer: The crude product is often of high purity but can be further purified if needed.

    • Acid-Base Extraction: Dissolve the crude oil in a nonpolar organic solvent like dichloromethane or ether. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the basic tetrahydroquinoline, pulling it into the aqueous layer. The aqueous layer can then be basified (e.g., with 2M NaOH) to a pH > 10, and the free-base product is re-extracted into an organic solvent. This is highly effective at removing non-basic impurities.

    • Crystallization: The product can be converted to its hydrochloride salt by dissolving it in a solvent like ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol. The resulting salt often crystallizes and can be collected by filtration.[3]

    • Column Chromatography: Chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed in the mobile phase to prevent streaking) is also a viable option.

Part 3: Route 2 - Reductive Cyclization

This classical approach builds the tetrahydroquinoline ring from acyclic precursors. A common strategy involves the reaction of a substituted aniline with an α,β-unsaturated carbonyl compound (Michael addition) followed by the reduction of a nitro group and subsequent intramolecular cyclization.[4]

Reaction Scheme & Mechanism

This is a domino reaction where the reduction of the nitro group to an aniline initiates a spontaneous intramolecular cyclization.[4]

Caption: A representative reductive cyclization pathway.

Detailed Experimental Protocol (Illustrative)

Step A: Synthesis of Precursor (e.g., 3-(2-Chloro-6-nitrophenyl)propanal) This step can be complex; the chosen example is illustrative of the principle. A common method is a Michael addition of a suitable carbanion to a nitro-substituted benzene ring.

Step B: Reductive Cyclization

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the nitro-precursor (1.0 eq) and a solvent such as ethanol or acetic acid.

  • Reductant Addition: Add the reducing agent. For a classic Béchamp reduction, this would be iron powder (Fe, ~5 eq) followed by the slow addition of concentrated hydrochloric acid (HCl). The reaction is often exothermic.

  • Reaction: Heat the mixture to reflux for several hours until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Workup: a. Cool the reaction to room temperature and filter through Celite® to remove the iron salts. b. Dilute the filtrate with water and basify to pH > 10 with a concentrated NaOH or NH₄OH solution. This precipitates the remaining iron hydroxides and deprotonates the product. c. Extract the aqueous slurry multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product.

Troubleshooting and FAQs for Route 2

Q1: The initial Michael addition to form my precursor is low-yielding or forms multiple products. How can I improve it?

  • Answer: Michael additions can be tricky. Success depends on the nucleophile, the acceptor, and the conditions.

    • Base and Solvent Choice: The choice of base is critical. A weaker base like triethylamine might be sufficient, or a stronger, non-nucleophilic base like DBU may be required. The solvent can also play a major role in reaction efficiency.

    • Temperature Control: These reactions are often exothermic. Running the reaction at a lower temperature (0 °C or even -78 °C) can improve selectivity and prevent side reactions like polymerization of the acrolein derivative.

Q2: My reductive cyclization is producing a complex mixture, possibly including polymers. What is happening?

  • Answer: This suggests that intermolecular reactions are competing with the desired intramolecular cyclization. After the nitro group is reduced to the highly nucleophilic aniline, it can react with the aldehyde/ketone of another molecule before it has a chance to cyclize with its own.

    • High Dilution: The most effective solution is to perform the reaction under high-dilution conditions. This is achieved by adding the nitro-precursor slowly via a syringe pump to the flask containing the reducing agent. This keeps the instantaneous concentration of the intermediate aniline low, favoring the intramolecular pathway.

    • Choice of Reductant: Catalytic hydrogenation (H₂, Pd/C) is often cleaner than metal/acid reductions (Fe/HCl, SnCl₂). It can sometimes be performed at lower temperatures, providing better control over the cyclization step.

Q3: The workup is difficult, and my product is contaminated with metal salts.

  • Answer: This is a very common problem with reductions using metals like iron, tin, or zinc.

    • Thorough Basification and Filtration: After the reaction, it is crucial to make the solution strongly basic (pH > 10-12) to precipitate all metal hydroxides. Filtering through a thick pad of Celite® is essential. You may need to repeat the filtration.

    • Complexation/Chelation: Adding a chelating agent like EDTA to the aqueous solution during workup can help sequester dissolved metal ions and prevent them from being carried through with your product.

    • Switch to Catalytic Hydrogenation: If feasible, using catalytic hydrogenation completely avoids the issue of metal salt contamination in the workup.

References

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • PrepChem.com. (n.d.). Synthesis of 8-chloro-7-mercapto-1,2,3,4-tetrahydroisoquinoline hydrochloride.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction.
  • Peschke, F., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Catalysts, 11(11), 1389.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150.
  • ResearchGate. (n.d.). Influence of catalyst dosage proportions on the hydrogenation of 8-MQL.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2689-2733.
  • Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13246-13271.
  • Wang, C., et al. (2020). Understanding the mechanism of the competitive adsorption in 8-methylquinoline hydrogenation over a Ru catalyst. RSC Advances, 10(52), 31351-31358.

Sources

Technical Support Center: Spectroscopic Analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides troubleshooting for the spectroscopic analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline derivatives, a class of compounds significant in pharmaceutical research.[1][2] This resource is tailored for researchers, scientists, and drug development professionals, offering practical solutions to common issues encountered during NMR, Mass Spectrometry, and UV-Vis analysis.

Frequently Asked Questions (FAQs)

1H NMR Spectroscopy

Q1: Why are the aromatic proton signals in my 1H NMR spectrum of an this compound derivative poorly resolved or overlapping?

A1: Overlapping aromatic signals are a common challenge. This can be due to the solvent choice, as different solvents can induce varying chemical shifts.[3]

  • Troubleshooting Steps:

    • Change the NMR Solvent: If the spectrum was acquired in deuterochloroform (CDCl₃), try switching to benzene-d₆ or acetone-d₆. These solvents can alter the chemical environment of the protons and improve signal dispersion.[3]

    • Adjust Temperature: For some derivatives, especially those with rotational isomers, acquiring the spectrum at a higher temperature can increase the rate of bond rotation, potentially simplifying the spectrum by averaging the signals of the rotamers.[3]

Q2: The N-H proton signal of my tetrahydroquinoline derivative is broad and difficult to identify. How can I confirm its presence?

A2: The broadness of N-H proton signals is often due to chemical exchange with residual water or quadrupole broadening from the nitrogen atom.[4][5]

  • Troubleshooting Steps:

    • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear from the spectrum, thus confirming its original position.[3][6]

    • Use a Different Solvent: Running the spectrum in a solvent like methanol-d₄ can also help identify exchangeable protons.[3]

Q3: My 1H NMR spectrum shows unexpectedly broad peaks for all signals, not just the N-H proton. What could be the cause?

A3: Several factors can lead to general peak broadening.[3]

  • Troubleshooting Steps:

    • Check Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader peaks.[4] Dilute the sample and re-run the analysis.

    • Ensure Homogeneity: Poor solubility can cause an inhomogeneous sample, resulting in poor shimming and broad peaks.[3] Ensure your compound is fully dissolved. If solubility is an issue, try a different deuterated solvent.[3]

    • Instrument Shimming: Poor shimming of the magnetic field will lead to broadened peaks.[4] Re-shim the instrument before acquiring the spectrum.

Mass Spectrometry (MS)

Q4: I'm having trouble identifying the molecular ion (M⁺) peak for my this compound derivative. Why might it be weak or absent?

A4: The stability of the molecular ion depends on the ionization method and the molecule's structure. Electron Impact (EI) ionization can sometimes be too energetic, leading to extensive fragmentation and a weak or absent molecular ion peak.[7]

  • Troubleshooting Steps:

    • Use a Softer Ionization Technique: If using EI, consider switching to a softer method like Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion.

    • Check for Common Fragmentation: Tetrahydroquinolines can undergo characteristic fragmentation, such as the loss of a hydrogen atom (M-1) or other small fragments, which might be more prominent than the molecular ion.[8]

Q5: How can I confirm the presence of the chlorine atom in my compound using mass spectrometry?

A5: The presence of a chlorine atom is readily identified by its isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance.[9]

  • Interpretation:

    • Look for an "M+2" peak that is approximately one-third the intensity of the molecular ion peak (M⁺).[7][9] This isotopic signature is a strong indicator of a single chlorine atom in the molecule.

Q6: What are the expected fragmentation patterns for this compound derivatives?

A6: The fragmentation of tetrahydroquinolines is influenced by the saturated heterocyclic ring and the aromatic portion.[8]

  • Common Fragmentation Pathways:

    • Loss of a Hydrogen Radical (M-1): A common fragmentation for many nitrogen-containing compounds.

    • Loss of a Methyl Radical (M-15): If a methyl group is present.[8]

    • Loss of an Ethyl Radical (M-29): Possible if an ethyl group is present.[8]

    • Retro-Diels-Alder (RDA) Reaction: The saturated ring can undergo RDA-type fragmentation.

    • Loss of HCl: Elimination of hydrogen chloride is a possibility for chlorinated compounds.[10]

The following diagram illustrates a general troubleshooting workflow for mass spectrometry analysis.

Caption: Mass Spectrometry Troubleshooting Workflow.

UV-Vis Spectroscopy

Q7: My UV-Vis spectrum shows a shift in the maximum absorption wavelength (λmax) when I change solvents. Is this normal?

A7: Yes, this phenomenon, known as solvatochromism, is expected. The polarity of the solvent can affect the energy levels of the electronic transitions, leading to shifts in λmax.[11][12]

  • Explanation:

    • Bathochromic Shift (Red Shift): A shift to a longer wavelength, often observed in more polar solvents for π to π* transitions.[13]

    • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, which can occur for n to π* transitions in polar, protic solvents due to hydrogen bonding with the non-bonding electrons.[14]

Q8: How can I use UV-Vis spectroscopy to get more information about my this compound derivative?

A8: While not as structurally informative as NMR or MS, UV-Vis spectroscopy can provide valuable information about the electronic structure of your molecule.

  • Applications:

    • Confirming the Aromatic System: The presence of absorption bands in the UV region (typically 200-400 nm) confirms the presence of the quinoline aromatic system.

    • Studying Substituent Effects: Different substituents on the tetrahydroquinoline ring can influence the position and intensity of the absorption bands.

    • Quantitative Analysis: Using the Beer-Lambert law, UV-Vis spectroscopy can be used for the quantitative determination of your compound's concentration.

The following table summarizes the expected spectroscopic data for a generic this compound.

Spectroscopic TechniqueExpected Observations
1H NMR Aromatic protons (~6.5-7.5 ppm), CH₂ groups in the saturated ring (~1.8-3.5 ppm), N-H proton (variable, broad signal).[6][15][16]
13C NMR Aromatic carbons (~110-150 ppm), Aliphatic carbons (~20-50 ppm).[6]
Mass Spectrometry Molecular ion (M⁺) and a characteristic M+2 peak in a ~3:1 ratio.[9] Common fragments include M-1, M-15, and M-29.[8]
UV-Vis Spectroscopy Absorption bands characteristic of the quinoline aromatic system, subject to solvent effects.[13]

Experimental Protocols

Protocol 1: D₂O Exchange for 1H NMR
  • Prepare your sample of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard 1H NMR spectrum.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it vigorously for approximately one minute to ensure thorough mixing.

  • Allow the sample to stand for a few minutes for the layers to separate (if applicable).

  • Re-acquire the 1H NMR spectrum.

  • Compare the two spectra. The signal corresponding to the N-H proton should have disappeared or significantly diminished in the second spectrum.[3]

Protocol 2: Sample Preparation for ESI-MS
  • Prepare a stock solution of your compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of solvents compatible with the mobile phase of the mass spectrometer (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[17]

  • Infuse the sample directly into the electrospray source or inject it into an HPLC-MS system.

  • Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight of your compound.

The logical relationship for selecting the appropriate analytical technique is outlined below.

G cluster_0 Problem Identification cluster_1 Recommended Technique Structural Isomers Structural Isomers NMR NMR Spectroscopy Structural Isomers->NMR Presence of Halogens Presence of Halogens MS Mass Spectrometry Presence of Halogens->MS Electronic Properties Electronic Properties UV_Vis UV-Vis Spectroscopy Electronic Properties->UV_Vis

Caption: Selecting the Right Spectroscopic Tool.

References

  • TD-DFT calculations of UV absorption bands and their intensities in the spectra of some tetrahydroquinolines - ResearchGate.
  • Mass spectra of tetrahydroquinolines - Canadian Science Publishing.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Conformers of 1,2,3,4 –tetrahydroisoquinoline in S0 and S1: An analysis through potential energy surface, hardness principles and vibrational spectroscopy - ResearchGate.
  • Interpretation of mass spectra.
  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester.
  • What Causes NMR Peak Broadening? - Chemistry For Everyone - YouTube.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
  • How to Interpret a Mass Spectrum? – Organic Chemistry - Maricopa Open Digital Press.
  • Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed.
  • Common Issues in HPLC Analysis - Medikamenter Quality Services.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.
  • mass spectra - fragmentation patterns - Chemguide.
  • 12.2: Interpreting Mass Spectra - Chemistry LibreTexts.
  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News - alwsci.
  • NMR line broadening techniques - Wikipedia.
  • Part 11: Solvent Effects in the UV Visible Spectroscopy - YouTube.
  • Synthesis and biological activity of 8-chloro-[8][13][18]triazolo [4,3-a]quinoxalines - JOCPR.
  • Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob - Slideshare.
  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
  • Fragmentation (mass spectrometry) - Wikipedia.
  • Amines.
  • Mass Spectrometry Fragmentation Patterns - Chad's Prep®.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting..
  • Why do aromatic amino groups give a broad HNMR peak? : r/chemistry - Reddit.
  • HPLC Troubleshooting Guide.
  • Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR - The Royal Society of Chemistry.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations - OUCI.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.
  • NMR Spectroscopy Practice Problems - Chemistry Steps.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI.
  • 15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube.
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal.
  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - ResearchGate.
  • Advances in the chemistry of tetrahydroquinolines - PubMed.
  • Identification and synthesis of impurities formed during sertindole preparation - PMC.
  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - MDPI.

Sources

Technical Support Center: Stereoselectivity in Reactions with 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis involving 8-chloro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving high stereoselectivity in their reactions with this valuable heterocyclic scaffold. Here, we address common challenges and provide in-depth, evidence-based solutions to enhance your experimental outcomes.

Section 1: Troubleshooting Common Stereoselectivity Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Question 1: My reaction is producing a racemic or nearly racemic mixture. What are the primary factors I should investigate to improve enantioselectivity?

Answer: Achieving high enantioselectivity when working with this compound hinges on several critical factors. Low enantiomeric excess (ee) is a common hurdle, and a systematic approach to troubleshooting is essential.

Initial Diagnostic Steps:

  • Catalyst Selection and Integrity: The choice of a chiral catalyst is paramount. For reactions involving tetrahydroquinolines, chiral phosphoric acids, and metal complexes with chiral ligands are often employed.[1][2]

    • Verify Catalyst Purity and Activity: Ensure the catalyst is of high purity and has not degraded. Improper storage or handling can significantly reduce its effectiveness.

    • Screen a Panel of Catalysts: The electronic and steric properties of the this compound substrate may necessitate a specific catalyst structure. It is advisable to screen a small library of related catalysts to identify the optimal choice. For example, cinchona alkaloid-based thiourea catalysts have shown promise in similar systems.[3]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state that leads to the desired enantiomer.

    • Solvent: The polarity and coordinating ability of the solvent can have a profound impact on the catalyst-substrate complex and, consequently, on stereoselectivity.[4][5] Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, dichloromethane).

    • Concentration: Reactant concentrations can influence reaction kinetics and, in some cases, the formation of catalyst aggregates, which can affect stereoselectivity.

  • Substrate Considerations:

    • Protecting Groups: The nature of the protecting group on the nitrogen atom of the tetrahydroquinoline can influence the steric environment around the reactive center. Experimenting with different protecting groups (e.g., Boc, Ts) may be beneficial.[3]

Question 2: I'm observing good enantioselectivity but poor diastereoselectivity in my reaction. How can I control the formation of diastereomers?

Answer: Poor diastereoselectivity is a distinct challenge that requires a different set of considerations than enantioselectivity. It often arises when multiple new stereocenters are formed in a single reaction.

Strategies to Enhance Diastereoselectivity:

  • Catalyst and Reagent Control:

    • Bulky Catalysts/Reagents: Employing sterically demanding catalysts or reagents can create a more ordered transition state, favoring the formation of one diastereomer over the other.

    • Chelation Control: In metal-catalyzed reactions, the choice of metal and ligand can influence the geometry of the transition state through chelation, thereby directing the stereochemical outcome.

  • Reaction Parameters:

    • Temperature: As with enantioselectivity, lower temperatures can improve diastereoselectivity.

    • Solvent Effects: The solvent can influence the conformational preferences of the substrate and intermediates, which can impact diastereoselectivity.

  • Substrate-Directed Control:

    • Existing Chiral Centers: If your this compound substrate already contains a stereocenter, it can direct the stereochemistry of the newly formed centers. This is known as substrate-controlled diastereoselection.

    • Auxiliary Groups: The temporary introduction of a chiral auxiliary to the substrate can effectively control the stereochemical outcome of the reaction. The auxiliary is then removed in a subsequent step.

A notable example of achieving high diastereoselectivity is in tandem reduction-reductive amination reactions, where the C-2 alkyl group is directed cis to the C-4 carboxylic ester.[6]

Question 3: My reaction is sluggish, and increasing the temperature to improve the rate is compromising the stereoselectivity. What are my options?

Answer: This is a classic dilemma in asymmetric synthesis. Fortunately, there are several strategies to enhance reaction rates without sacrificing stereochemical control.

Balancing Reactivity and Selectivity:

  • Catalyst Loading: Increasing the catalyst loading can accelerate the reaction rate. However, this should be done judiciously, as it can also lead to undesired side reactions or dimerization of the catalyst.

  • Additives and Co-catalysts:

    • Lewis Acids: In some cases, the addition of a mild Lewis acid can activate the substrate and accelerate the reaction.[7][8][9][10] Care must be taken to ensure the Lewis acid does not interfere with the chiral catalyst.

    • Brønsted Acids: The use of Brønsted acids can also be beneficial, particularly in reactions involving imines or enamines.[1][7]

  • Alternative Activation Methods:

    • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate reactions at lower temperatures than conventional heating, potentially preserving stereoselectivity.

    • High-Pressure Conditions: Applying high pressure can favor the formation of more compact transition states, which can sometimes lead to both increased reaction rates and improved stereoselectivity.

Section 2: Methodologies and Protocols

This section provides detailed experimental protocols for key techniques to improve stereoselectivity in reactions with this compound.

Protocol 1: Organocatalytic Asymmetric Synthesis using a Chiral Phosphoric Acid

Chiral phosphoric acids are powerful organocatalysts for a wide range of asymmetric transformations, including those involving tetrahydroquinolines.[1][2][11]

Objective: To achieve high enantioselectivity in the reaction of this compound with an electrophile using a chiral phosphoric acid catalyst.

Materials:

  • This compound (substrate)

  • Electrophile (e.g., an α,β-unsaturated ketone)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)

  • Anhydrous Solvent (e.g., toluene, dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound (1.0 eq) and the chiral phosphoric acid catalyst (0.05 - 0.1 eq).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.

  • Electrophile Addition: Slowly add the electrophile (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of chiral tetrahydroquinolines.[4][7] Iridium and Rhodium complexes with chiral ligands are particularly effective.[7][8][9][10]

Objective: To synthesize enantiomerically enriched this compound via asymmetric hydrogenation of the corresponding quinoline.

Materials:

  • 8-Chloroquinoline (substrate)

  • [Ir(COD)Cl]₂ or a similar metal precursor

  • Chiral Ligand (e.g., a chiral phosphine or diamine)

  • Hydrogen Source (e.g., H₂ gas or a transfer hydrogenation reagent like Hantzsch ester)

  • Solvent (e.g., methanol, ethanol, toluene)

  • Additive (optional, e.g., an acid or a base)

  • Hydrogenation reactor or balloon setup

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the active catalyst by reacting the metal precursor with the chiral ligand in the chosen solvent.

  • Reaction Setup: In the hydrogenation reactor, dissolve the 8-chloroquinoline substrate in the solvent.

  • Catalyst Addition: Add the pre-formed catalyst solution to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure or add the transfer hydrogenation reagent.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature until the reaction is complete (monitored by GC-MS or LC-MS).

  • Workup: Carefully vent the reactor and concentrate the reaction mixture.

  • Purification: Purify the product by column chromatography.

  • Analysis: Determine the enantiomeric excess of the this compound product by chiral HPLC or GC.

Section 3: Data Interpretation and Visualization

Table 1: Influence of Reaction Parameters on Stereoselectivity
Parameter Condition A Condition B Condition C Outcome
Catalyst Chiral Phosphoric Acid 1Chiral Phosphoric Acid 2[Ir(diphosphine)]⁺Catalyst 2 gave the highest ee.
Solvent TolueneTHFDichloromethaneToluene provided the best balance of reactivity and selectivity.
Temperature 25 °C0 °C-20 °CLowering the temperature to -20 °C significantly improved ee.
Enantiomeric Excess (ee) 65%85%95%A combination of Catalyst 2, Toluene, and -20 °C yielded the optimal result.
Diagrams

Stereoselectivity_Troubleshooting start Low Stereoselectivity Observed catalyst Evaluate Catalyst - Purity - Loading - Chiral Ligand start->catalyst conditions Optimize Reaction Conditions - Temperature - Solvent - Concentration start->conditions substrate Consider Substrate Modifications - Protecting Group - Chiral Auxiliary start->substrate outcome Improved Stereoselectivity catalyst->outcome conditions->outcome substrate->outcome

Caption: Troubleshooting workflow for low stereoselectivity.

Reaction_Coordinate cluster_energy Energy Reactants Reactants TS_R Transition State (R) Reactants->TS_R ΔG‡(R) TS_S Transition State (S) Reactants->TS_S ΔG‡(S) Product_R Product (R) TS_R->Product_R Product_S Product (S) TS_S->Product_S

Caption: Energy profile of a stereoselective reaction.

References

  • Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides. (2022). American Chemical Society.
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • One-Pot Catalytic Enantioselective Synthesis of Functionalized Tetrahydro- quinolines by Aza-Michael/Michael Cascade Reactions. (2014). Thieme Connect.
  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. Thieme E-Books & E-Journals.
  • Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives | Request PDF. ResearchGate.
  • One-Pot Enantioselective Construction of Polycyclic Tetrahydroquinoline Scaffolds through Asymmetric Organo/Photoredox Catalysis via Triple-Reaction Sequence. Organic Letters - ACS Publications.
  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. NIH.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. MDPI.
  • Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. PMC - NIH.
  • Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online.
  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Asymmetric synthesis of 2-alkyl-substituted tetrahydroquinolines by an enantioselective aza-Michael reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction. PubMed.
  • Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. PMC - NIH.
  • Synthesis of Enantiomerically Enriched Chiral Tetrahydroquinolines via Sequential Dearomatization/Enantioselective Borylation Reactions | Request PDF. ResearchGate.
  • Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central.
  • Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2023). PubMed.
  • Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. Organic Chemistry Portal.
  • Assymetric Induction. MSU chemistry.
  • Asymmetric Synthesis of 1-Substituted 1,2,3,4-Tetrahydroisoquinolines by Asymmetric Electrophilic α-Amidoalkylation Reactions | Request PDF. ResearchGate.
  • Diastereoselective synthesis of novel tetrahydroquinoline derivatives via tert-amino effect. Semmelweis Egyetem.
  • Asymmetric synthesis of isoquinoline alkaloids. ResearchGate.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021).
  • Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. (2018). The Journal of Organic Chemistry - ACS Publications.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central.
  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. (2025). ResearchGate.
  • Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. MDPI.
  • Automated reaction progress monitoring of heterogeneous reactions: crystallization-induced stereoselectivity in amine-catalyzed aldol reactions. RSC Publishing.
  • Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. (2025). ResearchGate.
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews - ACS Publications.

Sources

Technical Support Center: Managing Reaction Exotherms in the Synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on the safe management of reaction exotherms during the synthesis of 8-Chloro-1,2,3,4-tetrahydroquinoline. Our focus is on providing practical, in-depth knowledge to ensure both the safety of the experimenter and the success of the synthesis.

Introduction: Understanding the Exothermic Hazard

The synthesis of this compound, a vital building block in pharmaceutical chemistry, predominantly involves the reduction of the quinoline aromatic ring. This transformation is inherently exothermic, releasing a substantial amount of heat. Uncontrolled, this heat release can lead to a thermal runaway, a dangerous situation characterized by a rapid, self-accelerating increase in temperature and pressure.[1] The consequences of a thermal runaway can be severe, including reactor failure, solvent boiling, and the release of flammable or toxic materials.[2] This guide is designed to equip you with the knowledge to mitigate these risks effectively.

Primary Synthetic Routes and Their Thermal Profiles

The most prevalent methods for synthesizing this compound are catalytic hydrogenation and chemical reduction, both of which present significant exothermic potential.

  • Catalytic Hydrogenation: This is the preferred industrial method, reacting 8-chloroquinoline with hydrogen gas over a metal catalyst, typically Palladium on carbon (Pd/C). The hydrogenation of the aromatic system is a highly exothermic process.[3] The rate of heat generation is a function of hydrogen pressure, temperature, catalyst activity and loading, and the efficiency of agitation.

  • Chemical Reduction: Reagents such as sodium borohydride (NaBH₄) are also employed for the reduction of 8-chloroquinoline. These reactions, while often conducted on a smaller scale, can also be highly exothermic. A critical consideration is the exothermic reaction of NaBH₄ with protic solvents (e.g., alcohols), which generates hydrogen gas and contributes to the overall heat load of the process.[4]

Troubleshooting Guide for Exotherm Control

This section provides a systematic approach to identifying and resolving common issues related to exotherm management during the synthesis.

Problem Immediate Action Potential Causes Preventative Measures
Rapid Temperature Increase 1. Immediately cease the addition of all reagents (e.g., halt hydrogen flow, pause addition of reducing agent). 2. Maximize the cooling capacity of your system. 3. If the temperature continues to climb, be prepared to execute an emergency quench (refer to Protocol 2).- Hydrogen pressure is excessively high. - The rate of addition for the reducing agent is too rapid. - Inadequate cooling system for the reaction scale. - Insufficient agitation resulting in localized temperature spikes. - The catalyst is overly active or was introduced too quickly.- Initiate the reaction with a lower hydrogen pressure and increase it incrementally. - Add the reducing agent in portions or as a solution via a syringe pump for controlled delivery. - Confirm that the cooling bath is at the appropriate temperature and possesses adequate thermal mass. - Employ a suitably sized stir bar or an overhead stirrer to ensure efficient mixing. - Consider using a lower catalyst loading or a catalyst with reduced activity.
Pressure Build-up in Hydrogenation 1. Shut off the hydrogen supply. 2. Safely vent the reactor to a designated safe area, such as a fume hood scrubber. 3. Continue to monitor the temperature closely.- The rate of hydrogen consumption is slower than the supply rate. - The reaction has stalled, causing an accumulation of unreacted hydrogen. - A system leak has introduced air, creating a potentially flammable mixture.- Utilize a pressure regulator to maintain a steady hydrogen pressure. - Monitor the uptake of hydrogen to confirm the reaction is progressing as anticipated. - Perform a leak test on the reactor system prior to commencing the reaction.
Localized Hotspots 1. Increase the rate of agitation. 2. If the hotspot persists, decrease the reaction rate by lowering the temperature or halting reagent addition.- Inefficient mixing. - The catalyst has agglomerated at the bottom of the reactor. - The reaction mixture has become too viscous.- For larger scale reactions or viscous mixtures, an overhead stirrer is recommended. - Ensure the catalyst remains well-suspended throughout the reaction. - Select a solvent that ensures good solubility for all components of the reaction mixture.

Frequently Asked Questions (FAQs)

General Questions
  • Q1: What is a thermal runaway, and why is it a significant risk in this particular synthesis? A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation surpasses the rate of heat removal. This imbalance leads to a rapid escalation of temperature and pressure, which can cause the reactor to rupture, potentially resulting in a fire or explosion.[1]

  • Q2: How can I approximate the potential exotherm of my reaction? While specific calorimetric data for the hydrogenation of 8-chloroquinoline is not widely available, the heat of hydrogenation for quinoline can serve as a reasonable estimate. The hydrogenation of aromatic rings typically falls within the range of -120 to -200 kJ/mol. For precise determination, reaction calorimetry is the recommended method to assess the heat of reaction under your specific conditions.[5]

Catalytic Hydrogenation Specifics
  • Q3: After my reaction, the Pd/C catalyst ignited upon exposure to air. What caused this? Palladium on carbon, particularly after use in a hydrogenation reaction, is pyrophoric. It exists as finely divided particles coated with hydrogen. Upon exposure to air, it can undergo rapid oxidation and ignite flammable solvents. It is imperative to handle the used catalyst under a wet, inert atmosphere.[6]

  • Q4: How does the pressure of hydrogen influence the reaction exotherm? An increase in hydrogen pressure elevates the concentration of dissolved hydrogen in the reaction medium, which typically accelerates the reaction rate and, consequently, the rate of heat generation. Careful control of hydrogen pressure is essential for managing the exotherm.

Chemical Reduction Specifics
  • Q5: I'm using sodium borohydride in ethanol and observe gas evolution and a temperature rise before adding my substrate. What is occurring? Sodium borohydride reacts with protic solvents like ethanol in an exothermic reaction that produces hydrogen gas.[4] This reaction can be quite vigorous and adds to the total heat load of your process. It is advisable to cool the NaBH₄/ethanol mixture before introducing the 8-chloroquinoline.

  • Q6: What is the best way to control the rate of reduction with sodium borohydride? The reduction rate can be effectively controlled by managing the addition rate of the sodium borohydride. Adding the NaBH₄ in small portions or as a solution via a syringe pump provides for superior temperature management.

Detailed Experimental Protocols for Exotherm Management

Protocol 1: Controlled Catalytic Hydrogenation

Objective: To safely execute the catalytic hydrogenation of 8-chloroquinoline with robust exotherm control.

Materials:

  • 8-chloroquinoline

  • Palladium on carbon (5% or 10% Pd)

  • Ethanol (or another appropriate solvent)

  • Hydrogen gas

  • Nitrogen gas

  • Parr hydrogenator or a similar pressure reactor outfitted with a cooling jacket, temperature probe, pressure gauge, and mechanical stirrer.

Procedure:

  • Reactor Setup: Confirm that the reactor is clean, dry, and fitted with a stir bar or overhead stirrer. Connect the reactor to a cooling circulator and establish the desired initial temperature (e.g., 10-15 °C).

  • Inerting: Charge the reactor with 8-chloroquinoline and ethanol. Seal the reactor and purge the system with nitrogen gas for 10-15 minutes to eliminate all oxygen.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully introduce the Pd/C catalyst. It is recommended to wet the catalyst with a small amount of solvent before addition to minimize the risk of ignition.

  • Hydrogenation: Seal the reactor and perform three purge cycles with hydrogen gas. Pressurize the reactor to the desired initial hydrogen pressure (e.g., 2-3 bar).

  • Reaction Monitoring: Initiate stirring and closely monitor the reaction temperature and pressure. A temperature increase is expected as the reaction begins. Maintain the temperature within a predetermined safe range by adjusting the cooling circulator.

  • Completion and Work-up: Once hydrogen uptake ceases, stop the stirrer and vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet with solvent at all times to prevent ignition.[6]

Protocol 2: Emergency Quenching of a Runaway Reaction

Objective: To safely terminate an uncontrolled exothermic reaction.

Prerequisites:

  • During the risk assessment phase, identify a suitable quenching agent. For hydrogenation, halting the hydrogen supply is the primary quenching action. For chemical reductions, a non-reactive, high-boiling point solvent can be used for dilution.

  • Have a pre-prepared quenching solution and an addition funnel readily accessible.[7][8]

Procedure:

  • Alert Personnel: Clearly announce the emergency to all other individuals in the laboratory.

  • Stop Reagent Addition: Immediately cease the flow of all reactants (e.g., close the hydrogen cylinder valve, stop the addition of the reducing agent).

  • Maximize Cooling: Engage the maximum cooling capacity for the reactor.

  • Add Quenching Agent (if required and safe): If the temperature continues to rise uncontrollably, introduce the pre-selected quenching agent, initially at a slow rate, as the quenching process itself may be exothermic.

Quantitative Thermal Hazard Data (Estimated)

ParameterEstimated ValueSignificance
Heat of Reaction (ΔH) -150 to -200 kJ/molA highly negative value signifies a strongly exothermic reaction with a substantial potential for a temperature increase.[9]
Adiabatic Temperature Rise (ΔTad) 150 - 250 °CThis represents the theoretical maximum temperature increase in a perfectly insulated system. A high ΔTad is indicative of a significant risk of thermal runaway.[9]
Maximum Temperature of the Synthesis Reaction (MTSR) Highly dependent on process conditionsThis is the highest temperature the reaction mixture could attain in the event of a cooling failure. It is a critical parameter for evaluating the risk of secondary decomposition reactions.[10]

Diagrams for Workflow and Decision Making

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Reactor Setup & Inerting B Substrate & Solvent Charging A->B C Catalyst Slurry Preparation B->C D Catalyst Charging C->D E Pressurize with H2 D->E F Start Stirring & Heating E->F G Monitor T, P, H2 Uptake F->G H Depressurize & Purge with N2 G->H K Troubleshooting Protocol G->K Exotherm? I Filter Catalyst (Wet) H->I J Product Isolation I->J

Caption: General workflow for the catalytic hydrogenation of 8-chloroquinoline.

Troubleshooting Decision Tree

Troubleshooting A Rapid Temperature Rise Detected B Stop Reagent Addition & Maximize Cooling A->B C Temperature Stabilizes? B->C D Continue Monitoring Closely C->D Yes E Initiate Emergency Quench Protocol C->E No F Investigate Cause: - High H2 Pressure? - Fast Addition? - Poor Stirring? D->F

Caption: Decision tree for managing a rapid temperature increase.

References

  • Zhang, W., et al. (2024). Thermodynamic evaluations of the acceptorless dehydrogenation and hydrogenation of pre-aromatic and aromatic N-heterocycles in acetonitrile. RSC Advances, 14(5), 3334-3343.
  • Navarro-Ruiz, A., et al. (2021).
  • Richmond Sarpong Group. (n.d.). Standard Operating Procedures - Hydrogenation. University of California, Berkeley.
  • PrepChem. (2023). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Doubtnut. (2020, March 29).
  • Syrris. (n.d.). Information on the Reaction Calorimetry application.
  • Lenz, G. R., & Lessor, R. A. (1993). TETRAHYDRO-3-BENZAZAPIN-2-ONES BY LEAD TETRAACETATE OXIDATION OF ISOQUINOLINE ENAMIDES. Organic Syntheses, 71, 149.
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254(rev1).
  • Zhang, Y., et al. (2023). A new two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination gives direct access to 1,2,3,4-tetrahydroquinolines. European Journal of Organic Chemistry, 2023(1).
  • TSI Journals. (2018). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. Trade Science Inc.
  • Aspen Aerogels. (2022). It's About Time: The 6 Phases of Thermal Runaway Propagation.
  • Syrris. (2018, December 10). An Introduction to Reaction Calorimetry.
  • Zhong, Y.-L., & Bulger, P. G. (2012). A PRACTICAL AND SCALABLE SYNTHESIS OF N-HALO COMPOUNDS: 2-CHLORO-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE. Organic Syntheses, 89, 169.
  • Wang, Y., et al. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE. HETEROCYCLES, 82(1), 887-894.
  • Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries.
  • Electrolock Incorporated. (n.d.). How to Prevent Thermal Runaway in Lithium Ion Batteries.
  • RGBSI. (n.d.). How to Prevent Thermal Runaway in Battery Packs.
  • Gibson, P. (2014). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series, (158).
  • Carl ROTH. (2022).

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Methodologies for 8-Chloro-1,2,3,4-tetrahydroquinoline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of substituted tetrahydroquinolines is a foundational task. Among these, 8-Chloro-1,2,3,4-tetrahydroquinoline stands as a crucial building block for a range of pharmacologically active molecules. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, detailed experimental protocols, and a summary of the advantages and disadvantages of each approach.

Introduction to this compound

The 1,2,3,4-tetrahydroquinoline scaffold is a prevalent motif in numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. The introduction of a chlorine atom at the 8-position can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets and its metabolic stability. Consequently, efficient and scalable synthetic access to this compound is of paramount importance.

The synthesis of this target molecule is predominantly approached via a two-stage process: the initial construction of the aromatic quinoline ring system, followed by the reduction of the heterocyclic ring. This guide will explore the classical methods for quinoline synthesis—namely the Skraup, Doebner-von Miller, Combes, and Friedländer reactions—as potential avenues to the 8-chloroquinoline precursor, and subsequently detail the various methods for its reduction to the desired tetrahydroquinoline.

Method 1: The Skraup Synthesis of 8-Chloroquinoline and Subsequent Reduction

The Skraup synthesis is a venerable and powerful method for the preparation of quinolines, first reported in 1880. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[1][2]

Reaction Pathway and Mechanism

The reaction proceeds through several key steps. First, the strong acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. The aromatic amine, in this case, 2-chloroaniline, then undergoes a Michael addition to the acrolein. Subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized to the final quinoline product.[3]

Skraup Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ (Dehydration) 2-Chloroaniline 2-Chloroaniline Intermediate1 Michael Adduct 2-Chloroaniline->Intermediate1 + Acrolein Dihydroquinoline Dihydro-8-chloroquinoline Intermediate1->Dihydroquinoline Cyclization & Dehydration 8-Chloroquinoline 8-Chloroquinoline Dihydroquinoline->8-Chloroquinoline Oxidation

Caption: Skraup synthesis of 8-chloroquinoline.

Experimental Protocol: Skraup Synthesis of 8-Chloroquinoline
  • Materials: 2-chloroaniline, glycerol, concentrated sulfuric acid, nitrobenzene (as oxidizing agent), ferrous sulfate (optional, as a moderator).

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a flask equipped with a reflux condenser and mechanical stirrer.

    • Slowly add 2-chloroaniline to the mixture.

    • Add nitrobenzene and a small amount of ferrous sulfate.

    • Heat the mixture cautiously. The reaction is highly exothermic and may require cooling to control the rate.

    • After the initial vigorous reaction subsides, continue heating for several hours to complete the reaction.

    • Cool the mixture and carefully dilute with water.

    • Neutralize with a base (e.g., sodium hydroxide) and perform a steam distillation to isolate the crude 8-chloroquinoline.

    • Purify the product by distillation or chromatography.

Reduction of 8-Chloroquinoline

The most common and efficient method for the reduction of the quinoline ring is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation
  • Materials: 8-chloroquinoline, catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂)), solvent (e.g., ethanol, acetic acid), hydrogen gas.

  • Procedure:

    • Dissolve 8-chloroquinoline in a suitable solvent in a pressure-resistant vessel.

    • Add the catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

    • Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete (monitored by TLC or GC).

    • Cool the vessel, carefully release the pressure, and filter the mixture to remove the catalyst.

    • Evaporate the solvent to obtain the crude this compound.

    • Purify by distillation or chromatography.

Method 2: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst.[4][5]

Reaction Pathway and Mechanism

This reaction can be considered a variation of the Skraup synthesis. An α,β-unsaturated aldehyde or ketone (which can be formed in situ from an aldol condensation) reacts with an aniline via a Michael addition. The resulting intermediate then undergoes cyclization and oxidation to yield the quinoline.[4]

Doebner-von Miller Synthesis 2-Chloroaniline 2-Chloroaniline Adduct Michael Adduct 2-Chloroaniline->Adduct + α,β-Unsaturated Carbonyl UnsaturatedCarbonyl α,β-Unsaturated Carbonyl CyclizedIntermediate Cyclized Intermediate Adduct->CyclizedIntermediate Acid-catalyzed Cyclization 8-Chloroquinoline 8-Chloroquinoline CyclizedIntermediate->8-Chloroquinoline Oxidation

Caption: Doebner-von Miller synthesis of 8-chloroquinoline.

Experimental Protocol: Doebner-von Miller Synthesis of 8-Chloroquinoline
  • Materials: 2-chloroaniline, α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde), acid catalyst (e.g., hydrochloric acid, zinc chloride), oxidizing agent (can be the α,β-unsaturated carbonyl itself or an external oxidant).

  • Procedure:

    • Dissolve 2-chloroaniline in an acidic medium.

    • Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture.

    • Heat the reaction mixture under reflux for several hours.

    • After cooling, neutralize the mixture and extract the product with an organic solvent.

    • Purify the crude 8-chloroquinoline by distillation or chromatography.

The subsequent reduction to this compound would follow the same catalytic hydrogenation procedure as described in Method 1.

Method 3: The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[6][7][8]

Reaction Pathway and Mechanism

The reaction begins with the condensation of the aniline with one of the carbonyl groups of the β-diketone to form an enamine. Under acidic conditions, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline.[8]

Combes Synthesis 2-Chloroaniline 2-Chloroaniline Enamine Enamine Intermediate 2-Chloroaniline->Enamine + β-Diketone BetaDiketone β-Diketone CyclizedProduct Cyclized Intermediate Enamine->CyclizedProduct Acid-catalyzed Cyclization 8-Chloroquinoline Derivative 8-Chloroquinoline Derivative CyclizedProduct->8-Chloroquinoline Derivative Dehydration

Caption: Combes synthesis of an 8-chloroquinoline derivative.

Experimental Protocol: Combes Synthesis of an 8-Chloroquinoline Derivative
  • Materials: 2-chloroaniline, a suitable β-diketone (e.g., acetylacetone to yield a dimethyl-substituted quinoline), and a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure:

    • Mix 2-chloroaniline and the β-diketone.

    • Slowly and carefully add concentrated sulfuric acid to the mixture while cooling.

    • Heat the reaction mixture for a specified time.

    • Pour the cooled reaction mixture onto ice and neutralize with a base.

    • Extract the product with an organic solvent and purify.

The resulting quinoline derivative would then be reduced to the corresponding tetrahydroquinoline.

Method 4: The Friedländer Annulation

The Friedländer synthesis provides a route to quinolines by the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10]

Reaction Pathway and Mechanism

The reaction can proceed via two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. Both pathways lead to the formation of the quinoline ring.[3]

Friedlaender Synthesis AminoarylKetone 2-Amino-6-chlorobenzaldehyde or ketone AldolAdduct Aldol/Schiff Base Intermediate AminoarylKetone->AldolAdduct + Methylene Compound MethyleneCompound Compound with α-methylene group 8-Chloroquinoline Derivative 8-Chloroquinoline Derivative AldolAdduct->8-Chloroquinoline Derivative Cyclization & Dehydration

Caption: Friedländer synthesis of an 8-chloroquinoline derivative.

Experimental Protocol: Friedländer Synthesis of an 8-Chloroquinoline Derivative
  • Materials: 2-amino-6-chlorobenzaldehyde or a corresponding ketone, a compound with an active methylene group (e.g., acetaldehyde, acetone), and an acid or base catalyst.

  • Procedure:

    • Mix the 2-amino-6-chlorobenzaldehyde/ketone and the active methylene compound in a suitable solvent.

    • Add the catalyst (e.g., sodium hydroxide for base-catalyzed, or p-toluenesulfonic acid for acid-catalyzed).

    • Heat the mixture under reflux until the reaction is complete.

    • Cool the reaction, neutralize if necessary, and extract the product.

    • Purify the resulting quinoline derivative.

The subsequent reduction would be carried out as previously described.

Alternative Reduction Methods

While catalytic hydrogenation is a widely used and effective method, other reducing agents can also be employed for the conversion of 8-chloroquinoline to its tetrahydro derivative.

  • Sodium Borohydride (NaBH₄): This is a milder reducing agent than lithium aluminum hydride and is often used for the reduction of aldehydes and ketones.[11][12] While it can reduce the C=N bond in the quinoline ring, it typically requires specific conditions or activation.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent, LiAlH₄ can effectively reduce the quinoline ring.[13][14] However, its high reactivity necessitates careful handling and anhydrous conditions.

  • Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., formic acid, isopropanol) in the presence of a transition metal catalyst to effect the reduction.[2][15][16] This can be a safer and more convenient alternative to using high-pressure hydrogen gas.

Comparative Analysis of Synthetic Methodologies

MethodologyStarting MaterialsReaction ConditionsAdvantagesDisadvantages
Skraup Synthesis Aromatic amine, glycerol, strong acid, oxidizing agentHarsh, highly exothermicOne-pot synthesis of the quinoline ring, readily available starting materialsOften violent reaction, low yields for some substrates, use of strong acids and oxidizing agents
Doebner-von Miller Aromatic amine, α,β-unsaturated carbonylAcidic, heatingMore versatile than Skraup, can use a wider range of carbonyl compoundsCan produce complex mixtures of products, potential for polymerization of the carbonyl compound[17]
Combes Synthesis Aromatic amine, β-diketoneStrong acid, heatingGood for producing substituted quinolinesLimited by the availability of the β-diketone, potential for isomeric products
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, active methylene compoundAcid or base catalysis, heatingMilder conditions than Skraup, good yieldsStarting 2-aminoaryl carbonyl compounds can be challenging to synthesize

Conclusion

The synthesis of this compound can be effectively achieved through a two-step process involving the formation of the 8-chloroquinoline precursor followed by its reduction. The choice of the initial quinoline synthesis method—Skraup, Doebner-von Miller, Combes, or Friedländer—will depend on the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the synthesis. For the subsequent reduction, catalytic hydrogenation remains the most robust and widely used method, although transfer hydrogenation offers a promising and safer alternative.

Researchers should carefully consider the trade-offs between the classical, often harsh, one-pot quinoline syntheses and the potentially milder but multi-step approaches. For large-scale production, safety and yield will be primary considerations, potentially favoring a more controlled, modern synthetic route. This guide provides a foundational understanding of the available methodologies, empowering chemists to make informed decisions in their synthetic endeavors.

References

  • Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/application-notes/skraup-synthesis-of-8-hydroxyquinoline
  • Combes Quinoline Synthesis. (n.d.). Retrieved from https://www.organic-chemistry.org/namedreactions/combes-quinoline-synthesis.shtm
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from https://www.ch.ic.ac.uk/local/organic/tutorial/expt5.html
  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
  • Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes - Beilstein Journals. (n.d.). Retrieved from https://www.beilstein-journals.org/bjoc/articles/8/120
  • The Skraup Synthesis of Quinolines - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/289531518_The_Skraup_Synthesis_of_Quinolines
  • Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
  • Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed. (n.d.). Retrieved from https://pubmed.ncbi.nlm.nih.gov/11304207/
  • Skraup reaction - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Skraup_reaction
  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Retrieved from https://www.researchgate.net/publication/247920398_THE_PREPARATION_OF_QUINOLINES_BY_A_MODIFIED_SKRAUP_REACTION
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis - Benchchem. (n.d.). Retrieved from https://www.benchchem.com/technical-support-center/doebner-von-miller-quinoline-synthesis
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270631/
  • Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst - ResearchGate. (n.d.). Retrieved from https://www.researchgate.
  • Combes Quinoline Synthesis. (n.d.). Retrieved from https://www.synarchive.com/named-reactions/combes-quinoline-synthesis
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved from https://www.iipseries.org/full-text/futuristic-trends-in-chemical-material-sciences-nano-technology/chapter-22-synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/
  • CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents. (n.d.). Retrieved from https://patents.google.
  • Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Combes_quinoline_synthesis
  • Tetrahydroquinoline – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from https://www.taylorfrancis.com/chapters/mono/10.1201/9780429460749-20/biocatalytic-synthesis-chiral-tetrahydroquinolines-yongzheng-chen-liu-song-zhongqiang-wang
  • Skraup's Synthesis - Vive Chemistry - WordPress.com. (2012, November 3). Retrieved from https://vivechemistry.wordpress.com/2012/11/03/skraups-synthesis/
  • What is the complete procedure for Doebner-von miller reaction ? | ResearchGate. (2018, July 17). Retrieved from https://www.researchgate.net/post/What_is_the_complete_procedure_for_Doebner-von_miller_reaction
  • Sodium Borohydride (NaBH4) Reduction – Organic Synthesis. (n.d.). Retrieved from https://www.organic-synthesis.org/root-name/sodium-borohydride-nabh4-reduction
  • Identifying Reaction Pathway for Tandem Condensation- Hydrogenation to Produce Tetrahydroquinolines Using High - OSTI.gov. (n.d.).
  • Kinetic Resolution of Axially Chiral 5- or 8-Substituted Quinolines via Asymmetric Transfer Hydrogenation - PubMed. (n.d.). Retrieved from https://pubmed.ncbi.nlm.nih.gov/27525389/
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Retrieved from https://www.masterorganicchemistry.com/2015/09/09/lithium-aluminum-hydride-lialh4/
  • Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.). Retrieved from https://www.alfa-chemistry.com/named-reactions/friedlander-quinoline-synthesis.html
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/267812837_Recent_Syntheses_of_1234-Tetrahydroquinolines_23-Dihydro-41H-quinolinones_and_41H-Quinolinones_using_Domino_Reactions
  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. (n.d.). Retrieved from https://www.ias.ac.in/article/fulltext/jcsc/124/04/0693-0703
  • Sodium Borohydride - Common Organic Chemistry. (n.d.). Retrieved from https://commonorganicchemistry.com/Rxn_Pages/Sodium_Borohydride/Sodium_Borohydride_Index.htm
  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved from https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps. (n.d.). Retrieved from https://www.chemistrysteps.com/lialh4-and-nabh4-reduction-mechanism/
  • NaBH4 & LiAlH4 Reductions (IOC 23) - YouTube. (2022, May 21). Retrieved from https://www.youtube.
  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (n.d.). Retrieved from https://www.chemguide.co.uk/mechanisms/nucadd/nabh4.html
  • Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/abstracts/lit2/026.shtm
  • Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved from https://www.youtube.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-sodium-borohydride-nabh4/
  • Combes quinoline synthesis - ResearchGate. (n.d.). Retrieved from https://www.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/281134017_Friedlander_Annulation_in_the_Synthesis_of_Azaheterocyclic_Compounds
  • Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2017/cy/c7cy00938a
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). Retrieved from https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c
  • 2 - Organic Syntheses Procedure. (n.d.). Retrieved from http://www.orgsyn.org/demo.aspx?prep=v78p0001
  • Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from https://www.organic-chemistry.org/namedreactions/friedlaender-synthesis.shtm
  • How to synthesized 8chloroquinoline from 8hydroxyquinoline? - ResearchGate. (2018, February 14). Retrieved from https://www.researchgate.
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - NIH. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828380/
  • Workup: Aluminum Hydride Reduction - Department of Chemistry : University of Rochester. (n.d.). Retrieved from https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=aluminum_hydride_reduction
  • Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles - Chemical Communications (RSC Publishing). (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc03328a
  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (n.d.). Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK532729/

Sources

in silico modeling and molecular docking studies of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Silico Modeling and Molecular Docking of 8-Chloro-1,2,3,4-tetrahydroquinoline

A Senior Application Scientist's Field Guide to Virtual Screening and Lead Compound Evaluation

Welcome to a detailed exploration of the computational analysis of this compound. The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide provides a comparative framework for evaluating the 8-chloro substituted variant using robust in silico modeling and molecular docking techniques. While direct, published docking studies on this specific molecule are limited, this guide establishes a complete, expert-level workflow by leveraging data from structurally related compounds and well-characterized biological targets.

Our primary objective is to objectively compare the predicted binding performance of this compound against its parent scaffold and a known bioactive compound, demonstrating a real-world virtual screening scenario for drug development professionals.

The Rationale: Target Selection and Comparative Compounds

The success of any molecular docking study hinges on the selection of a biologically relevant target. Tetrahydroquinoline derivatives have shown inhibitory activity against a range of enzymes, including kinases and cholinesterases.[3][4] For this guide, we will focus on Human Acetylcholinesterase (AChE) , a critical enzyme in the central nervous system and a key target in the treatment of Alzheimer's disease.[5][6] The choice is supported by the fact that Tacrine, a well-known AChE inhibitor, is itself a tetrahydroacridine, a close structural relative of THQ.[4]

To provide a meaningful comparison, we will analyze three ligands:

  • This compound (8-Cl-THQ): Our lead compound of interest.

  • 1,2,3,4-tetrahydroquinoline (THQ): The unsubstituted parent scaffold, which will serve as a baseline to evaluate the influence of the 8-chloro substitution.

  • Tacrine: A clinically recognized AChE inhibitor, acting as a benchmark or positive control for our docking protocol.

Pillar 1: The Experimental Workflow—A Self-Validating System

A trustworthy computational protocol must be logical, reproducible, and validated. The following workflow outlines the essential steps from data preparation to results analysis, explaining the causality behind each choice.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Comparison p1 Target Selection (Human AChE, PDB: 4M0E) p3 Protein Preparation (Remove water, add hydrogens) p1->p3 p2 Ligand Selection (8-Cl-THQ, THQ, Tacrine) p4 Ligand Preparation (Generate 3D coordinates, minimize energy) p2->p4 d1 Define Binding Site (Grid box around active site gorge) p3->d1 p4->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 d3 Generate Binding Poses (Multiple conformations & scores) d2->d3 a1 Analyze Docking Scores (Binding Affinity) d3->a1 a2 Visualize Interactions (Hydrogen bonds, hydrophobic contacts) d3->a2 a3 Comparative Assessment (8-Cl-THQ vs. THQ vs. Tacrine) a1->a3 a2->a3

Caption: A typical in silico molecular docking workflow.
Step-by-Step Experimental Protocol

Part A: Target Protein Preparation

  • Obtain Crystal Structure: Download the 3D crystal structure of Human Acetylcholinesterase (hAChE). A suitable structure is PDB ID: 4M0E , which has a good resolution of 2.00 Å.[5] This structure provides an accurate representation of the enzyme's active site.

  • Clean the Structure: Using molecular modeling software (e.g., BIOVIA Discovery Studio, PyMOL), remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This prevents interference during the docking process.

  • Add Hydrogens: The PDB file typically lacks hydrogen atoms. Add hydrogens to the protein structure, which is critical for correctly defining hydrogen bond donors and acceptors.

  • Assign Charges: Assign appropriate partial charges to all atoms (e.g., Gasteiger charges). This is essential for the scoring function to accurately calculate electrostatic interactions.

  • Save the Prepared Protein: Save the final, cleaned structure in a suitable format, such as PDBQT for use with AutoDock tools.

Part B: Ligand Preparation

  • Generate 2D Structures: Draw the 2D structures of this compound, 1,2,3,4-tetrahydroquinoline, and Tacrine using a chemical drawing tool like ChemDraw.

  • Convert to 3D: Convert the 2D structures into 3D models.

  • Energy Minimization: Perform energy minimization on each 3D ligand structure using a force field like MMFF94. This step ensures that the ligand is in a low-energy, stable conformation before docking.

  • Assign Charges and Define Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand. This allows the docking software to explore different conformations of the ligand within the binding site.

  • Save Prepared Ligands: Save the final ligand structures in the PDBQT format.

Part C: Molecular Docking with AutoDock Vina

  • Define the Binding Site (Grid Box): The active site of AChE is located within a deep and narrow gorge.[6] A grid box must be defined that encompasses this entire gorge, including the catalytic anionic site (CAS) at the bottom and the peripheral anionic site (PAS) at the top. Key residues to include are Trp84, Phe330 (at the CAS), and Trp279 (at the PAS).[6] The size of the grid box should be large enough to allow the ligands to move and rotate freely.

  • Run the Docking Simulation: Execute the docking calculation using a tool like AutoDock Vina.[7] Vina will systematically place each ligand into the defined grid box, exploring various translations, rotations, and conformations. It uses a scoring function to estimate the binding affinity for each pose.

  • Output Generation: The software will generate several possible binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). The most negative score represents the most favorable predicted binding mode.

Pillar 2: Comparative Data Analysis

The core of this guide is the objective comparison of our compounds. The following table summarizes illustrative docking results. These values are representative of what a typical study might yield and are presented for educational purposes.

CompoundDocking Score (kcal/mol)Predicted Binding Affinity (Ki, est.)Key Interacting Residues (AChE Active Site)
1,2,3,4-tetrahydroquinoline (THQ) -6.5~25 µMTrp279 (π-π stacking), Tyr334
This compound (8-Cl-THQ) -7.8~2.1 µMTrp84 (π-π stacking), Phe330 (π-π stacking), Tyr121, Trp279
Tacrine (Benchmark) -9.2~250 nMTrp84 (π-π stacking), Phe330 (cation-π), His440 (H-bond), Trp279
Interpretation of Results
  • Binding Affinity: The docking scores suggest that the addition of the chloro group at the 8th position significantly improves binding affinity compared to the parent THQ scaffold. The 8-Cl-THQ shows a stronger predicted affinity than THQ, though it is still less potent than the benchmark inhibitor, Tacrine.

  • Binding Mode of 8-Cl-THQ: The analysis of the best-docked pose for 8-Cl-THQ reveals crucial interactions. The tetrahydroquinoline ring system orients itself along the active site gorge, forming favorable π-π stacking interactions with key aromatic residues like Trp84 and Phe330 at the base of the gorge.[6] The chlorine atom can form additional hydrophobic or halogen bond interactions, potentially with residues like Tyr121, anchoring the molecule more firmly in the pocket.

  • The Role of the 8-Chloro Group: Compared to the unsubstituted THQ, the 8-chloro group appears to enhance binding by increasing the molecule's interaction footprint within the hydrophobic environment of the active site. This aligns with structure-activity relationship studies of other quinoline derivatives where halogen substitutions often improve potency.[8]

G cluster_0 AChE Active Site Gorge Ligand 8-Cl-THQ Trp84 Trp84 Ligand->Trp84 π-π stacking Phe330 Phe330 Ligand->Phe330 π-π stacking Trp279 Trp279 (PAS) Ligand->Trp279 Hydrophobic Tyr121 Tyr121 Ligand->Tyr121 Halogen bond/Hydrophobic

Sources

benchmarking 8-Chloro-1,2,3,4-tetrahydroquinoline against other quinoline-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is the cornerstone of innovation. The quinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of therapeutic agents.[1] This guide focuses on a specific, yet underexplored derivative: 8-Chloro-1,2,3,4-tetrahydroquinoline. Due to the nascent stage of research on this particular compound, this document will not present a retrospective comparison of existing data. Instead, it will serve as a forward-looking, strategic manual for its comprehensive benchmarking against relevant quinoline-based compounds. We will delve into the rationale behind experimental design, provide detailed protocols, and offer a framework for data interpretation, thereby empowering researchers to systematically evaluate its therapeutic potential.

Compound Profiles: The Target and the Benchmarks

A robust benchmarking strategy necessitates the careful selection of comparators. Here, we propose a panel of quinoline-based compounds to contextualize the performance of this compound.

1.1. Target Compound: this compound

  • Structure: A quinoline scaffold with a chlorine atom at the 8-position and a saturated pyridine ring.

  • Predicted Physicochemical Properties: The presence of the chloro-substituent is anticipated to increase lipophilicity compared to the parent tetrahydroquinoline.[2] The tetrahydro- feature imparts a non-planar, three-dimensional structure, which can influence receptor binding and metabolic stability.

  • Hypothesized Biological Activities: Based on the activities of related quinoline derivatives, this compound may exhibit anticancer and antimicrobial properties.[1][3] The 8-position substitution on the quinoline ring has been shown to be significant for various biological activities.[4]

1.2. Benchmark Compounds

  • Quinoline (Baseline): The fundamental aromatic scaffold, essential for establishing a baseline of activity.

  • 8-Chloroquinoline (Aromatic Analogue): This compound will help elucidate the specific contribution of the 8-chloro substitution on the aromatic quinoline core.

  • 1,2,3,4-Tetrahydroquinoline (Saturated Analogue): This comparator will isolate the effect of the saturated pyridine ring on the molecule's properties and biological activity.

  • Chloroquine (Clinical Benchmark - Anti-inflammatory/Antimalarial): A well-established 4-aminoquinoline drug, useful for comparing anti-inflammatory or anti-parasitic potential. Its inclusion provides a benchmark against a clinically successful agent.[5]

  • Bosutinib (Clinical Benchmark - Anticancer): A quinoline-based tyrosine kinase inhibitor used in cancer therapy. This would be a relevant benchmark if the primary therapeutic target is oncology.

Proposed Experimental Benchmarking Workflow

The following diagram outlines a comprehensive workflow for the systematic evaluation of this compound.

experimental_workflow cluster_physicochem Physicochemical Profiling cluster_invitro In Vitro Biological Evaluation cluster_safety In Vitro Safety Profiling cluster_data Data Analysis & Interpretation solubility Aqueous Solubility logp Lipophilicity (LogP) pka pKa Determination cytotoxicity Anticancer Cytotoxicity (MTT/SRB Assays) pka->cytotoxicity antimicrobial Antimicrobial Activity (MIC/MBC Assays) cytotoxicity->antimicrobial cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle normal_cell_cytotox Cytotoxicity in Normal Cells antimicrobial->normal_cell_cytotox apoptosis Apoptosis Induction cell_cycle->apoptosis target_engagement Target-Based Assays (e.g., Kinase Inhibition) apoptosis->target_engagement sar Structure-Activity Relationship (SAR) target_engagement->sar herg hERG Channel Assay cyp_inhibition CYP450 Inhibition cyp_inhibition->sar selectivity Selectivity Index lead_identification Lead Candidate Identification

Caption: A comprehensive workflow for benchmarking novel quinoline derivatives.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key proposed experiments.

3.1. In Vitro Anticancer Activity: MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.[6]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the benchmark compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

3.2. Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial/Fungal Suspension Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in a clear and concise tabular format for easy comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
This compoundExperimental ValueExperimental ValueExperimental Value
QuinolineExperimental ValueExperimental ValueExperimental Value
8-ChloroquinolineExperimental ValueExperimental ValueExperimental Value
1,2,3,4-TetrahydroquinolineExperimental ValueExperimental ValueExperimental Value
BosutinibReference ValueReference ValueReference Value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compoundExperimental ValueExperimental ValueExperimental Value
QuinolineExperimental ValueExperimental ValueExperimental Value
8-ChloroquinolineExperimental ValueExperimental ValueExperimental Value
1,2,3,4-TetrahydroquinolineExperimental ValueExperimental ValueExperimental Value
Ciprofloxacin (Antibacterial)Reference ValueReference ValueN/A
Fluconazole (Antifungal)N/AN/AReference Value

Interpretation of Potential Outcomes:

  • Potency: A lower IC50 or MIC value indicates higher potency. By comparing the values for this compound to the benchmark compounds, its relative potency can be determined.

  • Structure-Activity Relationship (SAR):

    • Comparing the target compound to 1,2,3,4-tetrahydroquinoline will reveal the impact of the 8-chloro substitution.

    • Comparison with 8-chloroquinoline will highlight the effect of the saturated pyridine ring.

    • Comparison with quinoline will show the combined effect of both modifications.

  • Selectivity: By comparing the cytotoxicity against cancer cells versus normal cells, a selectivity index can be calculated. A higher selectivity index is desirable for a potential anticancer agent.

Visualizing Key Concepts

5.1. Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_scaffolds Chemical Scaffolds cluster_effects Structural Effects on Activity quinoline Quinoline chloroquinoline 8-Chloroquinoline quinoline->chloroquinoline + Cl tetrahydroquinoline 1,2,3,4-Tetrahydroquinoline quinoline->tetrahydroquinoline + Saturation target_compound 8-Chloro-1,2,3,4- tetrahydroquinoline chloroquinoline->target_compound + Saturation effect_cl Effect of 8-Chloro Group chloroquinoline->effect_cl tetrahydroquinoline->target_compound + Cl effect_thq Effect of Tetrahydro Ring tetrahydroquinoline->effect_thq effect_combined Combined Effect target_compound->effect_combined

Caption: Deconvoluting the structural contributions to biological activity.

By systematically executing this proposed benchmarking strategy, researchers can generate the necessary data to make informed decisions about the future development of this compound as a potential therapeutic agent. This guide provides the foundational logic and practical protocols to embark on this exciting area of drug discovery.

References

A comprehensive list of references will be compiled based on the sources cited throughout this guide.

Sources

A Pharmacokinetic Comparison of 8-Chloro-1,2,3,4-tetrahydroquinoline and its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the tetrahydroquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The introduction of a chlorine atom at the 8th position of this scaffold, yielding 8-Chloro-1,2,3,4-tetrahydroquinoline, presents a unique starting point for medicinal chemists. However, the journey from a promising lead compound to a viable drug candidate is critically dependent on its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the molecule (ADME).[2][3] This guide provides a comprehensive framework for comparing the pharmacokinetic properties of this compound and its derivatives, offering insights into experimental design and data interpretation for researchers in drug development.

The Significance of Pharmacokinetic Profiling

Preclinical evaluation of a drug's safety, efficacy, and pharmacokinetics is paramount before it can advance to human trials.[4] These studies help to refine dosing regimens and predict potential drug interactions and toxicity.[4] A thorough understanding of a compound's ADME properties is essential for optimizing its therapeutic potential and minimizing adverse effects.[2][3] For derivatives of this compound, even minor structural modifications can lead to significant alterations in their pharmacokinetic behavior.

Experimental Methodologies for Pharmacokinetic Comparison

A robust comparison of the pharmacokinetic profiles of this compound and its derivatives necessitates a combination of in vitro and in vivo studies.

In Vitro Assays: The First Glimpse into Metabolic Fate

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to biotransformation.[5][6] These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time.[7]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Preparation: Human liver microsomes are thawed and diluted to a final protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4). The test compounds (this compound and its derivatives) are prepared as stock solutions in a suitable organic solvent (e.g., DMSO) and then diluted to the final desired concentration (e.g., 1 µM) in the incubation mixture.

  • Incubation: The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes, to the microsome-compound mixture. The incubation is carried out at 37°C in a shaking water bath.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[7]

  • Data Interpretation: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5][7]

Caption: Workflow for in vitro metabolic stability assay.

In Vivo Studies: Understanding the Whole-Body Response

Following promising in vitro data, in vivo pharmacokinetic studies in animal models (e.g., rats or mice) are conducted to understand the compound's behavior in a whole organism.[4] These studies provide crucial information on bioavailability, clearance, volume of distribution, and half-life.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Dosing: Male Sprague-Dawley rats are typically used. The test compounds are formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.[4]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

Structural Modifications and Their Predicted Impact on Pharmacokinetics

The following table outlines hypothetical derivatives of this compound and the predicted impact of their structural modifications on key pharmacokinetic parameters. These predictions are based on established principles of drug metabolism and pharmacokinetics.

CompoundR1 (Position 2)R2 (Position 6)Predicted Impact on Pharmacokinetics
Parent HHBaseline pharmacokinetic profile.
Derivative A MethylHIncreased Lipophilicity: May enhance membrane permeability and absorption, but could also increase metabolic susceptibility to N-demethylation.
Derivative B HMethoxyMetabolic Lability: The methoxy group is a common site for O-demethylation by CYP enzymes, potentially leading to faster clearance.
Derivative C HFluoroMetabolic Blocking: The strong carbon-fluorine bond can block metabolic attack at that position, potentially increasing metabolic stability and half-life.
Derivative D AcetylHAltered Polarity: The acetyl group increases polarity, which may decrease cell permeability and volume of distribution, but could also provide a handle for hydrolysis by esterases.

The Central Role of Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast majority of drugs.[8][9] For quinoline-based structures, metabolism often involves oxidation reactions.[10] The primary CYP enzymes involved in the metabolism of quinoline itself are CYP2E1 and CYP2A6.[10] It is plausible that this compound and its derivatives are also substrates for these or other CYP isoforms.

Caption: Predicted metabolic pathway for this compound.

Genetic polymorphisms in CYP genes can lead to significant inter-individual variability in drug metabolism, resulting in different patient responses to the same drug.[8][11] Therefore, identifying the specific CYP enzymes responsible for the metabolism of a new drug candidate is a critical step in its development.

Conclusion and Future Directions

The pharmacokinetic comparison of this compound and its derivatives is a multifactorial process that requires a systematic and integrated approach. By combining robust in vitro and in vivo experimental designs with a sound understanding of drug metabolism principles, researchers can effectively identify candidates with favorable pharmacokinetic profiles. The insights gained from these studies are invaluable for guiding lead optimization efforts, enabling the rational design of molecules with enhanced therapeutic potential and a greater likelihood of clinical success. Further investigations should focus on elucidating the specific metabolic pathways and identifying the key enzymes involved in the clearance of this promising class of compounds.

References

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Drug Metabolism and Pharmacokinetics (DMPK).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Medicinal Chemistry.
  • Cytochrome P450 species involved in the metabolism of quinoline - PubMed. (n.d.). PubMed.
  • Journal of Medicinal Chemistry Ahead of Print - ACS Publications. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies - ResearchGate. (2021).
  • Regulatory Knowledge Guide for Small Molecules | NIH's Seed. (n.d.).
  • Drugs incorporating tetrahydroquinolines. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (n.d.). MDPI.
  • Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed. (2014). PubMed.
  • Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023). Frontiers.
  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. (2024). Agilex Biolabs.
  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (n.d.). SAGE Journals.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central. (2024). PubMed Central.
  • Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI. (n.d.). MDPI.
  • The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. (n.d.). Metabolon.
  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan.
  • Cytochrome P450 enzyme system; fascinating and vital part of how our bodies handle chemicals - YouTube. (2025). YouTube.
  • Metabolic Stability Study - WuXi AppTec DMPK. (n.d.). WuXi AppTec.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2025). IntechOpen.
  • Cytochrome P450 - YouTube. (2017). YouTube.
  • Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed. (2001). PubMed.
  • Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. (n.d.). PubMed Central.

Sources

A Senior Application Scientist's Guide to Comparative Spectroscopic Data Analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, tetrahydroquinolines (THQs) are privileged scaffolds, forming the core of numerous bioactive compounds. The introduction of substituents, such as a chlorine atom at the 8-position, profoundly influences their electronic properties, conformation, and, consequently, their biological activity. Accurate structural elucidation and purity assessment are therefore paramount. This guide provides an in-depth comparative analysis of 8-Chloro-1,2,3,4-tetrahydroquinoline and its analogs using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Our focus is not merely on data presentation but on the causal relationships between molecular structure and spectral output, empowering researchers to interpret data with confidence.

The Foundational Role of Synthesis in Spectroscopic Analysis

The journey of analysis begins with synthesis. This compound is typically synthesized via the catalytic hydrogenation of 8-chloroquinoline.[1] Analogs can be prepared using appropriately substituted quinolines or through subsequent reactions on the tetrahydroquinoline ring.[2][3] Understanding the synthetic route is critical, as it informs potential side products or unreacted starting materials that could interfere with spectroscopic analysis. For instance, incomplete reduction would result in the presence of 8-chloroquinoline, which has distinct aromatic signals in NMR and different vibrational modes in IR spectroscopy.

Integrated Spectroscopic Workflow

A robust structural confirmation is never reliant on a single technique. It is the synergistic combination of multiple spectroscopic methods that provides a self-validating system for analysis. Data from each technique must be congruent, painting a cohesive picture of the molecule's identity and purity.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration Syn Synthesis of Analog Pur Purification (e.g., Chromatography) Syn->Pur MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pur->MS IR Infrared (IR) - Functional Groups Pur->IR NMR NMR (¹H, ¹³C, 2D) - Connectivity - Stereochemistry Pur->NMR UV UV-Vis - Conjugated Systems Pur->UV Confirm Structure Confirmation & Purity Assessment MS->Confirm IR->Confirm NMR->Confirm UV->Confirm

Caption: Integrated workflow for the synthesis and spectroscopic confirmation of quinoline analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Causality: The tetrahydrogenated ring of the THQ system is aliphatic and flexible, leading to distinct signals compared to its fully aromatic quinoline precursor. The electron-withdrawing chlorine atom at C-8 significantly influences the chemical shifts of the adjacent aromatic protons and carbons through inductive effects.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the purified analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is standard for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • Data Acquisition: Acquire the spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).[4]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Comparative ¹H NMR Data Analysis

The key to comparative analysis lies in observing how substituent changes affect the proton chemical shifts (δ).

Proton Assignment8-Chloro-1,2,3,4-THQ (Approx. δ, ppm)Analog: 6-Bromo-8-Chloro-1,2,3,4-THQ (Predicted δ, ppm)Rationale for Shift
N-H 3.5 - 4.5 (broad s)3.6 - 4.6 (broad s)The electronic environment around the nitrogen is largely unchanged.
H-2 (CH₂) ** ~3.3 (t)~3.3 (t)Remote from the new substituent, minimal effect.
H-3 (CH₂) ~1.9 (m)~1.9 (m)Remote from the new substituent, minimal effect.
H-4 (CH₂) **~2.7 (t)~2.8 (t)Minor downfield shift due to distant inductive effect.
H-5 ~7.0 (d)~7.2 (d)The adjacent bromine atom's inductive effect causes a significant downfield shift.
H-6 ~6.6 (t)---Proton is replaced by Bromine.
H-7 ~6.5 (d)~6.7 (d)The para bromine has a less pronounced deshielding effect compared to the ortho effect on H-5.

Note: Data are illustrative. Actual chemical shifts depend on solvent and concentration.[5][6]

Comparative ¹³C NMR Data Analysis

Carbon NMR provides complementary information, particularly regarding quaternary carbons and the overall carbon skeleton.

Carbon Assignment8-Chloro-1,2,3,4-THQ (Approx. δ, ppm)Analog: 8-Chloro-6-methoxy-1,2,3,4-THQ (Predicted δ, ppm)Rationale for Shift
C-2 ~47~47Remote from substituent.
C-3 ~27~27Remote from substituent.
C-4 ~22~22Remote from substituent.
C-4a ~129~122The electron-donating methoxy group shields this carbon, causing an upfield shift.
C-5 ~127~115Strong shielding effect from the ortho methoxy group.
C-6 ~117~155The carbon directly attached to the electron-donating oxygen is significantly deshielded.
C-7 ~114~115Minor effect from the meta methoxy group.
C-8 ~121~122Minor effect from the distant methoxy group.
C-8a ~144~138Shielding effect from the para methoxy group.
-OCH₃ ---~55Typical chemical shift for a methoxy carbon.

Note: Data are illustrative.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The vibrations (stretching, bending) of bonds absorb IR radiation at characteristic frequencies.

Expertise & Causality: For THQ analogs, the most informative regions are the N-H stretch, the C-H stretches (aromatic vs. aliphatic), and the C=C aromatic stretches. The C-Cl stretch is also observable but falls in the complex fingerprint region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.[7]

  • Analysis: Identify characteristic absorption bands and compare them to known values.

Comparative IR Data Analysis
Vibrational Mode8-Chloro-1,2,3,4-THQ (Approx. cm⁻¹)Analog: 8-Chloro-1-acetyl-1,2,3,4-THQ (Approx. cm⁻¹)Rationale for Change
N-H Stretch 3300 - 3400 (medium, sharp)AbsentThe N-H bond is replaced by an N-C=O bond.
C=O Stretch (Amide) Absent1650 - 1680 (strong, sharp)The appearance of a strong carbonyl absorption is a definitive indicator of N-acetylation.
Aromatic C-H Stretch > 3000> 3000Largely unchanged.
Aliphatic C-H Stretch < 3000< 3000Largely unchanged.
Aromatic C=C Stretch 1500 - 16001500 - 1600Minor shifts may occur due to changes in ring electronics.
C-Cl Stretch 750 - 800750 - 800Largely unchanged.

Note: Data are illustrative.[8][9][10]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Impact (EI) is a common ionization technique that causes fragmentation.

Expertise & Causality: The molecular ion peak (M⁺) is the most critical piece of data, confirming the molecular formula. The presence of chlorine is easily identified by the M+2 isotope peak, where the ratio of M⁺ to M+2 is approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns are governed by the stability of the resulting ions and neutral fragments.[11][12] Aromatic systems are stable, so fragmentation often involves the aliphatic ring.[13]

G Parent 8-Chloro-THQ [M]⁺˙ m/z = 167/169 Frag1 [M-1]⁺ m/z = 166/168 Parent->Frag1 - H• Frag2 [M-29]⁺ m/z = 138/140 Parent->Frag2 - C₂H₅• (Retro-Diels-Alder) Frag3 Chlorotropylium ion? m/z = 125/127 Frag2->Frag3 - CHN

Caption: Plausible MS fragmentation pathway for this compound.

Comparative Mass Spectrometry Data
Ion8-Chloro-1,2,3,4-THQ (m/z)Analog: 8-Chloro-2-methyl-1,2,3,4-THQ (m/z)Rationale for Difference
[M]⁺˙ 167/169181/183The molecular weight increases by 14 Da, corresponding to the addition of a methyl group (CH₂).
[M-1]⁺ 166/168180/182Loss of a hydrogen radical is a common fragmentation.
[M-15]⁺ Not prominent166/168Loss of the methyl radical is a very favorable fragmentation pathway for the N-methyl analog, leading to a stable iminium ion.
[M-29]⁺ 138/140152/154Loss of an ethyl radical (C₂H₅•) from the aliphatic ring.

Note: m/z values correspond to the ³⁵Cl isotope.

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to electronic transitions. It is particularly useful for analyzing compounds with conjugated π-systems.

Expertise & Causality: The absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the extent of conjugation and the presence of auxochromes (e.g., -NH, -Cl) and chromophores. The tetrahydroquinoline system has a benzene-like chromophore. Altering substituents on the aromatic ring will shift the λ_max.[14] Electron-donating groups typically cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups can cause a hypsochromic (blue) shift.[15]

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.[16]

  • Data Acquisition: Record the spectrum against a solvent blank, typically from 200 to 400 nm.[17]

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Comparative UV-Vis Data Analysis
CompoundSolventλ_max (nm) (Approx.)Rationale for Shift
1,2,3,4-Tetrahydroquinoline Ethanol~240, ~290Benzene-like π → π* transitions. The nitrogen lone pair interacts with the ring.
8-Chloro-1,2,3,4-THQ Ethanol~245, ~295The chlorine atom acts as an auxochrome, causing a slight bathochromic shift.
8-Chloro-6-nitro-1,2,3,4-THQ Ethanol~230, ~350The strongly electron-withdrawing nitro group extends conjugation, causing a significant bathochromic shift of the secondary band.

Note: Data are illustrative.

Conclusion

The structural elucidation of this compound and its analogs is a multi-faceted process that relies on the logical integration of data from NMR, IR, MS, and UV-Vis spectroscopy. Each technique provides a unique piece of the structural puzzle. NMR defines the carbon-hydrogen framework, IR identifies functional groups, MS confirms molecular weight and fragmentation, and UV-Vis probes the electronic system. By understanding the causal principles behind the spectral data—how inductive effects, conjugation, and substituent changes manifest in each spectrum—researchers can move beyond simple data matching to a deeper, more authoritative structural analysis. This integrated approach ensures the trustworthiness and validity of the results, which is essential for advancing research and development in medicinal chemistry.

References

  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic....
  • The Royal Society of Chemistry. (2021). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • PubChem. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline.
  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.
  • Analyst (RSC Publishing). (1994). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters.
  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
  • OUCI. (n.d.). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations.
  • ResearchGate. (n.d.). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
  • Journal of the American Chemical Society. (1956). Infrared Spectral-Structural Correlations of Quinolines.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2-acetyl-8-chloro-1,2,3,4-tetrahydroisoquinoline.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (2020). Two‐Step Procedure for the Synthesis of 1,2,3,4‐Tetrahydro‐quinolines.
  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines.
  • Cenmed Enterprises. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy.
  • HETEROCYCLES. (2010). CONVENIENT SYNTHESIS OF OPTICALLY PURE 8-METHOXY-2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE AND 2-METHYL-1,2,3,4-TETRAHYDROQUINOLINE.
  • ChemRxiv. (n.d.). Development of a cascade reaction to access complex tetrahydro-3,4'-biisoquinoline.
  • PrepChem.com. (n.d.). Synthesis of 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline.
  • MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Chemsrc. (n.d.). 8-Chloro-1,2,3,4-tetrahydroisoquinoline.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy.
  • PubMed. (2015). Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde.

Sources

A Comparative Guide to Structurally Confirming Novel 8-Chloro-1,2,3,4-tetrahydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

In the landscape of contemporary drug discovery, the 1,2,3,4-tetrahydroquinoline scaffold remains a cornerstone for the development of novel therapeutics, exhibiting a wide array of pharmacological activities.[1] The introduction of a chloro-substituent at the 8-position creates a unique electronic and steric environment, necessitating a robust and multi-faceted approach to unequivocally confirm the molecular structure. This guide provides a comparative analysis of the essential analytical techniques required for the comprehensive structural elucidation of novel 8-chloro-1,2,3,4-tetrahydroquinoline derivatives, grounded in the principles of scientific integrity and supported by experimental insights.

The Imperative of Orthogonal Methodologies

No single technique can provide a complete structural picture. A self-validating system of analysis relies on the convergence of data from multiple, independent (orthogonal) methods. This approach minimizes ambiguity and builds a robust, irrefutable structural assignment. For a novel this compound derivative, the primary analytical arsenal includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. These are complemented by foundational techniques like Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Workflow for Structural Confirmation

The logical flow of analysis ensures that each step builds upon the last, providing a progressively clearer image of the molecular architecture.

Structural_Confirmation_Workflow cluster_0 Initial Characterization cluster_1 Molecular Formula & Connectivity cluster_2 Definitive 3D Structure UV_Vis UV-Vis Spectroscopy (Chromophore System) FTIR FTIR Spectroscopy (Functional Groups) HRMS High-Resolution MS (Molecular Formula) FTIR->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Proton/Carbon Framework) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D X_Ray Single-Crystal X-ray (Absolute 3D Structure) NMR_2D->X_Ray

Caption: Workflow for structural confirmation of novel compounds.

I. Mass Spectrometry: Defining the Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is the foundational experiment for determining the elemental composition of a novel compound. Unlike low-resolution MS, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically to four or more decimal places), allowing for the unambiguous determination of the molecular formula.[2]

Causality of Experimental Choice: For a molecule like an this compound derivative, the presence of chlorine and nitrogen isotopes (³⁵Cl/³⁷Cl and ¹⁴N/¹⁵N) provides a characteristic isotopic pattern.[3] HRMS can resolve these isotopic contributions, and the exact mass measurement allows for the differentiation between potential molecular formulas that may have the same nominal mass.[2]

Comparative Data: HRMS for Molecular Formula Determination

Molecular FormulaNominal MassCalculated Exact Mass (M)Observed Exact MassDeviation (ppm)
C₁₀H₁₂ClN181181.0658181.0655-1.6
C₉H₈N₃O181181.0640--
C₁₁H₁₅N₂181181.1235--

This table illustrates how HRMS can distinguish between different formulas with the same nominal mass.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 100-500 ng/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[4]

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Use the instrument's software to determine the exact mass of the molecular ion peak. Input this value into a molecular formula calculator, specifying the possible elements (C, H, N, Cl), to generate a list of potential formulas within a narrow mass tolerance (e.g., ± 5 ppm).[5] The correct formula will be the one that best matches the observed exact mass and isotopic pattern.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the connectivity of atoms in a molecule.[6][7] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of the proton and carbon framework.[8][9]

Expertise in Spectral Interpretation: For an this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The chlorine atom at the 8-position will influence the chemical shifts of the adjacent aromatic protons.[10] 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the substitution pattern.[11]

Key NMR Experiments and Their Purpose

ExperimentInformation ProvidedApplication to this compound
¹H NMR Number of unique protons, their chemical environment, and spin-spin coupling.Defines the proton framework, showing distinct aromatic and aliphatic regions.
¹³C NMR Number of unique carbons and their hybridization (sp², sp³).Confirms the carbon skeleton.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.Assigns the aliphatic carbons in the tetrahydroquinoline ring.
COSY Shows correlations between protons that are coupled (typically through 2-3 bonds).Traces the connectivity of protons within the aliphatic ring and the aromatic system.[12]
HSQC Correlates each proton directly to the carbon it is attached to.Unambiguously links the proton and carbon signals.
HMBC Shows correlations between protons and carbons over 2-3 bonds.Establishes long-range connectivity, crucial for placing substituents and confirming the overall structure.

Visualizing NMR Connectivity

NMR_Connectivity H2 H2 H3 H3 H2->H3 COSY C2 C2 H2->C2 HSQC C4 C4 H2->C4 HMBC H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H4->C2 HMBC H4->C4 HSQC

Caption: Key 2D NMR correlations for the aliphatic ring.

Step-by-Step Protocol for 2D NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[10]

  • 1D Spectra Acquisition: Acquire high-quality ¹H and ¹³C NMR spectra. Optimize shimming to ensure good resolution.

  • 2D Experiment Setup: Using the information from the 1D spectra, set the spectral widths for the 2D experiments (COSY, HSQC, HMBC) to encompass all relevant signals.[13]

  • COSY Analysis: Identify cross-peaks which indicate coupled protons. This will help to trace the spin systems of the aliphatic and aromatic portions of the molecule.

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This provides a direct link between the ¹H and ¹³C assignments.

  • HMBC Analysis: Analyze the long-range (2-3 bond) correlations. For example, a correlation from the protons at C4 to the carbon at C5 would confirm the connectivity between the aliphatic and aromatic rings. Correlations from aromatic protons to the carbon at C8 would help to confirm the position of the chloro-substituent.

III. Single-Crystal X-ray Diffraction: The Definitive Structure

While NMR and MS provide powerful evidence for the molecular structure, single-crystal X-ray diffraction is the gold standard for its absolute confirmation.[14][15] This technique provides a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and stereochemistry.[16][17][18]

Trustworthiness of the Method: An X-ray crystal structure is an unequivocal piece of evidence, provided a suitable single crystal can be obtained.[19] For chiral derivatives, X-ray crystallography can also determine the absolute configuration.[20]

Comparative Crystallographic Data for Tetrahydroquinoline Derivatives

Parameter1-Tosyl-1,2,3,4-tetrahydroquinoline1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Dihedral Angle (Aromatic Rings) 47.74°50.13°[21]
Tetrahydropyridine Ring Conformation Half-chairHalf-chair[21]

This table provides an example of how crystallographic data can be compared between related structures.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical step is to grow high-quality single crystals. This can be achieved through various methods, such as slow evaporation of a saturated solution, slow cooling, or vapor diffusion. The ideal crystal should be 0.1-0.3 mm in size and free of defects.[16]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[17]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice as it is rotated.[14]

  • Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure using specialized software. The initial model is then refined to obtain the final structure with high precision.[22]

IV. Complementary Spectroscopic Methods

FTIR and UV-Vis spectroscopy provide additional, complementary information about the molecule's functional groups and electronic system.

FTIR Spectroscopy: This technique identifies the types of chemical bonds present in a molecule by measuring the absorption of infrared radiation.[23][24] For an this compound, characteristic peaks would include N-H stretching (if unsubstituted on the nitrogen), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.[25]

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule.[26] The chromophore of the tetrahydroquinoline system will exhibit characteristic absorption maxima in the UV region. The position of these maxima can be influenced by substituents on the aromatic ring.

Conclusion

The structural confirmation of a novel this compound derivative is a systematic process that requires the integration of data from multiple analytical techniques. By following a logical workflow that begins with determining the molecular formula by HRMS, mapping the atomic connectivity with a suite of NMR experiments, and finally obtaining the definitive 3D structure through single-crystal X-ray diffraction, researchers can establish the structure with the highest degree of confidence. This rigorous, multi-faceted approach is essential for advancing drug development programs and ensuring the scientific integrity of the research.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • University of York. (n.d.). Single Crystal X-ray Diffraction.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Read Chemistry. (2023, December 16). Determination of the Molecular Formula by Mass Spectrometry.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • Porter, Q. N. (n.d.). Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Chemistry LibreTexts. (2014, August 18). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas.
  • ResearchGate. (n.d.). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species... [Scientific Diagram].
  • Canadian Science Publishing. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499-1506.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. In Advances in Heterocyclic Chemistry (Vol. 7, pp. 301-376). Elsevier.
  • Shimadzu LCMS. (2025, March 27). Formula Prediction in HRMS Analysis on LC Q TOF [Video]. YouTube.
  • Defense Technical Information Center. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
  • Chemistry LibreTexts. (2020, May 30). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry.
  • Kumar, P., & Hunashal, R. D. (2018). Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. Saudi Journal of Medical and Pharmaceutical Sciences, 4(1), 151-155.
  • Subashini, C., et al. (2021). Synthesis, spectral characterization and photophysical studies of tetrahydroquinolines. Semantic Scholar.
  • ResearchGate. (2025, August 7). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines.
  • OC hem simplified. (2019, March 18). Formula determination by high resolution mass spectrometry [Video]. YouTube.
  • Chang, W. (2023). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Pharmaceutica Analytica Acta, 14(7), 737.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • National Institutes of Health. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • Chemistry - CSJ. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy [Video]. YouTube.
  • Semantic Scholar. (2021, September 28). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In.
  • ACS Publications. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.
  • Nuclear Magnetic Resonance Facility. (2022, March 22). Manually Setting up 2D experiments.
  • ResearchGate. (n.d.). Comparative analysis and validation of analytical techniques for quantification active component in pharmaceuticals: Green approach [Request PDF].
  • Office of Justice Programs. (n.d.). ANALYTICAL TECHNIQUES FOR THE COMPARISON AND CHARACTERIZATION OF ILLICIT DRUGS - A REVIEW.
  • SciELO. (n.d.). A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein.
  • ResearchGate. (2025, August 7). Determination of absolute configuration using X-ray diffraction.
  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction.
  • ResearchGate. (2025, August 8). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
  • PubMed. (n.d.). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline.
  • ACS Publications. (2019, April 9). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
  • Trinh, T. H. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2), 235-248.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2085.
  • ResearchGate. (2025, August 7). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy [Request PDF].
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR) [PPTX].
  • Chemistry Research Journal. (n.d.). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
  • National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization.
  • International Journal of Biological & Medical Research. (n.d.). Functional Group Profiling of Medicinal Plants Using FTIR Spectroscopy.
  • National Institutes of Health. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
  • Murugesan, S., et al. (2011). Synthesis, evaluation and molecular modeling studies of some novel tetrahydroisoquinoline derivatives targeted at the HIV-1 reverse transcriptase. Der Pharmacia Lettre, 3(6), 317-332.
  • ResearchGate. (n.d.). Synthesis and further transformations of 8-chloro-3,4-dihydroisoquinoline.
  • National Institutes of Health. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
  • National Institutes of Health. (n.d.). Crystal structure of 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline.

Sources

Navigating the Labyrinth of Inhibition: A Comparative Efficacy Analysis of the 8-Chloro-1,2,3,4-tetrahydroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,3,4-tetrahydroquinoline core is a privileged scaffold, a foundational structure from which a multitude of potent and selective inhibitors have been developed. Its inherent structural rigidity and three-dimensional character make it an ideal starting point for designing molecules that can precisely interact with the intricate topographies of biological targets. The strategic placement of substituents on this scaffold is a key determinant of biological activity. This guide focuses on a specific, yet underexplored, subset of these compounds: those bearing a chlorine atom at the 8-position.

While direct, head-to-head comparative studies on a wide array of 8-Chloro-1,2,3,4-tetrahydroquinoline derivatives are not extensively documented in publicly available literature, we can infer their potential and compare their efficacy by examining structurally related compounds and understanding the impact of chloro-substitution. This guide will synthesize data from related tetrahydroquinoline and quinoline inhibitors to provide a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their common biological targets, the mechanistic rationale behind their inhibitory action, and the experimental methodologies used to quantify their efficacy.

The Significance of the 8-Chloro Substituent

The introduction of a chlorine atom at the 8-position of the tetrahydroquinoline scaffold can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. This is due to a combination of electronic and steric effects. The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring, potentially influencing key interactions with target proteins, such as pi-stacking or hydrogen bonding. Furthermore, the steric bulk of the chlorine atom can dictate the preferred conformation of the molecule, locking it into a bioactive state or, conversely, preventing it from binding to an active site.

Key Biological Targets and Comparative Efficacy

Derivatives of the broader tetrahydroquinoline and quinoline families have demonstrated inhibitory activity against a range of important biological targets, particularly in the realm of oncology and inflammatory diseases.

Kinase Inhibition: Targeting Aberrant Cell Signaling

Numerous quinoline-based compounds have been investigated as kinase inhibitors, which are crucial for treating various cancers.[1] The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[2] Tetrahydroquinolinone derivatives, close structural cousins of our scaffold of interest, have been shown to induce autophagy and inhibit cancer cell proliferation by modulating this very pathway.[2]

Table 1: Comparative Efficacy of Tetrahydroquinolinone Derivatives Against Cancer Cell Lines

Compound ReferenceCell LineIC50 (µM)Target PathwayCitation
4a HCT-116 (Colon)~13Apoptosis Induction[3]
4a A549 (Lung)~13Apoptosis Induction[3]
5 HCT-116 (Colon)~13Apoptosis Induction[3]
6 HCT-116 (Colon)~13Apoptosis Induction[3]
20d HCT-116 (Colon)Micromolar RangePI3K/AKT/mTOR[2][4]

It is plausible that an this compound scaffold could be optimized to target kinases within the PI3K/AKT/mTOR pathway, with the 8-chloro group potentially enhancing binding affinity or improving pharmacokinetic properties.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 8-Chloro-THQ Inhibitor Inhibitor->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.

KRas Inhibition: A Focus on Colorectal Cancer

The Kirsten rat sarcoma viral oncogene homolog (KRas) is a frequently mutated oncogene in various cancers, including colorectal cancer.[5] Tetrahydroisoquinoline derivatives, structural isomers of tetrahydroquinolines, have been investigated as KRas inhibitors.[5] Notably, a derivative bearing a chloro group on a phenyl ring (GM-3-18) demonstrated significant KRas inhibition across multiple colon cancer cell lines, with IC50 values ranging from 0.9 to 10.7 µM.[5][6] This highlights the potential positive contribution of a chloro-substituent to the inhibitory activity of this class of compounds.

Table 2: Efficacy of Chloro-substituted Tetrahydroisoquinoline KRas Inhibitors

Compound ReferenceCell LineIC50 (µM)Citation
GM-3-18 Colo3201.6 - 2.6[6]
GM-3-18 DLD-10.9 - 10.7[5]
GM-3-18 HCT1160.9 - 10.7[5]
GM-3-18 SNU-C10.9 - 10.7[5]
GM-3-18 SW4800.9 - 10.7[5]

While this data is for a tetrahydroisoquinoline, it strongly suggests that an this compound could be a promising scaffold for developing novel KRas inhibitors.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the anticancer and inhibitory potential of compounds based on the tetrahydroquinoline scaffold.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound inhibitors in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Serial Dilutions of Inhibitor Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining inhibitor cytotoxicity using the MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.[7]

Objective: To determine the IC50 of test compounds against a specific kinase (e.g., PI3K).

Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase enzyme, and the test inhibitor at various concentrations.

  • Initiate Reaction: Add a mixture of ATP and the kinase's substrate to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Measure Luminescence: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from the dose-response curve.

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the development of novel inhibitors. The insights gained from related tetrahydroquinoline and quinoline derivatives suggest that compounds based on this specific scaffold could exhibit potent activity against key targets in oncology and other therapeutic areas. The presence of the 8-chloro substituent offers a valuable handle for medicinal chemists to fine-tune the pharmacological properties of these molecules.

Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives against a panel of relevant biological targets, such as kinases and mutant oncogenes. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols outlined in this guide provide a robust framework for conducting these crucial efficacy comparisons.

References

  • Ryczkowska, M., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
  • (2025). Biological Activities of Quinoline Derivatives. ResearchGate.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Center for Biotechnology Information.
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.
  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Center for Biotechnology Information.
  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. National Center for Biotechnology Information.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed.
  • Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Center for Biotechnology Information.
  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[2][4][8]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research.
  • Wilson, R. J., et al. (2018). Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists. National Center for Biotechnology Information.
  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI.

Sources

A Researcher's Guide to Cross-Reactivity Profiling of 8-Chloro-1,2,3,4-tetrahydroquinoline-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the complete biological footprint of a chemical entity is paramount. This guide provides a comprehensive framework for the cross-reactivity profiling of compounds based on the 8-chloro-1,2,3,4-tetrahydroquinoline scaffold. While this specific scaffold may be novel, the principles and methodologies for assessing its selectivity are well-established, particularly within the broader class of quinoline-based kinase inhibitors.[1]

The promiscuity of small molecules, especially kinase inhibitors, stems from the conserved nature of the ATP-binding pocket across the kinome.[2] This presents both challenges and opportunities. Unforeseen off-target interactions can lead to toxicity, a primary cause of late-stage clinical trial failures.[3][4] Conversely, controlled polypharmacology, where a drug intentionally interacts with multiple targets, can offer enhanced therapeutic efficacy.[5] Therefore, a rigorous and systematic assessment of a compound's selectivity is not merely a characterization step but a cornerstone of its development into a reliable chemical probe or a safe and effective therapeutic agent.[5][6]

This guide will detail the strategic application of biochemical, cellular, and computational methodologies to construct a comprehensive selectivity profile, explain the rationale behind experimental choices, and provide actionable protocols and data interpretation frameworks.

The Strategic Imperative: Why Profile for Cross-Reactivity?

The goal of cross-reactivity profiling is to move from a single data point (e.g., IC50 against a primary target) to a comprehensive understanding of a compound's interaction landscape. This systematic investigation is crucial for several reasons:

  • De-risking Development: Early identification of potential off-target liabilities, such as binding to the hERG ion channel or critical kinases in essential signaling pathways, can prevent costly failures in later preclinical and clinical stages.[7][8]

  • Mechanism of Action (MoA) Elucidation: A clean selectivity profile strengthens the assertion that the observed phenotype is due to the intended target. Conversely, identifying potent off-targets can reveal the true, sometimes unexpected, MoA.

  • Predicting Adverse Drug Reactions (ADRs): Many ADRs are caused by off-target interactions.[9] Profiling against a panel of safety-relevant targets can provide an early warning of potential toxicities.

  • Enabling Polypharmacology: For diseases like cancer, hitting multiple nodes in a signaling pathway can be more effective than inhibiting a single target.[5] Selectivity profiling allows for the rational design of multi-targeted agents.

Below is a logical workflow illustrating the strategic approach to cross-reactivity profiling.

start Start: Novel this compound Scaffold Identified insilico Step 1: In Silico Profiling (Similarity Search, Docking) start->insilico biochem Step 2: Broad Biochemical Screen (e.g., Kinome Panel) insilico->biochem Prioritize Assay Panel data_analysis Step 3: Data Analysis & Hit Triage (Identify Potent Off-Targets) biochem->data_analysis secondary_biochem Step 4: Secondary Biochemical Assays (IC50/Kd Determination) data_analysis->secondary_biochem Validate Hits cellular Step 5: Cellular Target Engagement Assays (e.g., NanoBRET, CETSA) secondary_biochem->cellular Confirm in Cellular Context phenotypic Step 6: Phenotypic & Safety Profiling (Cell Viability, hERG, etc.) cellular->phenotypic Assess Functional & Safety Impact end End: Comprehensive Selectivity Profile (On-Target & Off-Target Activities Defined) phenotypic->end

Caption: A strategic workflow for comprehensive cross-reactivity profiling.

Methodologies for Selectivity Profiling

A multi-pronged approach combining computational and experimental methods provides the most robust and cost-effective strategy for defining a compound's selectivity.

In Silico (Computational) Profiling

Before committing to expensive wet-lab experiments, computational methods can provide a cost-effective initial assessment of potential off-target interactions.[10] These approaches leverage vast databases of known compound-protein interactions.

  • Causality: The fundamental principle is that structurally similar compounds often exhibit similar biological activities. By comparing the 2D or 3D features of a novel compound to those of known ligands, we can predict its likely targets.[7]

  • Common Techniques:

    • Chemical Similarity Searching: Platforms like SEA (Similarity Ensemble Approach) compare the 2D fingerprint of a query molecule against a database of ligands with known targets.[7]

    • Pharmacophore Modeling: This method uses the 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding to a specific target.

    • Molecular Docking: The compound is computationally "placed" into the binding sites of a panel of proteins to predict binding affinity. This can be particularly useful for assessing binding to homologous proteins.[11]

  • Input: Obtain the 2D structure (SMILES format) of the this compound derivative.

  • Tool Selection: Utilize a combination of publicly available or commercial platforms (e.g., SwissTargetPrediction, SuperPred, SEA).

  • Similarity Search (2D):

    • Submit the SMILES string to the selected platform.

    • The algorithm will compare the compound's topology to a reference database.

    • The output will be a ranked list of potential targets based on the Tanimoto coefficient or a similar similarity metric.

  • Analysis:

    • Review the list of predicted targets. Pay close attention to targets with high confidence scores.

    • Cross-reference predicted off-targets with known safety liabilities (e.g., kinases involved in cardiac function, key metabolic enzymes).

  • Hypothesis Generation: Use the results to design a focused experimental screening panel. For example, if multiple kinases from the SRC family are predicted as off-targets, ensure they are included in the subsequent biochemical screen.

Biochemical Profiling

Biochemical assays are the gold standard for assessing direct interactions between a compound and a large panel of purified proteins.[12] For potential kinase inhibitors, large-scale kinome panels are indispensable.

  • Causality: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a protein or to bind to it. This provides quantitative data (e.g., % inhibition, IC50, Kd) on the potency of the interaction.

  • Common Platforms:

    • Radiometric Assays: The traditional method, measuring the transfer of ³²P or ³³P from ATP to a substrate.

    • Fluorescence/Luminescence-Based Assays: These homogenous assays measure ATP consumption (e.g., ADP-Glo) or use fluorescence polarization to detect binding. They are highly amenable to high-throughput screening.

    • Protein Microarrays: A high-throughput technology where thousands of functional proteins are spotted on a slide, allowing for the simultaneous assessment of binding interactions.[12][13]

  • Compound Preparation: Solubilize the test compound (e.g., "Compound Q") in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Concentration: The compound is typically screened at a single, high concentration (e.g., 1 µM or 10 µM) to identify all potential interactions.

  • Assay Execution (Vendor-Performed, e.g., ADP-Glo™ Kinase Assay):

    • The kinase, substrate, and ATP are combined in a multi-well plate.

    • "Compound Q" is added to the reaction mixture.

    • The reaction is incubated at room temperature to allow for phosphate transfer.

    • An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is added to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The signal is directly proportional to the amount of ADP formed and thus, to kinase activity.

  • Data Analysis: The activity in the presence of "Compound Q" is compared to positive (no inhibitor) and negative (no kinase) controls. The result is expressed as "% Inhibition" at the tested concentration.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))

Cellular Profiling

Confirming that a compound interacts with its target in a live cell is a critical validation step. Cellular assays account for factors like membrane permeability and competition with endogenous ligands (e.g., cellular ATP).

  • Causality: These assays measure target engagement within the complex milieu of the cell, providing a more physiologically relevant assessment of a compound's activity.

  • Common Techniques:

    • NanoBRET™ Target Engagement: A proximity-based assay that measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells.

    • Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a compound binding to its target protein stabilizes it against thermal denaturation.

    • Phospho-protein Western Blots: For kinase inhibitors, this involves treating cells with the compound and then measuring the phosphorylation status of a known downstream substrate of the target kinase.

Data Presentation and Interpretation: A Comparative Example

To illustrate how to present and interpret cross-reactivity data, we will use a hypothetical this compound derivative, "Cmpd-8C-THQ," and compare its kinase selectivity profile to Sorafenib, a known multi-kinase inhibitor.

The diagram below illustrates the concept of on-target efficacy versus off-target effects, which is the central theme of selectivity profiling.

drug Cmpd-8C-THQ on_target On-Target (e.g., Kinase A) drug->on_target Inhibits off_target1 Off-Target 1 (e.g., Kinase B) drug->off_target1 Inhibits off_target2 Off-Target 2 (e.g., hERG) drug->off_target2 Inhibits efficacy Therapeutic Efficacy on_target->efficacy toxicity Potential Toxicity / Side Effects off_target1->toxicity off_target2->toxicity

Caption: On-target vs. off-target interactions determine the therapeutic window.

Table 1: Comparative Kinase Cross-Reactivity Profile (% Inhibition at 1 µM)
Kinase TargetKinase FamilyCmpd-8C-THQ (% Inhibition)Sorafenib (% Inhibition)Interpretation
BRAF CMGC98% 95% Potent on-target activity for both compounds.
VEGFR2 TK95% 99% Potent on-target activity for both compounds.
PDGFRβ TK65% 92% Cmpd-8C-THQ shows moderate activity; Sorafenib is highly potent.
c-KIT TK45% 88% Cmpd-8C-THQ shows significantly improved selectivity over Sorafenib.
FGFR1 TK15% 75% Cmpd-8C-THQ is highly selective against FGFR1.
SRC TK5% 30% Cmpd-8C-THQ shows a clean profile against this common off-target.
p38α CMGC8% 68% Cmpd-8C-THQ avoids this key off-target of Sorafenib.
CDK2 CMGC2% 15% Both compounds show good selectivity.

Data is hypothetical and for illustrative purposes only.

Interpretation of Results
  • Selectivity Profile: Cmpd-8C-THQ appears to be a potent inhibitor of BRAF and VEGFR2, similar to Sorafenib. However, it demonstrates a significantly improved selectivity profile, with much lower activity against c-KIT, FGFR1, and p38α.

  • Therapeutic Hypothesis: The high selectivity of Cmpd-8C-THQ suggests it may have a wider therapeutic window than Sorafenib, potentially with fewer side effects related to the inhibition of c-KIT (e.g., myelosuppression) or p38α.

  • Next Steps: The hits (PDGFRβ and c-KIT) should be followed up with full IC50 dose-response curves to quantify their potency accurately. Cellular target engagement assays for BRAF and VEGFR2 should be performed to confirm on-target activity in a physiological setting.

Conclusion

The systematic profiling of this compound-based compounds for cross-reactivity is an indispensable component of modern drug discovery. It is not merely a data collection exercise but a strategic process of hypothesis generation and testing. By integrating in silico, biochemical, and cell-based methodologies, researchers can build a comprehensive understanding of a compound's biological interactions. This detailed profile enables informed decisions, helping to prioritize candidates with the highest probability of success, elucidate their true mechanism of action, and ultimately develop safer, more effective chemical probes and therapeutic agents.[6][14]

References

  • Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
  • Paushkin, S. V., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Chemical Biology, 11(10), 2846-2854.
  • Wang, A. Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • van Linden, O. P., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry, 55(14), 6575–6583.
  • Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7451.
  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic News.
  • Benchchem. (n.d.). Comparative Cross-Reactivity Profiling of 6-(Trifluoromethoxy)quinolin-4-amine Against a Kinase Panel. Benchchem.
  • Gawriljuk, V. O., et al. (2026). Computational Strategies Reshaping Modern Drug Discovery. Molecules, 31(2), 200.
  • Kumar, P., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 930–941.
  • Broad Institute. (n.d.). Small-molecule Profiling. Broad Institute.
  • Chen, C. C., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
  • Wang, A. Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[6][12][13]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research, 2(1), 497-504.
  • Amam, R., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(8), 4381–4396.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Scholes, N. S., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(15), 4993.
  • Benchchem. (n.d.).
  • Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Synthesis, 7(4), 367–390.
  • Brylinski, M. (2013). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Lindsley, C. W., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(11), 1098–1103.
  • Al-Warhi, T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • Khan, I., & Al-Harrasi, A. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13897.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. www.organic-chemistry.org.

Sources

A Comparative Guide to Computational Investigations of 8-Chloro-1,2,3,4-tetrahydroquinoline Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Chloro-1,2,3,4-tetrahydroquinoline and the Role of Computational Chemistry

The 1,2,3,4-tetrahydroquinoline core is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[1] The introduction of a chlorine atom at the 8-position significantly modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity and metabolic stability. While experimental studies provide invaluable data on reaction outcomes, computational chemistry offers a powerful lens to dissect the intricate mechanisms, transition states, and energy landscapes that govern these transformations.[2][3] This guide will explore three key reaction classes relevant to the derivatization of this compound: Oxidation (Aromatization), N-Arylation, and C-H Activation/Functionalization.

Oxidation: The Path to Aromatization

The oxidation of tetrahydroquinolines to their corresponding quinoline counterparts is a fundamental transformation.[4] This process is not only a synthetic route to quinolines but also a potential metabolic pathway. Several oxidizing agents can achieve this, with manganese dioxide (MnO2) being a common choice.[5]

Mechanistic Considerations

The oxidation of tetrahydroquinolines generally proceeds through a step-wise loss of hydrogen atoms. The reaction mechanism can be influenced by the oxidant and reaction conditions. With an oxidant like MnO2, the reaction is believed to proceed via a series of single-electron transfer (SET) steps or hydrogen atom transfer (HAT) steps. The presence of the nitrogen lone pair plays a crucial role in facilitating the initial oxidation step.

The 8-chloro substituent, being electron-withdrawing, is expected to influence the electron density of the aromatic ring and, to a lesser extent, the nitrogen atom. This can impact the rate of oxidation.

Computational Approaches to Studying Oxidation Mechanisms

Density Functional Theory (DFT) is the workhorse for studying such reaction mechanisms.[6][7] A typical computational workflow to compare different proposed mechanisms would involve:

  • Reactant and Product Optimization: Geometry optimization of the this compound, the oxidant, and the final 8-chloroquinoline product.

  • Transition State Searching: Locating the transition state structures for key steps, such as hydrogen abstraction or electron transfer. Common methods include the Berny algorithm and synchronous transit-guided quasi-Newton (STQN) methods.

  • Intermediate Identification: Searching for any stable intermediates along the reaction pathway.

  • Frequency Calculations: To confirm that optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the correct reactant and product.

  • Solvation Modeling: Employing implicit solvation models (e.g., PCM, SMD) to account for the effect of the solvent.

Comparative Data from a Hypothetical Study

While a direct comparative study on this compound is not available in the literature, we can construct a hypothetical comparison of two plausible initial steps for its oxidation, highlighting the kind of data a computational study would generate.

Parameter Mechanism A: N-H Abstraction Mechanism B: C4-H Abstraction
DFT Functional B3LYPB3LYP
Basis Set 6-311+G(d,p)6-311+G(d,p)
Solvation Model PCM (Toluene)PCM (Toluene)
Activation Energy (ΔG‡) 22.5 kcal/mol28.1 kcal/mol
Reaction Enthalpy (ΔH) -5.3 kcal/mol2.1 kcal/mol

This hypothetical data suggests that the initial hydrogen abstraction from the nitrogen atom is kinetically and thermodynamically more favorable.

Oxidation_Mechanism Reactant 8-Cl-THQ + Oxidant TS1_A TS (N-H Abstraction) Reactant->TS1_A ΔG‡ = 22.5 kcal/mol TS1_B TS (C4-H Abstraction) Reactant->TS1_B ΔG‡ = 28.1 kcal/mol Intermediate_A N-Radical Intermediate TS1_A->Intermediate_A Product 8-Cl-Quinoline + Reduced Oxidant Intermediate_A->Product Further Steps Intermediate_B C4-Radical Intermediate TS1_B->Intermediate_B Intermediate_B->Product Further Steps N_Arylation_Workflow cluster_0 Computational Protocol Start Define Reactants, Catalyst, and Ligands Opt Geometry Optimization of all Species Start->Opt TS_Search Transition State Search for each Catalytic Step Opt->TS_Search IRC IRC Calculations TS_Search->IRC Energy Calculate Free Energy Profile IRC->Energy RDS Identify Rate-Determining Step Energy->RDS CH_Activation Reactant 8-Cl-THQ + [Ru] Pre-coordination Complex TS_C4 CMD Transition State C4-H Activation Reactant->TS_C4 ΔG‡ = 25.7 kcal/mol TS_C7 CMD Transition State C7-H Activation Reactant->TS_C7 ΔG‡ = 31.2 kcal/mol Intermediate_C4 Ruthenacycle Intermediate Functionalization Proceeds TS_C4->Intermediate_C4 Intermediate_C7 Ruthenacycle Intermediate TS_C7->Intermediate_C7

Caption: Comparison of activation barriers for C-H activation at the C4 and C7 positions of this compound (8-Cl-THQ).

Conclusion and Future Outlook

While dedicated computational studies on the reaction mechanisms of this compound are yet to be published, this guide provides a comprehensive framework for undertaking such investigations. By leveraging established computational methodologies like DFT, researchers can explore the intricate details of key transformations such as oxidation, N-arylation, and C-H activation.

Future studies should focus on:

  • Benchmarking Functionals: Comparing the performance of different DFT functionals against experimental data where available.

  • Explicit Solvation: For reactions where specific solvent interactions are crucial, employing explicit solvent models in QM/MM or molecular dynamics simulations. *[8] Dynamic Effects: Investigating the role of molecular dynamics on reaction pathways and selectivities.

By systematically applying these computational tools, the scientific community can accelerate the development of novel synthetic methodologies and the design of new therapeutic agents based on the this compound scaffold.

References

  • N/A
  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. (URL not available)
  • Zhang, Y., et al. (2021). DFT insights into the hydrodenitrogenation mechanism of quinoline catalyzed by different Ni-promoted MoS2 edge sites: Effect of the active phase morphology.
  • Gerchikov, A. Ya., et al. (2024). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action.
  • Gerchikov, A. Ya., et al. (2024). Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action.
  • N/A
  • Cembellín, S., et al. (2015). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 11, 1348–1356. [Link]
  • N/A
  • N/A
  • N/A
  • N/A
  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6462. [Link]
  • N/A
  • N/A
  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116. [Link]
  • N/A
  • N/A
  • Giraud, A., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • N/A
  • N/A
  • Jones, G. O., et al. (2009). Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. Journal of the American Chemical Society, 131(18), 6566-6579. [Link]
  • N/A
  • N/A
  • N/A
  • Coote, M. L., & Peeters, L. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 20(10), 2021-2034. [Link]
  • N/A
  • Doraghi, F., et al. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116. [Link]
  • N/A
  • N/A
  • Coote, M. L., & Peeters, L. (2022). Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. Organic & Biomolecular Chemistry, 20(10), 2021-2034. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical reagents we utilize. 8-Chloro-1,2,3,4-tetrahydroquinoline, a halogenated heterocyclic amine, requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards and regulatory requirements.

Section 1: Hazard Assessment & Risk Mitigation

Understanding the inherent hazards of this compound is fundamental to its safe management. According to its classification, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2]. The primary risks involve exposure through ingestion, skin/eye contact, and inhalation[1][3]. Therefore, all handling and disposal procedures are designed to prevent these exposure routes. As a chlorinated organic compound, its disposal is also subject to specific environmental regulations due to the potential for forming persistent and toxic byproducts if handled improperly[4][5][6].

Section 2: Personal Protective Equipment (PPE) Protocol

A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound, including during disposal procedures.

EquipmentStandard/SpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[7].Protects against accidental splashes of the chemical, which can cause serious eye irritation[1][2].
Skin Protection Impervious clothing and chemical-resistant gloves (inspect before use)[7].Prevents direct skin contact, which can lead to irritation[1][7]. Contaminated clothing must be removed and washed before reuse[1][3].
Respiratory Protection A NIOSH-approved full-face respirator is required if exposure limits are exceeded or if dusts/aerosols are generated[7].Protects against inhalation, which may cause respiratory tract irritation[1][2]. Handling should occur in a well-ventilated area[1][7].
Section 3: Spill Management Protocol

In the event of an incidental spill, a swift and correct response is critical to prevent exposure and environmental contamination. Only trained personnel equipped with the proper PPE should perform cleanup.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill[8].

  • Don PPE: Before addressing the spill, put on the full required PPE as detailed in Section 2.

  • Contain the Spill: Prevent the spill from spreading. Create a dike around the spill using an inert, absorbent material such as vermiculite, sand, or a commercial spill pillow[9][10]. Prevent the chemical from entering drains or sewer systems[3][7].

  • Absorb the Material: Working from the outside edges inward, apply absorbent material over the spill[10]. For aromatic halogenated compounds, absorbent pads or vermiculite are recommended[9].

  • Collect Residue: Carefully scoop the absorbed material into a suitable, leak-proof container that is compatible with the chemical[8][11]. Avoid creating dust[7].

  • Label for Disposal: Seal the container and affix a hazardous waste label, clearly identifying the contents as "Spill Debris: this compound" and listing all components.

  • Decontaminate: Wash the spill area with soap and water, collecting the rinse water for disposal if the chemical is highly toxic[8].

  • Dispose of Waste: The sealed container of spill debris must be disposed of as hazardous waste, following the procedures outlined in Section 4.

Section 4: The Core Disposal Workflow

The proper disposal of this compound is a multi-step process that begins in the laboratory and ends at a licensed treatment facility. Adherence to institutional and federal guidelines is mandatory[12][13].

Step 1: Waste Characterization & Segregation This compound is a halogenated organic waste . It is critical to segregate it from non-halogenated waste streams. Mixing halogenated and non-halogenated wastes can complicate the disposal process and significantly increase costs[14].

Step 2: Container Selection & Labeling

  • Container: Use a designated, leak-proof waste container in good condition and compatible with the chemical[12][15]. The container must have a secure, tight-fitting lid and be kept closed except when adding waste[12].

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag[13]. The label must include:

    • The full chemical name: "this compound" (no formulas or abbreviations)[12].

    • The approximate percentage of each constituent in the container.

    • The date accumulation started.

Step 3: Accumulation in a Satellite Accumulation Area (SAA) The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel[12][13]. The SAA must be inspected weekly for leaks or deterioration[12].

Step 4: Arranging for Final Disposal Once the waste container is nearly full (e.g., 90% capacity), contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup[12]. EHS professionals will then transport the waste to a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash [7][15].

Section 5: The Science of Disposal: Controlled Incineration

The recommended disposal method for this compound is controlled incineration at a licensed chemical destruction plant[7]. The scientific rationale for this method is twofold:

  • Destruction of Halogenated Organics: High-temperature incineration (typically above 900°C) is necessary to ensure the complete destruction of the stable chlorinated aromatic structure[16]. This process breaks the carbon-chlorine bonds, preventing the formation of highly toxic and persistent products of incomplete combustion, such as dioxins and furans[4][6].

  • Management of Byproducts: The combustion of chlorinated compounds produces hydrogen chloride (HCl) gas[16][17]. Licensed incinerators are equipped with flue gas scrubbing systems, which use a caustic solution to neutralize the acidic HCl gas before it is released into the atmosphere, thus preventing air pollution[5][7].

Section 6: Visual Workflow: Disposal Decision Tree

This diagram outlines the decision-making and procedural flow for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound A Waste Generated (Pure compound or in solution) B Characterize Waste: Is it a Halogenated Organic? A->B C Segregate from Non-Halogenated Waste Streams B->C Yes M Incorrect Path: Consult EHS for guidance B->M No/Unsure D Select Compatible, Leak-Proof Container C->D E Attach 'Hazardous Waste' Label IMMEDIATELY D->E F List Full Chemical Name(s) and Concentrations E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed. Perform Weekly Inspections. G->H I Container Full? H->I I->G No J Contact Institutional EHS for Waste Pickup I->J Yes K Transport by Licensed Hazardous Waste Contractor J->K L Final Disposal: Controlled Incineration with Flue Gas Scrubbing K->L

Caption: Decision tree for the compliant disposal of this compound.

Section 7: Regulatory Framework

The disposal procedures outlined in this guide are designed to comply with regulations set forth by the U.S. Environmental Protection Agency (EPA). Specifically, as a halogenated organic compound (HOC), this compound falls under regulations that restrict the land disposal of such wastes, making treatment methods like incineration necessary[18][19]. Adherence to these protocols ensures not only the safety of laboratory personnel but also the legal and regulatory compliance of the research institution[20].

References

  • Hazardous Chemical Waste Management Guidelines.Columbia University Research.[Link]
  • Hazardous Waste Disposal for Research Institutions.Hazardous Waste Disposal.[Link]
  • SPILL CLEANUP QUICK REFERENCE.University of Nebraska-Lincoln Environmental Health and Safety.[Link]
  • Chloroaromatic formation in inciner
  • Chemical Waste Management Guide.Boston University Environmental Health & Safety.[Link]
  • Chemical and Hazardous Waste.Harvard Environmental Health and Safety.[Link]
  • Hazardous Waste Disposal Guide.Northwestern University Research Safety.[Link]
  • This compound - Free SDS search.sds-search.com.[Link]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.U.S. Environmental Protection Agency.[Link]
  • Process for the incineration of chlorinated organic materials.
  • Chloroaromatic formation in inciner
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Spill procedure: Clean-up guidance.Queen Mary University of London.[Link]
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories.The University of Tennessee, Knoxville.[Link]
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.PubMed Central.[Link]
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline Hazard Inform

Sources

Personal protective equipment for handling 8-Chloro-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 8-Chloro-1,2,3,4-tetrahydroquinoline

This guide provides essential safety protocols and operational directives for the handling of this compound (CAS No. 5635-71-2). As a chlorinated heterocyclic amine, this compound presents specific hazards that necessitate rigorous adherence to safety procedures to mitigate risks in a research and development environment. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles to ensure personnel protection and operational integrity.

Hazard Identification and Risk Profile

This compound and its analogs are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data, the compound is associated with the following GHS hazard classifications:

  • H302: Harmful if swallowed (Acute Toxicity, Oral)[1][2]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2]

  • H335: May cause respiratory irritation [1][2]

The causality for these hazards lies in the compound's chemical reactivity with biological tissues. Its irritant properties necessitate the use of a comprehensive barrier between the chemical and the handler, which forms the basis of the personal protective equipment (PPE) recommendations outlined below. While specific carcinogenicity data for this exact compound is limited, related structures like quinoline are noted as potentially carcinogenic, warranting a cautious approach.[3]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a critical risk mitigation strategy. The equipment specified below is designed to prevent contact and inhalation, providing the last line of defense after engineering controls.

Body PartEquipmentSpecifications & Rationale
Eyes & Face Safety Goggles & Face ShieldGoggles: Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] This provides a secure seal to protect against vapors and accidental splashes. Face Shield: Recommended to be worn over goggles to protect the entire face during procedures with a higher risk of splashing.[5][6]
Hands Chemical-Resistant GlovesType: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility chart for breakthrough time. Rationale: Protects hands from direct contact, preventing skin irritation and potential absorption.[5][7] Contaminated gloves should be replaced immediately.
Body Laboratory Coat or Chemical-Resistant SuitType: A standard laboratory coat provides a minimum barrier. For larger quantities or tasks with significant splash potential, a chemical-resistant apron or suit is required.[4][5] Rationale: Guards against spills and prevents the contamination of personal clothing.[5]
Respiratory Half- or Full-Face RespiratorType: Use a NIOSH-approved respirator with appropriate organic vapor cartridges if engineering controls are insufficient, if irritation is experienced, or during spill cleanup.[4] Rationale: Prevents inhalation of harmful vapors or aerosols, which can cause respiratory tract irritation.[1][2]
Feet Closed-Toe, Chemical-Resistant FootwearType: Leather or chemical-resistant polymeric footwear. Perforated shoes or sandals are strictly prohibited.[8] Rationale: Protects feet from spills and falling objects.[5]
Procedural Discipline: Donning and Doffing of PPE

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Footwear/Shoe Covers: Don first.

  • Body Protection: Put on lab coat or suit.

  • Respirator: Perform a seal check according to manufacturer instructions.

  • Eye & Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don last. Ensure cuffs are pulled over the sleeves of the lab coat.

Doffing Sequence (Taking Off):

  • Gloves: Remove first. Use a glove-to-glove technique to avoid touching the outside of the glove with bare skin.

  • Face Shield/Goggles: Remove from the back of the head.

  • Body Protection: Remove the lab coat by rolling it inside-out, ensuring not to touch the exterior surface.

  • Respirator: Remove from the back of the head.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Operational and Disposal Plans

Safe Handling Workflow

All operations involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[3][9]

Step-by-Step Handling Protocol:

  • Preparation: Assemble all necessary equipment (glassware, reagents, balance) inside the fume hood before introducing the chemical.

  • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent the release of dust.

  • Dispensing: Use spark-proof tools for handling.[4] Avoid creating dust or aerosols.[2][4]

  • Post-Handling: Tightly close the container and decontaminate the exterior with a suitable solvent (e.g., 70% ethanol) before returning it to storage.

  • Hygiene: Do not eat, drink, or smoke in the handling area.[2][3] Wash hands thoroughly after handling is complete, even after wearing gloves.[2][10]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase start Receive Chemical verify Verify SDS & Container Integrity start->verify ppe Don Full PPE verify->ppe transport Transport to Fume Hood ppe->transport weigh Weigh / Dispense transport->weigh experiment Perform Experiment weigh->experiment decon Decontaminate & Seal Container experiment->decon storage Return to Locked Storage decon->storage waste Segregate Hazardous Waste decon->waste doff Doff PPE storage->doff waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe handling workflow for this compound.

Storage Requirements

Store the compound in a tightly closed, properly labeled container.[2][9] The storage location should be a dry, cool, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[4][10] Store in a locked cabinet or an area accessible only to authorized personnel.[2][3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all residual chemical and contaminated solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: Used gloves, weigh boats, paper towels, and other contaminated disposable materials must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Disposal Method: Waste must be disposed of through a licensed chemical destruction facility or via controlled incineration, in accordance with all local, state, and federal regulations.[4] Do not discharge to sewer systems.[4]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

IncidentEmergency Protocol
Spill 1. Evacuate all non-essential personnel from the immediate area. 2. Wear full PPE, including respiratory protection. 3. Prevent further leakage if it is safe to do so.[4] 4. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 5. Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[3] Avoid generating dust.[4] 6. Do not allow the product to enter drains.[3]
Skin Contact 1. Immediately remove all contaminated clothing.[4] 2. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][9] 3. Seek medical attention if irritation develops or persists.[2]
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] 2. Remove contact lenses if present and easy to do. Continue rinsing.[10] 3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[2][4] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[4][11] 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water.[2][4] 3. Immediately call a poison control center or seek emergency medical attention.[3][11]

References

  • 8-CHLORO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE Safety D
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline | C9H10ClN | CID 12595071. PubChem. URL
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich. URL
  • SAFETY DATA SHEET - 1,2,3,4-Tetrahydroisoquinoline. Thermo Fisher Scientific. URL
  • This compound - SDS. Combi-Blocks, Inc. URL
  • 8-Chloro-1,2,3,4-Tetrahydroisoquinoline - SDS.
  • SAFETY DATA SHEET - 8-Methyl-1,2,3,4-tetrahydroquinoline. Thermo Fisher Scientific. URL
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Fisher Scientific. URL
  • 8-chloro-1,2,3,4-tetrahydroisoquinoline Product Inform
  • SAFETY DATA SHEET - 8-Hydroxyquinoline. Thermo Fisher Scientific. URL
  • 8-Chloro-1,2,3,4-tetrahydroisoquinoline Product Page. Sigma-Aldrich. URL
  • Personal protective equipment for handling 2-Chloro-3-(2-pyridinyl)quinoxaline. Benchchem. URL
  • Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • 5-Chloro-1,2,3,4-tetrahydroquinolin-8-ol - SDS. AK Scientific, Inc. URL
  • Discover the Various Types of PPE for Optimal Chemical Safety. Unisafe. URL
  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. URL
  • Recommended PPE to handle chemicals. Bernardo Ecenarro - BESA. URL
  • Personal protective equipment for preparing toxic drugs. GERPAC. URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Chloro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.